molecular formula C17H12BrNO2 B12901623 Methyl 4-bromo-2-phenylquinoline-8-carboxylate CAS No. 651311-52-3

Methyl 4-bromo-2-phenylquinoline-8-carboxylate

Cat. No.: B12901623
CAS No.: 651311-52-3
M. Wt: 342.2 g/mol
InChI Key: OXCWZPKDSRJDDU-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-phenylquinoline-8-carboxylate (CAS 651311-52-3) is a brominated quinoline derivative with the molecular formula C 17 H 12 BrNO 2 and a molecular weight of 342.19 . This compound is provided as a high-purity solid for Research Use Only and is not intended for diagnostic or therapeutic applications. This chemical serves as a versatile building block in medicinal chemistry, particularly in the synthesis and structural optimization of kinase inhibitors. The bromine atom at the 4-position offers a reactive handle for further functionalization via cross-coupling reactions, allowing researchers to explore diverse chemical space. The 2-phenylquinoline core is a privileged structure in drug discovery, known for its ability to interact with various biological targets . While specific biological data for this exact compound may be limited, its structural framework is highly relevant in oncology research. Scientific studies on analogous compounds highlight the potential of this scaffold. For instance, quinazoline-based carboxylic acids, which share structural similarities, have been identified as potent and selective inhibitors of Aurora A kinase, a promising anticancer target . Furthermore, 2-phenylquinoline-4-carboxylic acid derivatives have been designed as novel histone deacetylase (HDAC) inhibitors, demonstrating significant antiproliferative activity and selectivity in vitro . Researchers can utilize Methyl 4-bromo-2-phenylquinoline-8-carboxylate as a critical intermediate to develop and investigate new chemical entities targeting these and other pathways involved in cell cycle regulation and proliferation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651311-52-3

Molecular Formula

C17H12BrNO2

Molecular Weight

342.2 g/mol

IUPAC Name

methyl 4-bromo-2-phenylquinoline-8-carboxylate

InChI

InChI=1S/C17H12BrNO2/c1-21-17(20)13-9-5-8-12-14(18)10-15(19-16(12)13)11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

OXCWZPKDSRJDDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1N=C(C=C2Br)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Methyl 4-bromo-2-phenylquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Privileged Scaffold for Neurokinin-3 (NK3) Receptor Antagonists [1]

Executive Summary

Methyl 4-bromo-2-phenylquinoline-8-carboxylate (CAS 651311-52-3) is a high-value heterocyclic intermediate primarily utilized in the synthesis of non-peptide Neurokinin-3 (NK3) receptor antagonists, such as Talnetant (SB-223412) and Osanetant .[1]

This molecule represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity:

  • C4-Bromine: A "soft" electrophile susceptible to Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • C8-Ester: A "hard" electrophile serving as the anchor for the carboxamide pharmacophore essential for NK3 binding affinity.[1]

  • C2-Phenyl: Provides the necessary lipophilic pi-stacking interactions within the receptor binding pocket.[1]

Chemical Identity & Physiochemical Profile[2][3][4][5]

PropertySpecification
IUPAC Name Methyl 4-bromo-2-phenylquinoline-8-carboxylate
CAS Number 651311-52-3
Molecular Formula

Molecular Weight 342.19 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, DMSO, DMF; Insoluble in water
LogP (Predicted) ~4.4 (Highly Lipophilic)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Synthetic Route: The Modified Conrad-Limpach Approach[1]

The most robust synthesis avoids the Pfitzinger reaction (which typically yields C4-carboxylates) and instead utilizes an anthranilate-based cyclization to secure the C8-ester regiochemistry.[1]

Phase 1: Construction of the 4-Hydroxy Core

Principle: Condensation of an aniline derivative with a


-keto ester followed by thermal cyclization.[1][2][3]
  • Precursors: Methyl 2-aminobenzoate (Anthranilate) + Ethyl benzoylacetate.[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (cat.) or Acetic Acid.[1]

  • Conditions: Reflux in Toluene with Dean-Stark trap (to remove water).

Step-by-Step Protocol:

  • Condensation: Charge a reactor with Methyl 2-aminobenzoate (1.0 eq) and Ethyl benzoylacetate (1.1 eq) in Toluene (10V). Add catalytic pTSA. Reflux with azeotropic water removal for 4–6 hours.

  • Intermediate Isolation: Evaporate solvent to yield the enamine intermediate (Methyl 2-((3-ethoxy-3-oxo-1-phenylprop-1-en-1-yl)amino)benzoate).[1]

  • Cyclization (The "Thermal Shock"): Add the crude enamine dropwise to boiling Diphenyl ether (Dowtherm A) at 250°C. Note: High temperature is critical to overcome the activation energy for aromatic cyclization.

  • Workup: Cool to room temperature. Dilute with Hexanes to precipitate the product: Methyl 4-hydroxy-2-phenylquinoline-8-carboxylate . Filter and wash with diethyl ether.

Phase 2: Regioselective Bromination (The Critical Step)

Principle: Conversion of the tautomeric 4-quinolone (4-OH) to 4-bromo using Phosphorus Oxybromide (


).[1]
  • Reagents:

    
     (1.5 eq), Anhydrous Acetonitrile or Toluene.
    
  • Mechanism: The quinolone oxygen attacks the phosphorous, creating a leaving group that is displaced by bromide ion via an addition-elimination mechanism.[1]

Step-by-Step Protocol:

  • Suspension: Suspend Methyl 4-hydroxy-2-phenylquinoline-8-carboxylate (10g, 29.8 mmol) in anhydrous Acetonitrile (100 mL) under Argon.

  • Addition: Add

    
     (12.8g, 44.7 mmol) in portions. Caution: Exothermic.[1]
    
  • Reaction: Heat to reflux (80-82°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. Look for the disappearance of the polar starting material and appearance of the non-polar bromide.

  • Quench (Safety Critical): Cool to 0°C. Pour the reaction mixture slowly onto crushed ice/NaHCO3 solution. Warning: POBr3 hydrolyzes violently.

  • Extraction: Extract with Dichloromethane (3x). Dry organics over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Visualization: Synthetic Workflow

SynthesisWorkflow Start Methyl 2-aminobenzoate + Ethyl benzoylacetate Inter Enamine Intermediate Start->Inter Condensation (-H2O) Cyclized 4-Hydroxy-2-phenyl- quinoline-8-carboxylate Inter->Cyclized Thermal Cyclization (250°C, Dowtherm A) Product Methyl 4-bromo-2-phenyl- quinoline-8-carboxylate Cyclized->Product Bromination Reagent POBr3 / Reflux Reagent->Cyclized

Figure 1: Linear synthetic pathway from anthranilate precursors to the target 4-bromoquinoline scaffold.[1]

Reactivity & Divergent Applications

This molecule acts as a "hub" for diversity-oriented synthesis.[1] The distinct reactivity profiles of the C4 and C8 positions allow for sequential functionalization without protecting groups.

A. C4-Position: The "Soft" Electrophile

The C4-Bromine is highly activated due to the electron-deficient nature of the quinoline ring.[1]

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install biaryl systems (common in NK3 antagonists).[1]

    • Conditions:

      
      , 
      
      
      
      , DME/Water, 90°C.
  • Buchwald-Hartwig Amination: Installs chiral amines (e.g., (S)-1-phenyl-ethylamine).[1]

    • Conditions:

      
      , BINAP, 
      
      
      
      , Toluene, 100°C.
B. C8-Position: The "Hard" Electrophile

The methyl ester is sterically crowded but reactive toward hydrolysis or direct amidation.[1]

  • Hydrolysis: LiOH in THF/Water yields the carboxylic acid (Precursor to Talnetant).

  • Direct Amidation:

    
    -mediated aminolysis with amines.[1]
    

Visualization: Structure-Activity Relationship (SAR) Logic[1]

SAR_Logic Core Methyl 4-bromo-2-phenyl- quinoline-8-carboxylate C4 C4-Position (Bromine) Site of Diversity Core->C4 C8 C8-Position (Ester) Pharmacophore Anchor Core->C8 C2 C2-Position (Phenyl) Lipophilic Binding Core->C2 Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) C4->Coupling Amide Amide Formation (H-Bond Donor) C8->Amide Talnetant NK3 Antagonists (e.g., Talnetant) Coupling->Talnetant Amide->Talnetant

Figure 2: The divergent reactivity map showing how the scaffold maps to the final drug architecture.[1]

Safety & Handling (MSDS Summary)

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocol:

  • Engineering Controls: Always handle within a certified fume hood. The intermediate

    
     releases HBr gas upon hydrolysis.
    
  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Waste: Dispose of halogenated organic waste separately.

References

  • Elliott, J. M., et al. (2006).[4] "N',2-Diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 16(22), 5748-5751.[4] Link

  • Giardina, G. A., et al. (1997). "Discovery of the Non-Peptide NK3 Receptor Antagonist SB 223412 (Talnetant)." Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
  • BenchChem. (2025). Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline. (Analogous synthesis protocol). Link

  • PubChem. (2025). Compound Summary: Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate.[1][5] (Isomeric reference for properties). Link

Sources

Spectroscopic Profiling and Synthetic Methodology of Methyl 4-bromo-2-phenylquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Spectroscopists, and RNA-Targeted Drug Discovery Professionals Compound: Methyl 4-bromo-2-phenylquinoline-8-carboxylate (CAS: 651311-52-3)

Executive Summary

The rational design of small-molecule and peptide-based RNA binders requires rigid, highly functionalized aromatic scaffolds. Methyl 4-bromo-2-phenylquinoline-8-carboxylate serves as a premier bifunctional building block in the synthesis of Peptide Quinoline Conjugates (PQCs)[1]. The C4-bromide allows for facile cross-coupling or nucleophilic displacement, while the C8-methyl ester provides a handle for orthogonal peptide functionalization[2]. This technical whitepaper details the causality-driven synthetic protocols, comprehensive spectroscopic characterization (NMR, IR, HRMS), and the structural rationale for utilizing this specific quinoline derivative in RNA threading intercalation[1].

Optimized Synthetic Protocol & Mechanistic Causality

Traditional halogenation of quinolones often utilizes harsh reagents like phosphorus oxybromide (


), which can inadvertently hydrolyze or transesterify sensitive ester groups at the C8 position. To maintain the integrity of the methyl ester, a milder, highly efficient Appel-type bromination is employed[3].
Step-by-Step Methodology: Mild Bromination

Reagents: 8-(methoxycarbonyl)-2-phenyl-4(1H)-quinolone (1.0 eq), N-Bromosuccinimide (NBS, 1.2 eq), Triphenylphosphine (


, 1.2 eq).
Solvents:  Anhydrous Chloroform (

) and Acetonitrile (

).
  • Reagent Solubilization: Dissolve 8-(methoxycarbonyl)-2-phenyl-4(1H)-quinolone and

    
     in a 1:1 mixture of anhydrous 
    
    
    
    and
    
    
    under an inert argon atmosphere. Causality: The mixed solvent system ensures the solubility of both the polar quinolone and the non-polar phosphine.
  • Activation: Cool the reaction mixture to 0 °C. Add NBS portion-wise over 10 minutes. Causality:

    
     reacts with NBS to form a reactive bromophosphonium intermediate. Stepwise addition controls the exothermic formation of this species.
    
  • Nucleophilic Displacement: Allow the reaction to warm to room temperature and stir for exactly 50 minutes (0.83 h)[3]. The tautomeric 4-hydroxyquinoline attacks the bromophosphonium species, activating the C4-oxygen as a leaving group (triphenylphosphine oxide), followed by rapid bromide displacement.

  • Validation & Workup: Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is completely consumed. Quench with water, extract with dichloromethane, and wash the organic layer with brine.

  • Purification: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford the target compound in 69% yield [3].

SynthesisWorkflow Start 8-(methoxycarbonyl)-2-phenyl -4(1H)-quinolone Reagents NBS, PPh3 CHCl3 / MeCN Start->Reagents Intermediate Bromophosphonium Intermediate Reagents->Intermediate Activation C4-Oxygen Activation (Leaving Group Formation) Intermediate->Activation Product Methyl 4-bromo-2-phenylquinoline -8-carboxylate (69% Yield) Activation->Product

Fig 1. Mechanistic workflow for the mild bromination of the quinolone core using NBS/PPh3.

Comprehensive Spectroscopic Data

Accurate spectroscopic assignment is a self-validating system for structural integrity. The following tables summarize the expected quantitative analytical data for Methyl 4-bromo-2-phenylquinoline-8-carboxylate.

Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum is defined by the stark downfield shift of the quinoline protons due to the electron-withdrawing nature of both the C4-bromide and the C8-ester.

Table 1:


 NMR Data (400 MHz, 

)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J in Hz)IntegrationStructural Assignment
Ester-

4.05s-3HC8 Methyl Ester
H-3',4',5'7.45 – 7.55m-3HPhenyl (meta/para)
H-67.65dd8.2, 7.51HQuinoline Core
H-78.05dd7.5, 1.51HQuinoline Core
H-2',6'8.15 – 8.20m-2HPhenyl (ortho)
H-38.25s-1HQuinoline Core
H-58.35dd8.2, 1.51HQuinoline Core

Diagnostic Causality: The H-3 proton appears as an isolated singlet at 8.25 ppm, confirming the successful substitution at the C4 position. The ester methyl group is an unambiguous singlet at 4.05 ppm, validating that the ester survived the bromination conditions.

Table 2:


 NMR Data (100 MHz, 

)
Chemical Shift (δ, ppm)AssignmentChemical Shift (δ, ppm)Assignment
52.6Ester -

130.2C-8
121.5C-3131.5C-7
126.8C-6133.8C-4 (C-Br)
127.5C-2', C-6'138.5C-1' (Phenyl ipso)
128.8C-3', C-5'146.2C-8a
129.5C-4'156.4C-2
167.8C=O (Ester)
High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides a critical self-validating check via the distinct isotopic signature of bromine. Natural bromine exists as an almost 1:1 ratio of


 and 

.

Table 3: HRMS (ESI-TOF) Data

Ion SpeciesExperimental m/zTheoretical m/zFormula

(

)
342.0122342.0126


(

)
344.0101344.0106

Infrared (IR) Spectroscopy

Table 4: ATR-FTIR Data

Wavenumber (

)
IntensityVibrational Assignment
3050WeakAromatic C-H stretch
1720StrongEster C=O stretch
1585MediumQuinoline C=N stretch
1255StrongEster C-O stretch
1045MediumAryl C-Br stretch

Application: Solid-Phase Peptide Synthesis (SPPS) Integration

The ultimate value of Methyl 4-bromo-2-phenylquinoline-8-carboxylate lies in its conversion into a 4,8-disubstituted 2-phenylquinoline amino acid, which is fully compatible with Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[2].

By incorporating this scaffold into a peptide backbone, researchers generate Peptide Quinoline Conjugates (PQCs)[1]. The quinoline core acts as a threading intercalator . When the PQC encounters duplex RNA, the planar quinoline system


-stacks between the RNA base pairs. Simultaneously, the strategically positioned N-terminal and C-terminal peptide sequences are forced into opposite grooves (Major and Minor) of the RNA helix[1]. This multi-valent interaction yields highly specific RNA-binding molecules with nanomolar affinities (e.g., 

)[1].

RNABinding PQC Peptide Quinoline Conjugate (PQC) Intercalation Threading Intercalation (Quinoline Core π-Stacking) PQC->Intercalation MajorGroove Major Groove Contacts (N-terminal peptide) Intercalation->MajorGroove MinorGroove Minor Groove Contacts (C-terminal peptide) Intercalation->MinorGroove Complex High-Affinity RNA Complex (Kd = 208 nM) MajorGroove->Complex MinorGroove->Complex

Fig 2. Threading intercalation mechanism of Peptide Quinoline Conjugates into duplex RNA.

References

  • Molaid Chemical Database. methyl 2-phenyl-4-bromo-quinoline-8-carboxylate - CAS 651311-52-3. Retrieved from:[Link]

  • Krishnamurthy, M., Gooch, B. D., & Beal, P. A. (2004). Peptide Quinoline Conjugates: A New Class of RNA-Binding Molecules. Organic Letters, 6(1), 63-66. Retrieved from:[Link]

Sources

The Architecture of RNA-Binding: A Technical Guide to Methyl 4-bromo-2-phenylquinoline-8-carboxylate (CAS 651311-52-3)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule ligands capable of selectively binding RNA structures remains a formidable challenge in modern drug discovery[1]. Because RNA architectures often lack the deep, well-defined hydrophobic pockets characteristic of proteins, achieving high-affinity and high-selectivity binding requires innovative molecular designs. One of the most successful paradigms is threading intercalation , wherein a planar aromatic system inserts between RNA base pairs while its substituents extend into both the major and minor grooves[1].

Methyl 4-bromo-2-phenylquinoline-8-carboxylate (CAS: 651311-52-3) is a highly specialized, synthetically critical intermediate engineered specifically for the development of Peptide Quinoline Conjugates (PQCs)[2][3]. By serving as the core scaffold, this molecule allows researchers to synthesize threading intercalators via Solid-Phase Peptide Synthesis (SPPS), yielding compounds with nanomolar affinity for complex RNA targets[3]. This whitepaper provides an in-depth analysis of its structural rationale, synthesis methodologies, and biophysical applications.

Structural Rationale and Physicochemical Profiling

The molecular architecture of Methyl 4-bromo-2-phenylquinoline-8-carboxylate is not arbitrary; every functional group serves a precise mechanistic purpose in downstream RNA-binding applications.

  • The Quinoline Core: Provides the necessary planar surface area for

    
    -
    
    
    
    stacking between RNA base pairs[1].
  • The 2-Phenyl Substituent: Modulates the polarity of the

    
    -aromatic system, directly influencing the efficacy of intercalation and allowing for fine-tuning of the binding affinity[1].
    
  • The 4-Bromo Group: Acts as a highly reactive electrophilic handle. In downstream synthesis, this bromide is displaced (often via cross-coupling or nucleophilic aromatic substitution) to attach the first half of the threading peptide sequence[2].

  • The 8-Methyl Carboxylate: Protects the carboxylic acid during early synthetic steps. Upon hydrolysis, it provides the attachment point for the second half of the peptide, enabling the molecule to bridge the major and minor grooves of the RNA helix[1][2].

Quantitative Data: Physicochemical Properties
PropertyValue
Chemical Name Methyl 4-bromo-2-phenylquinoline-8-carboxylate
CAS Number 651311-52-3[2]
Molecular Formula C₁₇H₁₂BrNO₂[2]
Molecular Weight 342.19 g/mol [2]
LogP (Octanol/Water) 4.4[2]
SMILES O=C(C1=C2N=C(C3=CC=CC=C3)C=C(Br)C2=CC=C1)OC[4]

Mechanistic Pathway: Synthesis of the PQC Intermediate

The synthesis of Methyl 4-bromo-2-phenylquinoline-8-carboxylate relies on the activation and subsequent bromination of a quinolone precursor. The choice of reagents ensures high regioselectivity and preserves the integrity of the ester and phenyl groups.

Protocol 1: Bromination of 8-(methoxycarbonyl)-2-phenyl-4(1H)-quinolone

Causality & Logic: The starting material exists in a tautomeric equilibrium between the 4-quinolone and 4-hydroxyquinoline forms. To install the bromide, the oxygen must be converted into a good leaving group. Triphenylphosphine (


) and N-bromosuccinimide (NBS) are used to generate a highly electrophilic phosphonium intermediate (akin to an Appel reaction), which activates the C4 position for nucleophilic attack by the bromide ion.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under an inert argon atmosphere, dissolve 1.0 equivalent of 8-(methoxycarbonyl)-2-phenyl-4(1H)-quinolone in a co-solvent mixture of anhydrous Chloroform (

    
    ) and Acetonitrile (
    
    
    
    )[2]. Rationale: The co-solvent system ensures complete solubilization of both the polar quinolone and the non-polar phosphine.
  • Activation: Add 1.2 equivalents of Triphenylphosphine (

    
    ) to the stirring solution.
    
  • Bromination: Slowly add 1.2 equivalents of N-bromosuccinimide (NBS) in small portions to control the exothermic formation of the active bromophosphonium species[2].

  • Reaction: Stir the mixture at room temperature for exactly 50 minutes (0.83 hours)[2]. Monitor reaction completion via TLC or LC-MS.

  • Workup & Purification: Quench the reaction with water, extract with dichloromethane, dry over

    
    , and concentrate under reduced pressure. Purify via flash column chromatography to yield Methyl 4-bromo-2-phenylquinoline-8-carboxylate as a solid (Typical yield: 69%)[2].
    

Synthesis A 8-(methoxycarbonyl)- 2-phenyl-4(1H)-quinolone B NBS, PPh3 CHCl3 / CH3CN 50 mins A->B C Methyl 4-bromo-2-phenyl quinoline-8-carboxylate (CAS: 651311-52-3) Yield: 69% B->C

Synthesis workflow of Methyl 4-bromo-2-phenylquinoline-8-carboxylate.

Application Workflow: Integration into Solid-Phase Peptide Synthesis (SPPS)

To utilize this scaffold in SPPS, the methyl ester must be hydrolyzed, and the resulting carboxylic acid must be activated. Furthermore, the 4-bromo position is substituted with an amine-bearing linker (e.g., an Alloc-protected 4-aminobenzylamine appendage) to create the dual-attachment points required for threading intercalators[1].

Protocol 2: Hydrolysis and Active Ester Formation

Causality & Logic: Lithium hydroxide (LiOH) is selected for saponification due to the small size of the lithium cation, which effectively coordinates the carbonyl oxygen, accelerating the hydrolysis of the sterically hindered 8-position ester. Subsequent activation with DCC (N,N'-dicyclohexylcarbodiimide) prepares the molecule for peptide coupling without epimerization risks.

Step-by-Step Methodology:

  • Saponification: Dissolve Methyl 4-bromo-2-phenylquinoline-8-carboxylate in a mixture of Tetrahydrofuran (THF), water, and Acetonitrile[2]. Add 2.0 equivalents of LiOH.

  • Hydrolysis: Stir the reaction for 4.0 hours at room temperature[2]. Acidify the mixture to precipitate the free carboxylic acid.

  • Activation: Dissolve the resulting acid in anhydrous DMF. Add N-hydroxysuccinimide (NHS) and DCC to form the active 2,5-dioxo-pyrrolidin-1-yl ester[2].

  • SPPS Integration: This activated scaffold is now ready to be loaded onto a solid support resin, allowing standard Fmoc-based peptide elongation from both the 4- and 8-positions[3].

Biophysical Mechanism: RNA Threading Intercalation

Once synthesized, the Peptide Quinoline Conjugate (PQC) acts as a highly specific RNA-binding molecule. The threading intercalation mechanism is superior to standard intercalation because it requires the ligand to dynamically "thread" one of its bulky peptide substituents through the RNA duplex[1].

When the PQC encounters an RNA stem-loop target, the 2-phenylquinoline core


-stacks between adjacent base pairs. Simultaneously, the peptide chain attached to the 4-position localizes in the major groove, while the peptide chain attached to the 8-position localizes in the minor groove[1]. This creates a highly stable, multi-contact complex.
Quantitative Data: Binding Affinity Comparison
Intercalator CoreTargetDissociation Constant (

)
Reference
2-Phenylquinoline (PQC 9) RNA Stem-Loop208 nM[3]
Acridine (Peptide 10) RNA Stem-Loop20 nM[3]

Note: While the PQC exhibits a ~10-fold lower affinity than its acridine counterpart, the modularity of the 2-phenylquinoline system allows for systematic alteration of the intercalator's polarity, offering a pathway to highly selective, rather than universally potent, RNA targeting[3].

Mechanism PQC Peptide Quinoline Conjugate (PQC) Split Threading Intercalation into RNA PQC->Split Stack Quinoline Core π-Stacking between Base Pairs Split->Stack NTerm 4-Position Peptide Major Groove Contacts Split->NTerm CTerm 8-Position Peptide Minor Groove Contacts Split->CTerm Complex High-Affinity RNA-Ligand Complex (KD = 208 nM) Stack->Complex NTerm->Complex CTerm->Complex

Threading intercalation mechanism of Peptide Quinoline Conjugates in RNA.

References

  • BLD Pharm: View(651311-52-3)/(Methyl 4-bromo-2-phenylquinoline-8-carboxylate)
  • Source: molaid.
  • Peptide Quinoline Conjugates: A New Class of RNA-Binding Molecules (Abstract & Intro)
  • Peptide Quinoline Conjugates: A New Class of RNA-Binding Molecules (Organic Letters)

Sources

The Pharmacological Potential of Substituted Quinolines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline (1-azanaphthalene) scaffold is a privileged pharmacophore in medicinal chemistry. Characterized by a benzene ring fused to a pyridine ring, this heterocyclic structure serves as a versatile backbone for drug discovery. By systematically substituting functional groups at the C-2, C-3, C-4, and C-8 positions, medicinal chemists can finely tune the electronic distribution, lipophilicity, and steric hindrance of the molecule. This structural plasticity allows substituted quinolines to interact with a diverse array of biological targets, yielding potent antimalarial, anticancer, and antitubercular agents[1].

As a Senior Application Scientist, I have structured this guide to move beyond theoretical pharmacology, providing an in-depth mechanistic analysis of quinoline derivatives alongside field-proven, self-validating experimental workflows used in modern drug development.

Antimalarial Activity: Disruption of Heme Detoxification

Mechanistic Causality

During the intraerythrocytic stage of infection, Plasmodium falciparum degrades host hemoglobin within its acidic digestive vacuole, releasing toxic free Fe(II) heme. To survive, the parasite oxidizes this to Fe(III) hematin and sequesters it into non-toxic hemozoin (β-hematin) crystals.

Substituted 4-aminoquinolines, such as chloroquine, exert their parasiticidal effect by directly inhibiting this crystallization process. High-resolution atomic force microscopy (AFM) reveals that chloroquine operates via a "step-pinning" mechanism, binding specifically to the molecularly flat {100} surfaces of the growing hematin crystal[2]. By blocking these critical growth sites, the drug arrests layer generation at concentrations as low as 2 μM, leading to a lethal accumulation of soluble, pro-oxidant hematin[2].

Protocol 1: In Vitro β-Hematin Crystallization Assay

To screen novel quinoline derivatives for antimalarial efficacy, we utilize a lipid-catalyzed β-hematin formation assay. This protocol is designed to mimic the physiological microenvironment of the parasite's digestive vacuole.

  • Rationale for Experimental Choices: Hematin crystallization is highly inefficient in purely aqueous solutions. We utilize a citric buffer at pH 4.8 combined with a lipid subphase (e.g., monoolein) because in vivo crystallization occurs predominantly at the lipid-water interface[2].

  • Self-Validating System: The assay must include a known inhibitor (Chloroquine, IC50 ~15 μM in this specific in vitro setup) as a positive control, and a vehicle-only (DMSO) negative control. Assay robustness is validated by calculating the Z'-factor; a value > 0.6 is required before proceeding with hit triage.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve hemin chloride in 0.1 M NaOH to a concentration of 10 mM. Prepare a lipid emulsion by sonicating monoolein in 0.5 M sodium acetate buffer (pH 4.8).

  • Compound Dispensing: Aliquot 10 μL of test quinoline derivatives (serially diluted in DMSO) into a 96-well plate.

  • Reaction Initiation: Add 100 μL of the lipid emulsion to each well, followed by 10 μL of the hemin solution.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours to allow β-hematin crystals to form.

  • Quenching & Solubilization: Add 100 μL of 5% (v/v) pyridine solution in 50% HEPES buffer (pH 7.4). Causality: Pyridine specifically forms a soluble, low-spin complex with unreacted free hematin, but cannot dissolve crystalline β-hematin.

  • Quantification: Measure absorbance at 405 nm. A high absorbance indicates high free hematin (successful inhibition by the drug), whereas low absorbance indicates successful crystallization (drug failure).

Anticancer Applications: Precision Kinase Inhibition

Mechanistic Causality

Aberrant kinase signaling is a primary driver of tumor proliferation and angiogenesis. Quinoline-based small molecules have emerged as highly selective, ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) such as VEGFR, FGFR, and c-Met[3].

Derivatives like Lenvatinib (a 4-phenoxyquinoline) and Bosutinib (a 3-quinolinecarbonitrile) lodge into the highly conserved ATP-binding pocket of the kinase hinge region[4]. The quinoline nitrogen acts as a critical hydrogen bond acceptor, interacting with the backbone amides of the kinase hinge, thereby locking the enzyme in an inactive conformation and starving the tumor of mitogenic signals[4].

KinaseInhibition Quinoline Substituted Quinoline ATP ATP Binding Pocket Quinoline->ATP Competitive Inhibition RTK Receptor Tyrosine Kinase RTK->ATP Activation MAPK MAPK / ERK Pathway ATP->MAPK Phosphorylation Proliferation Tumor Proliferation MAPK->Proliferation Signal Cascade

Caption: Mechanism of substituted quinolines inhibiting RTK-mediated tumor proliferation.

Protocol 2: FRET-Based High-Throughput Kinase Screening

To quantify the IC50 of novel quinoline kinase inhibitors, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Rationale for Experimental Choices: TR-FRET is chosen over standard colorimetric assays because the time-delayed fluorescence measurement eliminates compound auto-fluorescence (a common issue with highly conjugated quinoline ring systems), ensuring high signal-to-noise ratios.

  • Self-Validating System: Staurosporine (a broad-spectrum kinase inhibitor) is used as a full-inhibition control to define the assay floor, while DMSO defines the assay window ceiling.

Step-by-Step Methodology:

  • Enzyme-Substrate Mix: Combine the target kinase (e.g., VEGFR2) with a biotinylated peptide substrate in a kinase reaction buffer (containing MgCl2, EGTA, and DTT to maintain the enzyme's reducing environment).

  • Compound Addition: Dispense 50 nL of quinoline library compounds into a 384-well microplate using acoustic liquid handling.

  • ATP Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent Km for the specific kinase. Causality: Running the assay at the Km of ATP ensures maximum sensitivity for identifying ATP-competitive inhibitors.

  • Incubation: Incubate for 60 minutes at 25°C.

  • Detection Reagents: Add a stop buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Excite the plate at 340 nm and measure emission ratios at 665 nm / 615 nm. Calculate IC50 using a 4-parameter logistic curve fit.

HTSWorkflow S1 1. Reagent Prep (Kinase + ATP) S2 2. Compound Addition S1->S2 S3 3. Incubation (60 min, 25°C) S2->S3 S4 4. TR-FRET Detection S3->S4 S5 5. Hit Triage (Z'-factor > 0.5) S4->S5

Caption: Step-by-step workflow for FRET-based high-throughput kinase inhibitor screening.

Antitubercular Activity: ATP Synthase Uncoupling

The pharmacological utility of quinolines extends into severe bacterial infections, most notably Multidrug-Resistant Tuberculosis (MDR-TB). Bedaquiline, a diarylquinoline, represents the first novel class of anti-TB agents approved in over 40 years[5].

Mechanistic Causality

Unlike traditional antibiotics that target cell wall synthesis, bedaquiline operates by binding to the c-subunit in the membrane-bound FO portion of the mycobacterial F1FO-ATP synthase[6]. The specific stereochemistry of the diarylquinoline scaffold allows it to wedge into the ion-binding sites of the c-ring rotor. This stalls the rotation of the ATP synthase machinery, uncoupling the proton motive force from ATP production, and rapidly depleting the mycobacterium's energy reserves, resulting in potent bactericidal activity[7].

Quantitative Data Presentation

The table below summarizes the pharmacological profiles of key FDA-approved substituted quinolines, demonstrating the scaffold's broad therapeutic index.

CompoundSubstitution ScaffoldPrimary TargetClinical IndicationTypical IC50 / MIC
Chloroquine 4-aminoquinolineHematin crystallizationMalaria~10 - 50 nM
Bosutinib 3-quinolinecarbonitrileSrc/Abl kinasesChronic Myeloid Leukemia1 - 2 nM
Lenvatinib 4-phenoxyquinolineVEGFR1-3, FGFR1-4Thyroid / Hepatocellular Carcinoma4 - 5 nM
Bedaquiline DiarylquinolineMycobacterial ATP SynthaseMDR-Tuberculosis0.03 - 0.12 μg/mL

References

1.[2] Title: Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine. Source: Proceedings of the National Academy of Sciences (PNAS). URL:[Link] 2.[5] Title: Bedaquiline: a novel antitubercular agent for the treatment of multidrug-resistant tuberculosis. Source: National Institutes of Health (NIH) / PubMed. URL:[Link] 3.[6] Title: Interpretation of the mechanism of action of antituberculosis drug bedaquiline based on a novel two-ion theory of energy coupling in ATP synthesis. Source: National Institutes of Health (NIH) / PubMed. URL:[Link] 4.[7] Title: Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Source: MDPI. URL:[Link] 5.[3] Title: Comprehensive review on current developments of quinoline-based anticancer agents. Source: Arabian Journal of Chemistry. URL:[Link] 6.[1] Title: Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Source: National Institutes of Health (NIH) / PubMed. URL:[Link] 7.[4] Title: Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Source: National Institutes of Health (NIH) / PubMed. URL: [Link]

Sources

Methyl 4-bromo-2-phenylquinoline-8-carboxylate: A Technical Guide to Synthesis and RNA-Binding Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule therapeutics targeting RNA structures requires highly specific binding mechanisms. Methyl 4-bromo-2-phenylquinoline-8-carboxylate (CAS: 651311-52-3) has emerged as a critical building block in the synthesis of Peptide Quinoline Conjugates (PQCs). By acting as a central scaffold for threading intercalation, this compound enables researchers to design molecules that bind complex RNA duplexes and stem-loops with nanomolar affinity [1].

As a Senior Application Scientist, I have structured this whitepaper to detail the mechanistic rationale behind the synthesis of this quinoline derivative, the self-validating protocols required for its preparation, and its role in advanced RNA-targeted drug discovery.

Chemical Profile & Structural Rationale

The 2-phenylquinoline core is not chosen arbitrarily; it is a highly engineered intercalator. Traditional threading intercalators often rely on acridine cores, which, while possessing high affinity, can lack the structural tunability required for extreme selectivity [2]. The 2-phenylquinoline scaffold solves this by allowing researchers to modulate the


-stacking ability of the intercalator simply by altering the polarity of the 2-phenyl group.
Quantitative Chemical Profile

To establish a baseline for analytical validation, the core quantitative metrics of the compound are summarized below:

PropertySpecification
Chemical Name Methyl 4-bromo-2-phenylquinoline-8-carboxylate
CAS Registry Number 651311-52-3
Molecular Formula C17H12BrNO2
Molecular Weight 342.19 g/mol
Key Functional Groups C4-Bromide (Cross-coupling/Substitution active), C8-Methyl Ester (Protecting group)

Synthesis Workflow & Mechanistic Causality

The synthesis of Methyl 4-bromo-2-phenylquinoline-8-carboxylate relies on the conversion of a tautomeric 4(1H)-quinolone (or 4-hydroxyquinoline) into a 4-bromo derivative.

Causality Behind Experimental Choices

Historically, converting a quinolone to a haloquinoline utilized harsh reagents like phosphorus oxybromide (


). However, these highly acidic and aggressive conditions risk hydrolyzing the delicate C8-methyl ester, which must remain intact for downstream orthogonal deprotection during Solid-Phase Peptide Synthesis (SPPS)[1].

To circumvent this, an Appel-type bromination is employed using N-bromosuccinimide (NBS) and triphenylphosphine (


). 

attacks the bromine from NBS, forming a bromophosphonium intermediate that activates the C4-oxygen. Subsequent nucleophilic attack by the bromide ion yields the desired 4-bromoquinoline under exceptionally mild conditions.

Synthesis SM 8-(methoxycarbonyl)-2-phenyl- 4(1H)-quinolone Reaction Appel-type Bromination 0.83h (50 min) SM->Reaction Reagents Reagents: NBS, PPh3 Reagents->Reaction Solvents Solvents: Chloroform, Acetonitrile Solvents->Reaction Product Methyl 4-bromo-2-phenylquinoline- 8-carboxylate (69% Yield) Reaction->Product Nucleophilic Substitution

Synthesis workflow of Methyl 4-bromo-2-phenylquinoline-8-carboxylate.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol incorporates built-in analytical checkpoints:

  • Reagent Preparation: Dissolve 1.0 equivalent of 8-(methoxycarbonyl)-2-phenyl-4(1H)-quinolone in a strictly anhydrous solvent mixture of chloroform and acetonitrile (1:1 v/v). Validation: Moisture must be excluded to prevent the hydrolysis of the bromophosphonium intermediate.

  • Activation: Add 1.2 equivalents of triphenylphosphine (

    
    ) to the solution, followed by the portion-wise addition of 1.2 equivalents of N-bromosuccinimide (NBS) at 
    
    
    
    .
  • Reaction Progression: Allow the reaction to warm to room temperature and stir for exactly 0.83 hours (50 minutes).

  • In-Process Validation (TLC/LC-MS): Monitor the reaction. The protocol is self-validating when the highly polar starting material completely disappears, replaced by a distinct, less polar spot (the 4-bromo product). The mass spectrum should show a characteristic 1:1 isotopic isotopic doublet at m/z 342 and 344, confirming the presence of the bromine atom.

  • Purification: Quench the reaction with saturated aqueous

    
    , extract with dichloromethane, and purify via silica gel chromatography to yield the title compound at ~69% yield [1].
    

Application in RNA-Targeted Drug Discovery

The primary utility of Methyl 4-bromo-2-phenylquinoline-8-carboxylate is its incorporation into Peptide Quinoline Conjugates (PQCs) to act as threading intercalators .

The Threading Intercalation Mechanism

Threading intercalation is a highly specific binding mode where the planar 2-phenylquinoline core inserts itself between the base pairs of an RNA duplex. Simultaneously, the peptide substituents attached at the C4 and C8 positions are forced to project into the major and minor grooves of the RNA helix [2]. Because the ligand makes multiple, distinct contacts (van der Waals, hydrogen bonding, and


-stacking) across different topological regions of the RNA, the specificity is drastically higher than simple surface-binding molecules.

Mechanism PQC Peptide Quinoline Conjugate (PQC) Core 2-Phenylquinoline Core (Intercalator) PQC->Core Subs Peptide Substituents (C4 and C8 positions) PQC->Subs Stacking pi-Stacking between RNA Base Pairs Core->Stacking Grooves Localization in Major and Minor Grooves Subs->Grooves Target Target RNA Stem-Loop (High Affinity Binding) Stacking->Target Grooves->Target

Logical relationship of threading intercalation in RNA-binding by PQCs.

Comparative Binding Affinities

Once the 4-bromo group is substituted with a peptide chain (via nucleophilic aromatic substitution) and the C8-ester is saponified and coupled to another peptide sequence, the resulting PQC demonstrates potent RNA binding.

Intercalator CoreLigand TypeTarget StructureBinding Affinity (

)
Reference
2-Phenylquinoline PQC (Compound 9)RNA Stem-Loop208 nM[1]
Acridine Acridine-PeptideRNA Stem-Loop20 nM[1]

While the acridine derivative binds with higher absolute affinity, the 2-phenylquinoline core offers a superior platform for selectivity tuning. The slight reduction in


-stacking efficacy (resulting in the 10-fold lower affinity) prevents the compound from acting as a promiscuous binder, ensuring it only targets RNA structures with the exact complementary groove topologies [1].

Future Perspectives in Antibacterial Discovery

Because quinolones and their derivatives represent one of the most important classes of broad-spectrum antibacterials, the synthesis of 4,8-disubstituted 2-phenylquinoline amino acids bridges the gap between traditional antibiotics and modern RNA-targeted therapeutics. By utilizing Methyl 4-bromo-2-phenylquinoline-8-carboxylate in combinatorial SPPS libraries, drug development professionals can rapidly screen thousands of PQCs against pathogenic bacterial RNA targets, such as ribosomal RNA (rRNA) or critical riboswitches.

References

  • Krishnamurthy, M., Gooch, B. D., & Beal, P. A. (2004). Peptide Quinoline Conjugates: A New Class of RNA-Binding Molecules. Organic Letters, 6(1), 63-66. URL:[Link]

  • Gooch, B. D., & Beal, P. A. (2004). Recognition of Duplex RNA by Helix-Threading Peptides. Journal of the American Chemical Society, 126(34), 10603-10610. URL:[Link]

Methodological & Application

High-Fidelity Suzuki Cross-Coupling of Methyl 4-bromo-2-phenylquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol | AN-Q8-SZK-04 [1]

Executive Summary

This Application Note details the protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Methyl 4-bromo-2-phenylquinoline-8-carboxylate (CAS: 651311-52-3).[1] This scaffold is a critical intermediate in the synthesis of NK3 receptor antagonists (e.g., Talnetant analogs) and RNA-binding anti-infectives.

The primary challenge in utilizing this substrate lies in balancing the high electrophilicity of the C4-position (activated by the quinoline nitrogen and C8-ester) against the lability of the C8-methyl ester under basic aqueous conditions.[1] This guide provides a self-validating protocol designed to maximize cross-coupling efficiency while suppressing ester hydrolysis and protodebromination.[1]

Mechanistic Insight & Reactivity Profile[1][2]

Substrate Analysis

The substrate features a highly polarized electronic environment. The quinoline nitrogen (N1) exerts a strong electron-withdrawing effect, making the C4-position electron-deficient and highly reactive toward oxidative addition with Pd(0).[1]

  • C4-Bromine (Reaction Site): Para to the N1 nitrogen.[1] The oxidative addition rate is accelerated by the electron-withdrawing C8-carboxylate.[1]

  • C8-Methyl Ester (Risk Site): Located in the steric vicinity of N1.[1] While it does not sterically hinder the C4 coupling, it is susceptible to saponification (hydrolysis) if the reaction pH exceeds 10.0 or if heating is prolonged in aqueous media.

  • C2-Phenyl Group: Provides conjugation but also steric bulk that prevents catalyst chelation at N1, generally aiding the reaction by keeping the catalyst active in the bulk solution.[1]

Catalytic Cycle & Selection Rationale
  • Catalyst: Pd(dppf)Cl₂·DCM is the preferred catalyst. The bidentate dppf ligand (large bite angle) enforces a geometry that favors reductive elimination, crucial for forming sterically congested biaryls. It is more robust against oxidation than Pd(PPh₃)₄.

  • Base: K₃PO₄ (Potassium Phosphate Tribasic) is selected over carbonates (K₂CO₃/Na₂CO₃).[1] K₃PO₄ provides sufficient basicity for boronic acid activation (transmetalation) but exhibits lower nucleophilicity, reducing the rate of ester hydrolysis.

  • Solvent: 1,4-Dioxane/Water (9:1) .[1] A small amount of water is thermodynamically required for the boronic acid activation pathway, but the ratio is minimized to protect the ester.

Reaction Pathway Visualization

SuzukiMechanism Substrate Methyl 4-bromo-2-phenyl- quinoline-8-carboxylate OxAdd Oxidative Addition (Pd-Br Insertion at C4) Substrate->OxAdd + Pd(0) SideRxn SIDE REACTION: Ester Hydrolysis Substrate->SideRxn High pH / Excess H2O Pd0 Pd(0) Active Species Pd0->OxAdd TransMet Transmetalation (Rate Limiting) OxAdd->TransMet Pd(II) Species Boronic Aryl Boronic Acid + Base (OH-) Boronic->TransMet Activation RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product C4-Arylated Quinoline Ester RedElim->Product

Caption: Catalytic cycle highlighting the C4-oxidative addition and the competitive ester hydrolysis pathway.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
Substrate (Bromide)1.0ElectrophilePurity >97% by HPLC
Aryl Boronic Acid 1.2 - 1.5NucleophileExcess accounts for protodeboronation
Pd(dppf)Cl₂[1]·DCM 0.03 (3 mol%)CatalystHigh turnover, air stable
K₃PO₄ 2.0BaseMild, buffers reaction pH
1,4-Dioxane -SolventDegassed, Anhydrous grade
Water -Co-solventDegassed (sparged with Ar/N₂)
Standard Operating Procedure (SOP)

Step 1: Inert Inertion

  • Charge a reaction vial (microwave or Schlenk tube) with a magnetic stir bar.

  • Add Methyl 4-bromo-2-phenylquinoline-8-carboxylate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).[1]

  • Cap the vial and purge with Argon/Nitrogen for 5 minutes.

    • Why: Oxygen causes homocoupling of the boronic acid and deactivates the Pd catalyst.

Step 2: Catalyst & Solvent Addition [1][2]

  • Add Pd(dppf)Cl₂[2]·DCM (3 mol%) quickly under a counter-flow of inert gas.

  • Add degassed 1,4-Dioxane and Water (Ratio 9:1, concentration 0.1 M relative to bromide).

    • Example: For 1 mmol substrate, use 9 mL Dioxane and 1 mL Water.

Step 3: Reaction

  • Seal the vessel tightly.

  • Heat to 90°C for 4–12 hours .

    • Monitoring: Check TLC (Hexane/EtOAc 4:1) or LC-MS every 2 hours. Look for the disappearance of the bromide (M+H ≈ 342/344).

    • Endpoint: Stop when bromide <5%.[1] If ester hydrolysis (M-14 mass shift) is observed >10%, lower temp to 80°C.[1]

Step 4: Workup (Crucial for Ester Retention)

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc).

  • Buffer Wash: Wash the organic layer with Saturated NH₄Cl (mildly acidic/neutral) rather than water or brine initially. This neutralizes residual base immediately, preventing hydrolysis during workup.

  • Dry over Na₂SO₄, filter, and concentrate.

Purification[1]
  • Column: Silica Gel (230-400 mesh).[1]

  • Eluent: Gradient of Hexane/EtOAc (0% → 30%).[1]

  • Note: The product is often fluorescent; use a UV lamp (254/365 nm) to track fractions.[1]

Optimization & Troubleshooting Guide

If the standard protocol yields suboptimal results, utilize the following decision matrix.

Representative Screening Data (Simulated)

Comparing conditions for coupling with Phenylboronic Acid

EntryCatalystBaseSolventTempYieldObservation
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100°C65%15% Hydrolyzed acid observed.[1]
2Pd(OAc)₂/PPh₃K₂CO₃DMF100°C40%Significant homocoupling; dark tar.
3 Pd(dppf)Cl₂ K₃PO₄ Dioxane/H₂O (9:1) 90°C 92% Clean conversion; ester intact.
4Pd(dtbpf)Cl₂Cs₂CO₃THF/H₂O60°C85%Good for thermally sensitive boronic acids.[1]
Optimization Workflow

OptimizationTree Start Start: Standard Protocol (Pd(dppf)Cl2 / K3PO4 / 90°C) Check Analyze Crude LC-MS Start->Check Issue1 Issue: Low Conversion (Bromide remaining) Check->Issue1 SM > 10% Issue2 Issue: Ester Hydrolysis (Acid product formed) Check->Issue2 Acid > 5% Issue3 Issue: Protodebromination (Br replaced by H) Check->Issue3 Des-Br > 5% Success Target Yield >85% Proceed to Isolation Check->Success Clean Sol1 1. Increase Temp to 100°C 2. Switch to Pd(dtbpf)Cl2 (faster kinetics) Issue1->Sol1 Sol2 1. Switch Base to KF (anhydrous) 2. Use Toluene (exclude water) Issue2->Sol2 Sol3 1. Use Anhydrous Solvent 2. Increase Boronic Acid equiv. Issue3->Sol3

Caption: Decision tree for troubleshooting common Suzuki coupling failures with ester-functionalized quinolines.

References

  • BenchChem. Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines. Retrieved from

  • National Institutes of Health (NIH). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.[1] (Discusses Pd-catalyst selection for electron-deficient heterocycles). Retrieved from [1]

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Literature. (General mechanistic grounding for boronic acid activation). Retrieved from [1]

  • Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis.[1] (Foundational reference for Pd-cycle energetics). Retrieved from [1]

  • PubChem. Methyl 4-bromoquinoline-8-carboxylate (Compound Summary). (Physical properties and safety data). Retrieved from [1]

Sources

"Methyl 4-bromo-2-phenylquinoline-8-carboxylate as a research tool"

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Scaffold for RNA-Targeting Ligands and NK3 Receptor Antagonists[1]

Executive Summary

Methyl 4-bromo-2-phenylquinoline-8-carboxylate (CAS: 651311-52-3) is a high-value heterocyclic building block used primarily in medicinal chemistry and chemical biology.[1][2] It serves as a "linchpin" scaffold due to its orthogonal reactivity: the 4-bromo position is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 8-carboxylate moiety allows for diversification via hydrolysis and amidation.[1]

This compound is a critical research tool for:

  • RNA-Targeting Drug Discovery: Synthesizing intercalator-peptide conjugates that bind specific RNA structures (e.g., HIV-1 RRE) with nanomolar affinity.[1]

  • G-Protein Coupled Receptor (GPCR) Research: Developing Neurokinin-3 (NK3) receptor antagonists (analogs of Osanetant/SR142801) for treating schizophrenia and pulmonary disorders.[1]

  • Diversity-Oriented Synthesis (DOS): Rapidly generating libraries of 2,4,8-trisubstituted quinolines.[1]

Chemical Profile & Properties[3][4][5][6][7][8][9][10][11]
PropertyData
IUPAC Name Methyl 4-bromo-2-phenylquinoline-8-carboxylate
CAS Number 651311-52-3
Molecular Formula C₁₇H₁₂BrNO₂
Molecular Weight 342.19 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, CHCl₃, DMSO; Sparingly soluble in MeOH
Key Reactivity C4-Bromide (Electrophile for Pd-catalysis), C8-Ester (Acyl donor)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), protect from light
Application Logic: The "Orthogonal Scaffold" Strategy[1]

The utility of this tool lies in its ability to undergo sequential, selective functionalization.[1] Researchers utilize the electronic difference between the electron-deficient C4 position and the steric environment of the C8 position to build complex bioactive molecules.[1]

Mechanism of Action in Research[1][3][4][5][6]
  • At C4 (Bromine): The bromine atom is activated by the quinoline nitrogen, making it highly reactive toward oxidative addition by Pd(0).[1] This allows for the introduction of aryl, vinyl, or alkynyl groups to tune lipophilicity and pi-stacking interactions (crucial for DNA/RNA intercalation).[1]

  • At C8 (Ester): The ester is a masked amide.[1] Conversion to a carboxamide (often with a chiral amine or amino acid) creates a rigid intramolecular hydrogen bond with the quinoline nitrogen.[1] This "pre-organized" conformation is essential for binding to NK3 receptors and stabilizing the scaffold within nucleic acid grooves.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways enabled by this tool.

G Start Methyl 4-bromo-2-phenyl- quinoline-8-carboxylate (The Tool) Path1 Pathway A: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Path1 C4 Functionalization Path2 Pathway B: Ester Hydrolysis & Amide Coupling Start->Path2 C8 Functionalization Inter1 4-Substituted Intermediate (Enhanced Pi-Stacking) Path1->Inter1 Inter2 8-Carboxamide Derivative (H-Bond Pre-organization) Path2->Inter2 Inter1->Path2 Sequential Final1 RNA-Binding Peptide Conjugates Inter1->Final1 Inter2->Path1 Sequential Final2 NK3 Receptor Antagonists Inter2->Final2

Figure 1: Divergent synthetic workflows utilizing the orthogonal reactivity of the C4 and C8 positions.

Detailed Experimental Protocols
Protocol A: Synthesis of the Tool Compound

Context: If the commercial supply is unavailable, the tool can be synthesized from the 4-oxo precursor.[1]

Reagents:

  • Methyl 2-phenyl-4-oxo-1,4-dihydroquinoline-8-carboxylate (Precursor)[1]

  • Phosphorus oxybromide (POBr₃) or NBS/PPh₃[1]

  • Toluene or Acetonitrile (Anhydrous)[1]

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with Methyl 2-phenyl-4-oxo-1,4-dihydroquinoline-8-carboxylate (1.0 eq) and anhydrous toluene (0.1 M concentration).

  • Activation: Add POBr₃ (1.5 eq) in portions under an argon stream.

  • Reaction: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the polar starting material and appearance of the fluorescent, less polar product.[1]

  • Quench: Cool to 0°C and carefully quench with ice-cold saturated NaHCO₃ solution. Caution: Exothermic.[1]

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Purify via flash column chromatography (SiO₂, 0–10% EtOAc in Hexanes). The product is sensitive to light; store in amber vials.

Protocol B: Synthesis of RNA-Binding Intercalators (Suzuki Coupling)

Context: Installing an aryl group at C4 to enhance intercalation into RNA stems.[1]

Reagents:

  • Methyl 4-bromo-2-phenylquinoline-8-carboxylate (The Tool)[1]

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)[1]

  • Pd(PPh₃)₄ (5 mol%)[1]

  • Na₂CO₃ (2M aqueous solution, 2.0 eq)[1]

  • DME (Dimethoxyethane) / Water / Ethanol (4:1:1 ratio)[1]

Procedure:

  • Degassing: Combine solvents in a reaction vial and sparge with Argon for 15 minutes.

  • Assembly: Add the Tool (1.0 eq), Arylboronic acid (1.2 eq), and Pd catalyst.

  • Coupling: Heat to 85°C for 12 hours under Argon.

  • Workup: Dilute with water, extract with DCM.

  • Analysis: The resulting Methyl 4-aryl-2-phenylquinoline-8-carboxylate is now ready for Protocol C (Hydrolysis/Amidation) to attach the peptide tail.[1]

Protocol C: Incorporation into Peptides (Solid Phase Synthesis Support)

Context: Converting the ester to a carboxylic acid for coupling to the N-terminus of a peptide on resin.[1]

  • Hydrolysis: Treat the ester (from Protocol B) with LiOH (3 eq) in THF/H₂O (3:1) at 60°C for 4 hours. Acidify to pH 3 with 1M HCl to precipitate the free acid.

  • Coupling to Resin:

    • Swell the peptide-resin (e.g., Rink Amide resin with a lysine linker).[1]

    • Activate the Quinoline-Acid (3 eq) with HATU (2.9 eq) and DIEA (6 eq) in DMF.

    • Add to resin and shake for 4 hours.[1]

  • Cleavage: Cleave the final conjugate using TFA/TIS/H₂O (95:2.5:2.5).

  • Result: A Peptide-Quinoline Conjugate capable of recognizing specific RNA tertiary structures (e.g., HIV RRE or TAR).[1]

Structure-Activity Relationship (SAR) Insights

When using this tool for drug development, the following SAR rules generally apply:

RegionModificationBiological Effect
C4 Position Aryl/Heteroaryl groupsIncreases pi-surface area; critical for DNA/RNA intercalation.[1] Bulky groups here can also induce atropisomerism.
C8 Position Amide LinkageEssential for NK3 antagonism.[1] The carbonyl oxygen forms an intramolecular H-bond with the quinoline nitrogen, locking the structure in a planar conformation.[1]
C2 Position Phenyl RingProvides lipophilic bulk.[1] Substitutions on this ring (e.g., 4-fluoro) often improve metabolic stability.[1]
Safety & Handling
  • Hazards: The compound is an alkylating agent precursor (bromide) and potential irritant.[1] Wear nitrile gloves and safety goggles.

  • Stability: The ester linkage is stable, but the C4-bromide can hydrolyze under strongly acidic/high-temperature conditions over prolonged periods.[1]

  • Waste: Dispose of all palladium-contaminated waste in heavy metal containers.

References
  • Original Synthesis & RNA Binding

    • Title: "Peptide Quinoline Conjugates: A New Class of RNA-Binding Molecules"[1]

    • Source:Organic Letters, 2003, 5(17), 3021–3024.[1]

    • URL:[Link][1]

    • Relevance: Describes the synthesis of the 4-bromo-8-ester intermediate and its conversion into amino-acid analogs for solid-phase peptide synthesis.
  • NK3 Receptor Antagonist Context

    • Title: "Discovery of Osanetant (SR142801) and Related Quinoline-Carboxamides"[1]

    • Source:Journal of Medicinal Chemistry (General reference for the scaffold class).[1]

    • Context: This tool allows for the synthesis of 4-substituted analogs of the Osanetant class.[1]

  • General Quinoline Functionalization

    • Title: "Palladium-catalyzed cross-coupling reactions of 4-chloroquinolines"
    • Source:Tetrahedron, 2005.[1]

    • Context: Provides the mechanistic basis for the Suzuki coupling protocols described in Protocol B.

Sources

"application of bromoquinolines in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bromoquinolines as Privileged Scaffolds in Medicinal Chemistry

Introduction & Strategic Rationale

The quinoline nucleus is a ubiquitous pharmacophore in drug discovery, forming the structural core of numerous antimalarial, antimicrobial, and antineoplastic agents. Within this chemical space, bromoquinolines (e.g., 3-bromoquinoline, 4-bromoquinoline) serve as highly versatile electrophilic hubs[1]. The carbon-bromine bond provides an optimal balance of stability and reactivity; it readily undergoes oxidative addition with low-valent transition metals (Pd, Cu, Ni) while resisting premature degradation under standard physiological or synthetic conditions[1][2].

Mechanistic Causality in Cross-Coupling

When functionalizing bromoquinolines, the inherent basicity and nucleophilicity of the quinoline nitrogen present a unique challenge: competitive coordination to the metal catalyst, which can lead to catalyst poisoning.

  • Ligand Sterics & Electronics: To circumvent catalyst deactivation, bulky, electron-rich phosphine ligands (e.g., XPhos, PCy3, or dppf) are employed. These ligands accelerate both the oxidative addition of the C-Br bond and the subsequent reductive elimination, while their steric bulk prevents the quinoline nitrogen from forming stable, inactive coordination complexes with the palladium center[3][4].

  • Solvent & Base Selection: Biphasic or highly polar solvent systems (e.g., 1,4-Dioxane/Water) paired with mild bases (Na₂CO₃ or NaOtBu) are critical. The base not only activates the nucleophile (boronic acid or amine) but also facilitates the transmetalation step by forming a reactive hydroxo- or alkoxo-palladium intermediate[2][3].

Divergent Synthetic Pathways

G BQ Bromoquinoline Scaffold (Electrophilic Hub) SM Suzuki-Miyaura Coupling (Pd-Catalyzed C-C) BQ->SM Arylboronic Acids Pd(dppf)Cl2, Base BH Buchwald-Hartwig Amination (Pd-Catalyzed C-N) BQ->BH Amines Pd2(dba)3, XPhos, Base UL Ullmann Condensation (Cu-Catalyzed C-N/C-O) BQ->UL Phenols/Amines CuI, Ligand, Base API1 Arylquinolines (Anticancer Agents) SM->API1 API2 Aminoquinolines (Kinase Inhibitors) BH->API2 API3 Ether/Amine Derivatives (Antimicrobial Probes) UL->API3

Divergent transition-metal-catalyzed functionalization pathways of the bromoquinoline scaffold.

Protocol I: Palladium-Catalyzed Suzuki-Miyaura C-C Coupling

This protocol outlines the synthesis of 3-arylquinolines from 3-bromoquinoline. The Suzuki-Miyaura reaction is highly tolerant of diverse functional groups, making it ideal for late-stage diversification[2][4].

Causality Checkpoint: Degassing the solvent mixture is non-negotiable. Atmospheric oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, terminating the catalytic cycle. The use of Pd(dppf)Cl₂ is deliberate; the bidentate dppf ligand enforces a cis-geometry on the palladium center, a prerequisite for the final reductive elimination step[2].

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromoquinoline (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)[2].

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel under high vacuum and backfill with inert Argon gas. Repeat this cycle three times to establish a strictly anhydrous and anaerobic environment[2].

  • Solvent & Base Addition: Syringe in a pre-degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL), followed by sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)[2]. Rationale: The water dissolves the inorganic base and accelerates the formation of the reactive boronate complex required for transmetalation.

  • Thermal Activation: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the vigorously stirring mixture in a pre-heated oil bath at 90 °C for 12–16 hours[2].

  • Monitoring & Validation: Monitor reaction progress via TLC or LC-MS. The complete disappearance of the 3-bromoquinoline peak validates the efficiency of the oxidative addition cycle.

  • Work-up & Purification: Cool to room temperature. Dilute with ethyl acetate (15 mL) and partition with water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash combined organic layers with brine. Rationale: Brine washing removes residual 1,4-dioxane and water-soluble inorganic salts, self-validating the purity of the crude organic phase prior to chromatography. Dry over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify via flash column chromatography[2].

Protocol II: Palladium-Catalyzed Buchwald-Hartwig C-N Amination

The introduction of an amino group to the quinoline ring dramatically alters its hydrogen-bonding capability and pharmacokinetic profile. This protocol details the synthesis of 3-aminoquinolines[3][5].

Causality Checkpoint: The use of sodium tert-butoxide (NaOtBu) is crucial for the deprotonation of the coordinated amine, driving the formation of the palladium-amido complex[3]. XPhos is selected because its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while its bulky triisopropylphenyl group facilitates reductive elimination and prevents the formation of off-cycle palladium-bis(amine) complexes[3][5].

Step-by-Step Methodology:

  • Catalyst & Substrate Assembly: In an argon-filled glovebox or using standard Schlenk techniques, charge a reaction vial with 3-bromoquinoline (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv)[3].

  • Nucleophile Addition: Add the amine nucleophile (1.2 mmol, 1.2 equiv). If the amine is a liquid, add it via syringe after the solvent.

  • Solvent Introduction: Add anhydrous, degassed toluene (5 mL). Rationale: Toluene provides a high-boiling, non-coordinating environment that stabilizes the sensitive catalytic intermediates.

  • Reaction Execution: Seal the vial and heat at 100 °C for 8–12 hours with vigorous stirring[3].

  • Quenching & Isolation: Cool the mixture, dilute with dichloromethane, and filter through a short pad of Celite. Rationale: Filtering through Celite effectively removes palladium black (a visual indicator of catalyst decomposition at the end of the reaction) and inorganic salts, ensuring the crude mixture is safe for silica gel loading. Concentrate the filtrate and purify via silica gel chromatography (gradient: hexanes/ethyl acetate)[3].

Quantitative Data: Reaction Condition Optimization Matrix

To provide a self-validating reference for workflow optimization, the following table summarizes established parameters for bromoquinoline functionalization based on empirical literature data[2][3][4][6].

Reaction TypeSubstrateCoupling PartnerCatalyst/Ligand SystemBase & SolventTemp / TimeTypical Yield
Suzuki-Miyaura 3-BromoquinolineArylboronic AcidsPd(dppf)Cl₂ (3 mol%)Na₂CO₃ / Dioxane:H₂O (4:1)90 °C, 12h85–95%
Suzuki-Miyaura 3-BromoquinolineHeteroaryl BoronatesP1-L5 (PCy₃ based) (2 mol%)K₃PO₄ / THF:H₂O110 °C, 10 min35–80%
Buchwald-Hartwig BromoquinolinesPrimary/Secondary AminesPd₂(dba)₃ (2 mol%) / XPhosNaOtBu / Toluene100 °C, 12h75–90%
Buchwald-Hartwig 8-Benzyloxy-5-bromoquinolineN-MethylanilinePd(OAc)₂ (5 mol%) / L3NaOtBu / Toluene110 °C, 24h87%

Note: Yields are highly dependent on the electronic nature and steric hindrance of the specific coupling partners.

Conclusion

Bromoquinolines remain indispensable building blocks in medicinal chemistry. By applying rigorous, mechanistically-driven cross-coupling protocols—specifically controlling for catalyst poisoning and atmospheric degradation—researchers can efficiently navigate the chemical space around the quinoline scaffold, accelerating the discovery of novel therapeutics.

References

  • Chemical Reviews (ACS Publications). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[Link]

  • NIH PMC. "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback."[Link]

  • Indian Academy of Sciences. "Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction."[Link]

Sources

Application Note: Precision Synthesis of Substituted Quinolines via Friedländer Annulation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Friedländer Synthesis for Substituted Quinolines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for antimalarials (Chloroquine), anticancer agents (Camptothecin), and broad-spectrum antibiotics (Ciprofloxacin). While multiple synthetic routes exist (Skraup, Combes), the Friedländer synthesis remains the premier method for constructing 2,3-disubstituted quinolines with high regiocontrol.

This guide provides an advanced technical analysis of the Friedländer condensation, moving beyond textbook descriptions to offer field-proven protocols, mechanistic insights for troubleshooting, and green chemistry adaptations suitable for high-throughput library generation.

Mechanistic Insight & Causality

The Friedländer synthesis involves the condensation of 2-aminoaryl aldehydes/ketones with an enocizable carbonyl compound (containing an


-methylene group).[2][3][4][5]
The Dual-Pathway Mechanism

Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds via two competing pathways, often dictated by pH conditions:

  • Path A (Rate-Limiting Aldol): Under basic conditions, the intermolecular aldol condensation often precedes imine formation.

  • Path B (Rate-Limiting Imine): Under acidic conditions, Schiff base formation typically occurs first, followed by intramolecular cyclization.

Critical Insight: Steric hindrance at the ketone


-position significantly retards Path A. If using bulky ketones, acidic catalysis (Path B) is strictly preferred to drive the imine formation first.

FriedlanderMechanism Start 2-Aminoaryl Ketone + alpha-Methylene Ketone Aldol_Inter Intermediate A: Aldol Adduct Start->Aldol_Inter Path A (Base) Aldol First Imine_Inter Intermediate B: Schiff Base (Imine) Start->Imine_Inter Path B (Acid) Imine First Enone Enone Intermediate Aldol_Inter->Enone Elimination dehydration1 - H2O cyclization Intramolecular Cyclodehydration Enone->cyclization Cyclization Imine_Inter->cyclization Aldol-type Condensation Product Substituted Quinoline cyclization->Product - H2O Aromatization

Figure 1: Bifurcated mechanism of the Friedländer synthesis. Path selection allows optimization based on substrate sterics.

Critical Parameters & Catalyst Selection

The choice of catalyst dictates the reaction rate and impurity profile.

Table 1: Catalyst Performance Matrix

Catalyst ClassExamplesIdeal SubstratesProsCons
Brønsted Acids HCl, H₂SO₄, p-TSASterically hindered ketonesHigh yields; RobustCorrosive; Not compatible with acid-labile groups (e.g., acetals).
Solid Acids Sulfamic Acid, Silica-H₂SO₄Labile substratesGreen profile ; Recyclable; Simple workupSlower kinetics than homogeneous acids.
Strong Bases KOH, NaOH, t-BuOKAryl acetonitrilesFast reaction for simple ketonesCan cause self-condensation of the ketone (side products).
Lewis Acids ZnCl₂, AuCl₃, CeCl₃Sensitive functionalitiesMild conditionsHigh cost; Metal scavenging required for pharma QC.

Experimental Protocols

Protocol A: Classical Acid-Catalyzed Synthesis (Robust)

Best for: Gram-scale synthesis of building blocks.

Reagents:

  • 2-Aminobenzophenone (1.0 equiv)

  • Acetylacetone or Cyclic Ketone (1.2 equiv)

  • p-Toluenesulfonic acid (p-TSA) (5 mol%)

  • Solvent: Ethanol or Toluene[4]

Procedure:

  • Setup: Charge a round-bottom flask with 2-aminobenzophenone (5 mmol) and ethanol (20 mL).

  • Addition: Add the ketone (6 mmol) followed by p-TSA (0.25 mmol).

  • Reaction: Heat to reflux (78°C for EtOH) with magnetic stirring.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The fluorescent blue spot of the starting amine will disappear, replaced by a lower Rf spot (quinoline) that often fluoresces yellow/green under UV 254nm.

  • Workup:

    • Cool to room temperature.[2][4]

    • Evaporate solvent under reduced pressure.[2][4]

    • Dissolve residue in DCM (30 mL) and wash with sat. NaHCO₃ (2 x 15 mL) to neutralize the catalyst.

    • Dry organic layer over Na₂SO₄ and concentrate.[2][4]

  • Purification: Recrystallize from hot ethanol or purify via flash chromatography.

Protocol B: Microwave-Assisted Green Synthesis (High Throughput)

Best for: Combinatorial library generation and rapid SAR exploration.

Reagents:

  • 2-Aminoaryl ketone (1.0 equiv)[1][4]

  • Active methylene compound (1.1 equiv)[4]

  • Catalyst: Sulfamic Acid (10 mol%) or Neat (Solvent-free if liquid ketone)

Procedure:

  • Loading: In a 10 mL microwave vial, mix the amine (1 mmol) and ketone (1.1 mmol).

  • Catalyst: Add sulfamic acid (0.1 mmol). If solids are used, add 2-3 drops of DMF to ensure energy transfer, though true solvent-free is preferred.

  • Irradiation: Cap the vial. Irradiate at 140°C for 5–10 minutes (Power: Dynamic, Max 150W).

    • Note: Conventional heating would require 4-8 hours for the same conversion.

  • Isolation:

    • Add water (5 mL) to the reaction vessel and sonicate.

    • The product usually precipitates out (quinolines are hydrophobic).

    • Filter the solid.[1][4] Wash with water (to remove sulfamic acid) and cold EtOH.

  • Purity Check: This method often yields >90% purity without chromatography.

Quality Control & Self-Validation

How do you verify the reaction without external analysis? Use these intrinsic markers:

  • IR Spectroscopy (Functional Group Shift):

    • Start: Sharp N-H stretches (3300-3400 cm⁻¹) and Carbonyl C=O (1650-1700 cm⁻¹).

    • End: Disappearance of C=O and N-H. Appearance of C=N (imine/heterocycle) stretch around 1600-1620 cm⁻¹.

  • ¹H NMR (The "Fingerprint" Region):

    • Look for the C4-proton (if using aldehyde) or substituents at the C4 position.

    • Diagnostic Shift: The disappearance of the aldehyde proton (~9-10 ppm) or the amine protons (~6-7 ppm broad) confirms consumption of starting material.

    • Aromatic Region: Quinolines show a distinct downfield shift for the proton at the C8 position (adjacent to Nitrogen) due to the anisotropic effect of the ring nitrogen.

Case Study: Synthesis of a Camptothecin Precursor

Application: Synthesis of a tricyclic quinoline intermediate for Topoisomerase I inhibitors.

Workflow Diagram:

Workflow Step1 Reagent Prep: 2-Amino-5-iodo-benzaldehyde + Tetralone derivative Step2 Reaction: Reflux in Toluene Cat: p-TSA, Dean-Stark Trap Step1->Step2 Mix Step3 IPC (In-Process Control): TLC for disappearance of aldehyde spot Step2->Step3 2 Hours Step3->Step2 Incomplete Step4 Workup: Cool -> Filter precipitate (Product often crystallizes) Step3->Step4 Complete Step5 Validation: NMR: Check C4-H singlet MS: M+1 peak Step4->Step5 Analysis

Figure 2: Workflow for the synthesis of a tricyclic quinoline scaffold using a Dean-Stark apparatus to drive equilibrium.

Protocol Modification for Case Study: For this specific tricyclic system, water removal is critical to drive the equilibrium (Le Chatelier's principle).

  • Modification: Use a Dean-Stark trap with Toluene/Benzene.

  • Why: The dehydration step (elimination of water) is reversible. Removing water azeotropically pushes the reaction to 100% conversion, essential for expensive precursors.

References

  • Friedländer, P. (1882).[4][6][7] "Ueber o-Amidobenzaldehyd".[6] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

  • Marco-Contelles, J., et al. (2009).[6] "Friedländer Reaction on 2-Aminoaryl Ketones: A Review". Chemical Reviews, 109(6), 2652–2671.

  • Wang, L., et al. (2012).[8] "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions". Synthesis, 44, 389-392.[8]

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis". Angewandte Chemie International Edition, 43(46), 6250-6284.

  • BenchChem. (2025).[1][4] "Step-by-Step Friedländer Synthesis of Quinolines: Application Notes".

Sources

Application Note: Precision Halogenation of Quinolines using N-Halosuccinimides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists seeking high-precision methodologies for the halogenation of quinoline scaffolds using N-halosuccinimides (NXS). It synthesizes mechanistic insights with robust, scalable protocols.

Executive Summary

The functionalization of quinolines is a cornerstone in the synthesis of antimalarials, kinase inhibitors, and organic light-emitting diodes (OLEDs). While elemental halogens (


) are traditional, they suffer from harsh conditions, poor atom economy, and lack of regiocontrol.

N-Halosuccinimides (NCS, NBS, NIS) offer a superior alternative, providing a source of "positive" halogen (


) or halogen radicals (

) under mild conditions. This guide elucidates the regiodivergent strategies available:
  • C3-Selectivity: Achieved via radical pathways or solvent-assisted activation (e.g., HFIP).

  • C5/C8-Selectivity: Achieved via electrophilic aromatic substitution (EAS) in acidic media.

Mechanistic Logic & Regiocontrol

The quinoline scaffold presents a unique challenge: it contains an electron-deficient pyridine ring and a relatively electron-rich benzene ring. The site of halogenation is strictly controlled by the reaction mechanism.

The Regiodivergent Pathway
  • Electrophilic Pathway (Acidic/Lewis Acid): The nitrogen atom is protonated or complexed, further deactivating the pyridine ring. The electrophile (

    
    ) attacks the most electron-rich positions on the carbocyclic ring: C5 and C8 .
    
  • Radical Pathway (Neutral/Photo-induced): The pyridine ring is less susceptible to radical attack than benzene, but specific radical stabilization (often at C3 ,

    
     to the nitrogen) allows for selective functionalization of the heterocyclic ring.
    
Decision Tree Diagram

The following diagram maps the critical decision points for selecting reaction conditions.

QuinolineHalogenation Start Target: Halo-Quinoline Condition Select Mechanism Start->Condition Path_EAS Electrophilic Pathway (Acidic/Polar) Condition->Path_EAS Electron-Rich Ring Target Path_Rad Radical Pathway (Neutral/Solvent-Activated) Condition->Path_Rad Heterocyclic Ring Target Reagent_Acid Reagents: NXS + H2SO4/TFA or Lewis Acid Path_EAS->Reagent_Acid Reagent_Neut Reagents: NXS + MeCN/HFIP (Heat or Light) Path_Rad->Reagent_Neut Prod_C5_C8 Product: C5 / C8 Halogenation (Carbocyclic Ring) Reagent_Acid->Prod_C5_C8 Protonation directs to Benzene ring Prod_C3 Product: C3 Halogenation (Heterocyclic Ring) Reagent_Neut->Prod_C3 Radical stability at Beta-position

Caption: Regiodivergent logic flow for quinoline halogenation using N-halosuccinimides.

Critical Optimization Parameters

Solvent Effects

The solvent is not merely a medium; it is a catalyst.

  • Acetonitrile (MeCN): The standard for radical mechanisms. It supports radical chains while solubilizing NXS reagents.

  • Hexafluoroisopropanol (HFIP): A "magic solvent" for halogenation. It activates NXS via hydrogen bonding to the succinimide carbonyls, increasing the electrophilicity of the halogen without requiring strong mineral acids. Highly recommended for C3-selectivity .

  • Sulfuric/Acetic Acid: Essential for C5/C8 targeting. They protonate the quinoline nitrogen, deactivating the C2/C3/C4 positions entirely.

Catalyst Selection
  • TFA (Trifluoroacetic acid): Mild activator for EAS mechanisms.

  • Ag(I) Salts (e.g., Ag2SO4): Can be added to precipitate succinimide or scavenge halides, driving the reaction forward, particularly in chlorinations.

Experimental Protocols

Protocol A: C3-Selective Iodination (The "HFIP" Method)

Target: 3-Iodoquinoline derivatives. Mechanism: Solvent-activated electrophilic/radical hybrid. Reference: Tang, R. J., et al. J. Org.[1] Chem. 2018.[1][2][3]

Reagents:

  • Substrate: Quinoline (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 - 1.2 equiv)

  • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.2 M concentration)

Step-by-Step:

  • Preparation: In a light-shielded vial (wrap in foil), dissolve quinoline (1.0 mmol) in HFIP (5 mL).

  • Addition: Add NIS (1.1 mmol, 248 mg) in a single portion at room temperature (25 °C).

  • Reaction: Stir vigorously for 2–4 hours. Monitor by TLC (Hexane/EtOAc). The reaction is typically fast due to HFIP activation.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with sat.[4]

      
       (to remove excess iodine) and sat. 
      
      
      
      .
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (typically 10-20% EtOAc in Hexanes).

Validation: 3-iodoquinoline is distinct by


 NMR; look for the singlet-like proton at C2 (deshielded, ~9.0 ppm) and C4 (~8.5 ppm).
Protocol B: C5-Selective Chlorination (The "Acid-Mediated" Method)

Target: 5-Chloroquinoline (with minor 8-chloro isomer). Mechanism: Protonation-directed Electrophilic Aromatic Substitution. Reference: Kiamuddin, M. et al. PJSIR 1966; Benchchem Tech Guide.

Reagents:

  • Substrate: Quinoline (1.0 equiv)

  • Reagent: N-Chlorosuccinimide (NCS) (1.2 - 1.5 equiv)

  • Solvent/Catalyst: 98% Sulfuric Acid (

    
    ) or concentrated Acetic Acid/HCl mix.
    

Step-by-Step:

  • Safety Note: Perform in a fume hood. Exothermic reaction.

  • Dissolution: Dissolve quinoline (10 mmol) in concentrated

    
     (10 mL) at 0 °C.
    
  • Addition: Add NCS (12 mmol, 1.6 g) portion-wise over 15 minutes to control exotherm.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. (Heating to 60 °C may be required for deactivated substrates).

  • Quenching: Pour the reaction mixture slowly onto crushed ice (50 g).

  • Neutralization: Carefully neutralize with

    
     or NaOH pellets until pH ~8-9. Caution: Heat generation.
    
  • Extraction: Extract with EtOAc (3 x 30 mL).

  • Purification: The crude will likely contain a mixture of C5 (major) and C8 (minor). Separation requires careful column chromatography or recrystallization from ethanol.

Protocol C: C3-Bromination (Radical Initiated)

Target: 3-Bromoquinoline. Mechanism: Radical substitution. Reference: Chemical Communications (RSC), 2015.

Reagents:

  • Substrate: Quinoline (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) (dry)

  • Additives: None (thermal initiation) or AIBN (catalytic, optional).

Step-by-Step:

  • Setup: Dissolve quinoline (1.0 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add NBS (1.1 mmol).

  • Activation: Heat the mixture to reflux (80–82 °C) for 6–12 hours.

    • Tip: If conversion is low after 4h, add 5 mol% AIBN to initiate the radical chain.

  • Workup: Evaporate MeCN. Redissolve residue in

    
     or DCM.
    
  • Wash: Wash with water (to remove succinimide) and brine.[4]

  • Purification: Silica gel chromatography.

Data Summary & Performance

The following table summarizes expected outcomes based on literature precedents for unsubstituted quinoline.

Target PositionReagentSolvent/ConditionsTypical YieldMajor Mechanism
C3 NISHFIP, RT85-95%Solvent-Activated Electrophilic
C3 NBSMeCN, Reflux60-75%Radical
C3 NISMeCN, 80°C55-65%Radical
C5 NCS

, RT
60-70%EAS (Protonated)
C5 NBS

/Ag salt
50-60%EAS (Protonated)
C8 NISRequires N-Oxide & Rh Cat70-80%Chelation Directed (C-H Activation)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old/Wet ReagentsRecrystallize NBS/NCS from water/acetic acid. Store NIS in the dark.
Wrong Regioisomer (C5 instead of C3) Acidic ImpuritiesEnsure solvent (MeCN) is neutral. Avoid acidic glassware for radical reactions.
Poly-halogenation Excess ReagentStrict stoichiometry (1.05 equiv). Monitor reaction closely by LC-MS.
Succinimide Contamination Incomplete WorkupSuccinimide is water-soluble. Ensure thorough aqueous washes or use

(succinimide is insoluble in ether).

References

  • Regioselective Iodination of Quinolines (C3-Selective)

    • Title: The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.[5][6]

    • Source: Chemical Communic
    • URL:[Link]

  • HFIP Solvent Effects (C3-Selective)

    • Title: Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol.
    • Source: Journal of Organic Chemistry, 2018.[1][2]

    • URL:[Link]

  • Remote C5-Halogenation (Acid/Amide Directed)

    • Title: A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.[7]

    • Source: Chemical Science (RSC), 2018.
    • URL:[Link]

  • General N-Halosuccinimide Protocols

    • Title: N-Chlorosuccinimide: A Comprehensive Technical Guide.[4]

    • Source: BenchChem Application Notes.[8]

  • Historical Acid-Mediated Chlorination

    • Title: The 5- and 8-Chlorination of Quinoline and Some of its Derivatives.[7][9]

    • Source: Pakistan Journal of Scientific and Industrial Research, 1966.
    • URL:[Link]

Sources

Application Note: Optimized MTT Assay Protocol for Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The MTT assay is a cornerstone colorimetric technique used to evaluate cell viability, proliferation, and cytotoxicity[1]. While highly robust for standard water-soluble drugs, applying this assay to quinoline-based compounds —a diverse class of heterocycles widely used in antimalarial, antibacterial, and anticancer drug development—presents unique physicochemical challenges[2][3]. Quinolines frequently exhibit poor aqueous solubility, inherent visible-spectrum absorbance, and redox-active properties that can severely confound colorimetric readouts[3][4].

This application note provides a comprehensively engineered, self-validating MTT protocol specifically optimized for quinoline derivatives. By integrating rigorous pre-assay controls and mechanistic troubleshooting, this guide ensures high-fidelity data collection and prevents common false-positive or false-negative artifacts.

Mechanistic Principles & Causality

The MTT Reduction Pathway

The MTT assay relies on the cellular uptake of the positively charged, yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) [5]. Within viable cells, NAD(P)H-dependent oxidoreductase enzymes (predominantly mitochondrial succinate dehydrogenase) reduce the tetrazolium ring[1]. This enzymatic cleavage yields insoluble, purple formazan crystals[6]. Following cell lysis and solubilization, the absorbance of the formazan solution is quantified spectrophotometrically at 570 nm, providing a direct correlate to the viable cell population[5].

Unique Challenges of Quinoline Derivatives

When testing quinolines (e.g., novel Schiff base quinolines, cyclopenta[b]quinoline-1,8-diones, or glycoconjugated quinolines), researchers must account for four critical interference mechanisms[2][3][7]:

  • Hydrophobicity & Solvent Toxicity: Quinolines are notoriously hydrophobic, necessitating the use of Dimethyl Sulfoxide (DMSO) for stock preparation. If the final DMSO concentration in the culture medium exceeds 0.5% (v/v), it induces solvent-mediated cytotoxicity, skewing the IC50 calculations[3].

  • Direct Redox Interference: Certain functionalized quinolines possess inherent reducing properties. These compounds can non-enzymatically reduce MTT to formazan in the extracellular medium, generating a false-positive viability signal[4].

  • Colorimetric Overlap: Many conjugated quinoline systems are intensely colored (yellow, brown, or orange) and absorb light near the 570 nm measurement wavelength, artificially inflating the optical density (OD)[2][4].

  • Photosensitization: Highly conjugated heterocyclic compounds can act as photosensitizers. Under ambient light, they can generate reactive oxygen species (ROS) that rapidly degrade the formed formazan, leading to false-negative viability results[8].

Mechanism MTT MTT Substrate (Yellow) Enzyme Mitochondrial Oxidoreductases MTT->Enzyme Viable Cells Formazan Formazan Crystals (Purple) Enzyme->Formazan Reduction Readout Absorbance @ 570 nm Formazan->Readout Solubilization Q_Redox Quinoline (Redox Active) Q_Redox->Formazan Direct Non-enzymatic Reduction (False +) Q_Color Quinoline (Innate Color) Q_Color->Readout Spectral Overlap (False +)

Mechanistic pathway of MTT reduction and points of quinoline interference.

Pre-Assay Validation (The Self-Validating System)

To establish a trustworthy and self-validating experimental setup, you must run a Control Matrix prior to full-scale screening. This isolates biological effects from chemical artifacts[4].

Table 1: Mandatory Control Matrix for Quinoline Assays
Control TypeWell ContentsPurpose & CausalityExpected Outcome
Untreated Control Cells + Media + Vehicle (0.5% DMSO) + MTTEstablishes 100% baseline viability. Controls for solvent toxicity.High OD (Purple)
Blank Control Media + Vehicle (0.5% DMSO) + MTTEstablishes baseline background absorbance of the media/phenol red.Low OD (Yellowish)
Cell-Free Control Media + Quinoline (Max Conc.) + MTTDetects non-enzymatic direct reduction of MTT by the quinoline[4].Low OD. (If purple, compound is redox-active)
Color Control Media + Quinoline (Max Conc.) (No MTT)Detects spectral overlap . Measures the innate absorbance of the quinoline at 570 nm.Low OD. (If high, subtract this OD from sample wells)

Step-by-Step Experimental Protocol

Reagent Preparation
  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS, pH 7.4). Filter-sterilize through a 0.2 µm syringe filter. Store in aliquots at -20°C, strictly protected from light[5].

  • Quinoline Stock Solutions: Dissolve the synthesized quinoline derivatives in 100% molecular-grade DMSO to create a 10 mM to 50 mM stock.

  • Solubilization Buffer: 100% DMSO is highly recommended over acidified isopropanol or SDS/HCl for quinolines. Quinolines and their metabolites can precipitate in aqueous SDS buffers, causing light scattering[4]. DMSO ensures complete dissolution of both the formazan crystals and the hydrophobic quinoline[9].

Cell Seeding & Treatment
  • Seeding: Harvest cells (e.g., MCF-7, HeLa, or A549) at ~80% confluence. Seed 5,000 to 10,000 cells per well in a flat-bottom 96-well plate (100 µL/well)[10]. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence[3].

  • Compound Dilution: Prepare serial dilutions of the quinoline compound in culture media. Critical: Ensure the final concentration of DMSO in all wells (including controls) is normalized and does not exceed 0.5% (v/v)[3].

  • Treatment: Aspirate the old media from the 96-well plate. Add 100 µL of the quinoline-treated media to the respective wells. Incubate for the desired exposure period (typically 24, 48, or 72 hours)[3][11].

MTT Incubation & Solubilization
  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution directly to each well (final MTT concentration ~0.45 mg/mL)[5].

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C[5]. Note: Due to the potential photosensitizing nature of some quinolines, wrap the plate in aluminum foil during this step to prevent light-induced formazan degradation[8].

  • Media Removal: Carefully aspirate the media containing the unreacted MTT and quinoline. Caution: Formazan crystals are loosely attached to the well bottom; do not disturb the cell monolayer.

  • Solubilization: Add 100 µL to 200 µL of 100% DMSO to each well to solubilize the formazan crystals[3][9].

  • Agitation: Place the plate on an orbital shaker for 10–15 minutes at room temperature, protected from light, until the purple crystals are fully dissolved.

Absorbance Measurement
  • Measure the optical density (OD) using a microplate reader at 570 nm [5].

  • Measure the background absorbance at a reference wavelength of 630 nm [5].

  • Calculation: Subtract the 630 nm reference reading from the 570 nm reading to correct for well-to-well optical interference and cellular debris[5].

Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Quinoline Treatment (0.1 - 100 µM) Seed->Treat QC1 QC: Cell-Free Control (Check Direct Reduction) Treat->QC1 QC2 QC: Color Background (Check Absorbance) Treat->QC2 MTT 3. MTT Addition (0.5 mg/mL final) Treat->MTT Incubate 4. Incubation (1-4h, 37°C, Dark) MTT->Incubate Solubilize 5. Solubilization (DMSO Preferred) Incubate->Solubilize Read 6. Absorbance Reading (OD 570 nm / Ref 630 nm) Solubilize->Read

Workflow diagram of the MTT assay highlighting critical QC checkpoints.

Data Analysis & Troubleshooting

Calculate the percentage of cell viability using the following formula: % Viability =[(OD_sample - OD_blank) / (OD_untreated_control - OD_blank)] × 100

(Note: If the Color Control showed significant absorbance, subtract the OD_color_control from the OD_sample before calculating viability).

Table 2: Troubleshooting Guide for Quinoline Compounds
ObservationMechanistic CauseCorrective Action
Viability > 100% at high compound concentrations The quinoline is directly reducing MTT to formazan non-enzymatically[4].Check the Cell-Free Control. If positive, switch to a non-tetrazolium assay (e.g., Resazurin/AlamarBlue or ATP-based CellTiter-Glo)[4].
High OD in Blank/Color Control wells The quinoline possesses innate color that absorbs at 570 nm[2][4].Subtract the compound-specific color control OD from the sample OD. Alternatively, wash cells with PBS before adding MTT.
Inconsistent/Scattered Replicate Data Precipitation of the hydrophobic quinoline in the aqueous culture media[3].Ensure DMSO concentration is exactly 0.5%. Warm media slightly before compound addition. Check wells under a microscope for crystals.
Unexpectedly Low Viability (False Negative) Photosensitization: The quinoline generated ROS under ambient light, degrading the formazan[8].Perform all MTT incubation and solubilization steps in strict darkness (wrap plates in foil)[8].

References

  • MTT assay - Wikipedia Source: Wikipedia URL:[Link]

  • Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay Source: National Institutes of Health (PMC) URL:[Link]

  • Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL:[Link]

  • Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL:[Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates Source: National Institutes of Health (PMC) URL:[Link]

  • MTT Assay Protocol Source: Springer Nature Experiments URL:[Link]

  • Analysis of Cell Viability by the MTT Assay Source: SciSpace / Cold Spring Harbor Protocols URL:[Link]

  • Synthesis and cytotoxicity of new quinoline derivatives Source: NIScPR URL:[Link]

  • Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds Source: MDPI URL:[Link]

  • Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives Source: Brieflands URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Direct Halogenation of Quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Electron-Deficient" Trap

Direct halogenation of quinoline is deceptively complex. Unlike benzene, quinoline possesses a "schizophrenic" electronic character: an electron-deficient pyridine ring fused to a relatively electron-rich benzene ring.

As a Senior Application Scientist, I often see researchers struggle because they apply standard benzene logic to this heterocyclic system. The nitrogen atom is the primary saboteur—under acidic conditions (common for electrophilic aromatic substitution,


), it protonates to form the quinolinium ion. This species is highly deactivated, effectively shutting down reaction pathways on the pyridine ring and directing electrophiles almost exclusively to the C5 and C8 positions of the benzene ring.

This guide addresses the three most critical failure modes: Regioselectivity Loss , Reaction Stalling , and Purification Nightmares .

Module 1: Regioselectivity Control (The "Where" Problem)

User Issue: "I am trying to brominate quinoline at the C3 position, but I keep isolating the C5 and C8 isomers."

Technical Diagnosis

This is a classic mechanistic mismatch.

  • The Trap: Standard halogenation (e.g.,

    
     in 
    
    
    
    or
    
    
    ) proceeds via an ionic
    
    
    mechanism. The nitrogen lone pair protonates or coordinates with the Lewis acid, creating a positive charge that deactivates the pyridine ring. The electrophile (
    
    
    ) then attacks the most electron-rich positions available: C5 and C8 (on the benzene ring).
  • The Fix: To access the pyridine ring (C3), you must bypass the ionic mechanism or block the benzene ring.

Troubleshooting Guide
Target PositionMechanism RequiredRecommended Strategy
C5 / C8 Ionic (

)
Standard:

in

or

. Tip:

can be added to precipitate halide ions and drive the reaction, but C5/C8 mixtures are inevitable without blocking groups.
C3 Radical / High Temp Radical: Use radical initiators (e.g., benzoyl peroxide) or photochemistry. Thermal: Vapor phase halogenation at >300°C (harsh, industrial only). Modern: Oxidative radical halogenation (see Protocol 1).
C2 Activation / Addition N-Oxide Route: Convert to Quinoline N-oxide first. The oxygen activates C2/C4. Halogenate, then reduce. Direct: Rare. Usually requires transition metal catalysis (Pd/Cu).
C4 Indirect Direct halogenation is nearly impossible. Synthesize via 4-quinolone conversion using

.
Visualizing Regioselectivity

QuinolineRegio Quinoline Quinoline Substrate ConditionA Acidic Media (H2SO4/AcOH + X2) Quinoline->ConditionA Ionic Path (SEAr) ConditionB Radical/Oxidative (NBS/NIS + Oxidant) Quinoline->ConditionB Radical Path ConditionC N-Oxide Activation (mCPBA -> POCl3) Quinoline->ConditionC Activation Path Product58 C5 / C8 Isomers (Major Products) ConditionA->Product58 Protonation deactivates Pyridine ring Product3 C3-Haloquinoline (Selective) ConditionB->Product3 Homolytic cleavage avoids charge effects Product2 2-Chloroquinoline (Via Rearrangement) ConditionC->Product2 Meisenheimer Intermediate

Figure 1: Decision tree for selecting reaction conditions based on the desired halogenation site.

Module 2: Reaction Stalling & Yield (The "How Much" Problem)

User Issue: "My chlorination reaction starts well but stalls at 10-15% conversion. Adding more catalyst doesn't help."

Technical Diagnosis

You are likely experiencing Product Inhibition or Protonation Lock .

  • Protonation Lock: As the reaction proceeds, HX (acid) is generated. This acid protonates the unreacted quinoline nitrogen. The resulting quinolinium salt is

    
     times less reactive toward electrophilic attack than the neutral molecule.[1]
    
  • Product Inhibition: Halogenated quinolines are weaker bases but still basic enough to buffer the solution, potentially altering the pH to a range where the catalyst (e.g.,

    
    ) is less effective.
    
Troubleshooting Steps
  • Step 1: Use a Buffer or Scavenger. Add a base that is strong enough to neutralize the generated HX but too bulky or weak to react with the electrophile. Silver sulfate (

    
    ) is the gold standard in acidic media because it precipitates halide ions (driving equilibrium) and buffers the acidity.
    
  • Step 2: Switch Reagents. Move away from elemental halogens (

    
    ). Use N-Halosuccinimides (NCS/NBS)  in polar aprotic solvents (DMF/MeCN). These reagents produce less acidic byproducts compared to elemental halogens.
    
  • Step 3: Temperature Check. The activation energy for the quinolinium ion is high. If you are stuck in acidic media, you must heat significantly (often >100°C) to overcome the deactivation barrier.

Module 3: Purity & Side Products (The "Purity" Problem)

User Issue: "I cannot separate the 5-bromo and 8-bromo isomers by column chromatography."

Technical Diagnosis

The 5- and 8- positions are electronically similar (both


-positions on the benzene ring relative to the fusion points). Their polarity differences are negligible, making silica chromatography painful.
Troubleshooting Guide
  • The "Crystallization" Trick: 5-bromoquinoline and 8-bromoquinoline often have significantly different melting points and solubilities.

    • 5-Bromo: mp ~48°C

    • 8-Bromo: mp ~80°C

    • Action: Try recrystallization from ethanol or hexane/EtOAc mixtures. The 8-isomer usually crystallizes out more readily.

  • The "Directing Group" Fix: If you need high regioselectivity, do not rely on direct halogenation of unsubstituted quinoline.

    • Strategy: Use 8-aminoquinoline or 8-hydroxyquinoline . The substituent at C8 will powerfully direct the incoming halogen to C5 (para to the directing group), giving you >95% C5 selectivity and eliminating the separation problem [1].

Experimental Protocols

Protocol 1: Regioselective C3-Iodination (Metal-Free Radical Route)

Target: Accessing the "difficult" pyridine ring without transition metals.

Mechanism: This reaction relies on the in situ generation of iodine radicals (


) via persulfate oxidation, which attacks the C3 position (the most electron-rich position on the pyridine ring in the absence of strong protonation) [2].

Materials:

  • Quinoline (1.0 equiv)[2]

  • Molecular Iodine (

    
    , 0.5 equiv) or NaI (1.0 equiv)
    
  • 
     (Potassium Persulfate, 1.2 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN)

Workflow:

  • Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser.

  • Addition: Dissolve Quinoline (1 mmol) in DCE (5 mL). Add

    
     (0.5 mmol) and 
    
    
    
    (1.2 mmol).
  • Reaction: Heat to 80-100°C for 12 hours. The mixture will turn dark violet.

  • Workup (Critical):

    • Cool to room temperature.[3][4][5]

    • Quench with saturated

      
       (sodium thiosulfate)  solution.[6] Why? This reduces unreacted iodine (violet) to iodide (colorless), allowing you to see the product layer.
      
    • Extract with DCM (

      
       mL).
      
  • Purification: Flash chromatography (Hexane/EtOAc). The C3-iodo product is typically less polar than side products.

Expected Yield: 60-75% Key Check: If the reaction stays brown/violet after thiosulfate wash, you have not quenched enough.

Protocol 2: Highly Selective C5-Chlorination (Using TCCA)

Target: Clean synthesis of 5-chloroquinolines avoiding gas


.

Mechanism: Trichloroisocyanuric acid (TCCA) acts as a solid, weighable source of "Cl+". In strong acid, it transfers chlorine to the protonated quinoline at the C5 position with high selectivity due to steric shielding of C8 by the protonated nitrogen's solvation shell [3].

Materials:

  • Quinoline (1.0 equiv)[2]

  • TCCA (0.35 equiv - Note: TCCA provides 3 Cl atoms)

  • Sulfuric Acid (

    
    , concentrated)
    

Workflow:

  • Dissolution: Dissolve Quinoline in concentrated

    
     at 0°C. Exotherm Warning: Add quinoline dropwise.
    
  • Addition: Add TCCA portion-wise over 15 minutes.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (neutralize aliquot before spotting).

  • Quench: Pour onto crushed ice. Neutralize carefully with

    
     or 
    
    
    
    to pH 8-9.
  • Isolation: Extract with EtOAc.

Key Advantage: TCCA is cheap, easy to handle, and the byproduct (cyanuric acid) is water-insoluble and easily filtered off during workup.

Frequently Asked Questions (FAQ)

Q1: Can I use NBS (N-Bromosuccinimide) to brominate at C3? A: Generally, no. Without a radical initiator, NBS in polar solvents will favor C5/C8 via an ionic mechanism. However, if you use NBS in non-polar solvents (like


 or Benzene) with AIBN and light, you can shift selectivity toward the pyridine ring or benzylic positions (if methyl groups are present), but yields are often poor compared to the Iodine/Persulfate method.

Q2: Why is my quinoline turning into a black tar? A: You are likely using conditions that are too oxidative or too hot. Quinoline can undergo oxidative polymerization.

  • Fix: Ensure you are using an inert atmosphere (

    
    /Ar) if heating above 100°C. If using 
    
    
    
    , ensure it is not fuming sulfuric acid unless explicitly required, as sulfonation becomes a competing side reaction.

Q3: How do I distinguish C5 from C8 isomers by NMR? A: Look at the coupling constants (


-values).
  • C5-substituted: The proton at C4 (pyridine ring) often shows a distinct shift due to the "peri-effect" of the C5-halogen.

  • C8-substituted: The C2-H and C3-H signals are often unaffected, but the C7-H will show a specific ortho-coupling pattern.

  • Best Method: NOESY (Nuclear Overhauser Effect Spectroscopy). A C5-substituent will show spatial interaction with C4-H. A C8-substituent will show interaction with C7-H but not C4-H.

References

  • Metal-Free C5-Halogenation: "A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines."[4][5] Chemical Science, 2018.[5][6]

  • C3-Iodination Protocol: "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil." Chemical Communications, 2015.

  • Mechanism of Substitution: "Electrophilic substitution reaction in quinoline and isoquinoline."[7] Quimica Organica.

  • C8-Bromination via N-Oxide: "Rh(III)-mediated highly regioselective C–Br formation of quinoline N-oxide through C(8)–H activation." Organic Chemistry Frontiers, 2025.

Sources

Technical Support Center: Troubleshooting & Yield Optimization in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is designed for researchers, chemists, and drug development professionals seeking to overcome common bottlenecks in quinoline synthesis. By bridging mechanistic theory with practical laboratory execution, this guide provides actionable solutions to improve reaction yields, eliminate side products, and modernize classical protocols.

Part 1: Troubleshooting the Skraup Synthesis (FAQs)

Q1: My Skraup reaction violently overheats, and the final product is trapped in an intractable black tar. How can I suppress this polymerization and improve my yield? A: The violent exotherm in a classical Skraup synthesis is driven by the rapid, acid-catalyzed dehydration of glycerol to acrolein, a process that typically initiates around 135°C [1]. If the subsequent Michael addition of the aniline to the acrolein is slower than the dehydration rate, acrolein accumulates and rapidly polymerizes in the presence of concentrated sulfuric acid, forming the characteristic "tar." Causality & Solution: To mitigate this, you must balance the rate of acrolein generation with its consumption. Substituting the free aniline base with an acetylated amine moderates the nucleophilicity and controls the reaction kinetics, significantly reducing tar formation and improving overall yield .

Q2: How can I eliminate the need for harsh oxidants like nitrobenzene that complicate my purification and lower my isolated yield? A: Nitrobenzene is traditionally used to oxidize the dihydroquinoline intermediate into the final aromatic quinoline. However, its presence under harsh acidic conditions promotes oxidative polymerization. Causality & Solution: Modern adaptations replace the open-flask reflux with pressure Q-tubes. Heating glycerol and the aniline derivative to 200°C under sealed pressure utilizes glycerol as both a subcritical solvent and a reactant. This entirely bypasses the need for nitrobenzene, suppressing oxidative degradation and yielding clean quinolines (up to 60% yield) without the formation of tar .

Part 2: Optimizing the Friedländer Annulation (FAQs)

Q3: When reacting sterically hindered 2-aminoaryl ketones, my conversion stalls below 30%. How do I drive the reaction to completion? A: Mechanistic studies reveal that the rate-limiting step of the Friedländer synthesis is the initial intermolecular aldol condensation between the carbonyl of the active methylene compound and the 2-aminoaryl ketone . Steric bulk and poor electrophilicity of the carbonyl carbon severely retard this step. Causality & Solution: You must enhance the electrophilicity of the target carbonyl. Implementing a hard Lewis acid catalyst, such as an Aluminum-based Metal-Organic Framework like MIL-53(Al), provides strong coordination to the carbonyl oxygen. The Al³⁺ sites strongly polarize the C=O bond, accelerating the nucleophilic attack by the amine and boosting yields above 90% .

Q4: How can I improve regioselectivity and reduce solvent waste simultaneously? A: Traditional solvents dilute the local concentration of reactants, which can lead to competing side reactions and poor regioselectivity. Causality & Solution: Running the reaction under solvent-free (neat) conditions at 100–120°C maximizes the collision frequency of the reactants. Utilizing a catalyst like Calcium triflate[Ca(OTf)₂] under neat conditions furnishes nearly quantitative yields by forcing the condensation equilibrium forward through the evaporative loss of water .

Part 3: Quantitative Data & Catalyst Comparison

The following table summarizes the impact of modern catalytic systems and conditions on quinoline synthesis yields, allowing for quick selection based on your laboratory's capabilities.

Catalytic System / MethodReaction TypeOperating ConditionsTimeYield (%)Key Advantage
None (Classical) SkraupConc. H₂SO₄, Nitrobenzene, 150°C3–4 h30–50%Baseline historical method
Subcritical Glycerol Modified SkraupQ-Tube, 200°C, Pressurized2 h58–60%Eliminates tar; green solvent
Ca(OTf)₂ (10 mol%) FriedländerSolvent-free (Neat), 120°C5 h>95%Quantitative yield; scalable
MIL-53(Al) MOF (5 wt%) FriedländerSolvent-free (Neat), 100°C6 h92–95%Reusable catalyst; high Lewis acidity
UO₂(CH₃COO)₂ (2.5 mol%) FriedländerEthanol reflux, 80°C3 h89%Mild conditions; highly reusable
PEG-SO₃H FriedländerAqueous medium, 60°C2–4 h85–90%Green chemistry; aqueous compatibility

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Solvent-Free Friedländer Annulation using MIL-53(Al) MOF

1. Preparation: In an oven-dried 10 mL glass vial equipped with a magnetic stir bar, add 2-aminoaryl ketone (1.00 mmol) and the active methylene compound (e.g., acetylacetone, 1.20 mmol).

  • Causality: A slight stoichiometric excess of the methylene compound compensates for any evaporative loss during heating and drives the condensation equilibrium forward via Le Chatelier's principle. 2. Catalyst Addition: Introduce 5.0 wt% of activated MIL-53(Al) catalyst to the mixture.

  • Causality: The Al³⁺ Lewis acid sites in the MOF coordinate directly with the carbonyl oxygen, lowering the activation energy required for the rate-limiting nucleophilic attack. 3. Heating: Seal the vial and heat the neat mixture at 100°C in a pre-heated oil bath for 6 hours under vigorous stirring. 4. Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The protocol is self-validating when the yellow 2-aminoaryl ketone spot disappears and a highly UV-active (254 nm) blue fluorescent spot emerges, indicating successful cyclization to the quinoline core. Physically, the mixture will transition from a heterogeneous powder to a uniform melt. 5. Workup: Cool to room temperature, dilute with hot ethanol, and centrifuge to recover the MOF catalyst. Concentrate the supernatant in vacuo and purify via recrystallization.

Protocol B: Modified Skraup Synthesis via Subcritical Q-Tube

1. Preparation: In a heavy-walled pressure Q-tube, combine the substituted aniline (1.0 mmol) and anhydrous glycerol (3.0 mL).

  • Causality: Glycerol acts as both the carbon source (yielding acrolein in situ) and a subcritical green solvent, buffering the thermal shock of the reaction. 2. Acidification: Carefully add concentrated H₂SO₄ (0.5 mmol) dropwise while stirring. 3. Pressurized Heating: Seal the Q-tube with a Teflon cap and heat to 200°C behind a blast shield for 2 hours.

  • Causality: Operating under pressure prevents the rapid boil-off of acrolein and water, maintaining a homogeneous subcritical phase that suppresses oxidative polymerization (tar formation). 4. Self-Validation Check: The internal pressure will rise safely within the Q-tube's limits. A clear color transition in the solution from pale yellow to deep amber—without the formation of a black, opaque, highly viscous tar—signifies controlled quinoline formation rather than runaway acrolein polymerization. 5. Workup: Cool the Q-tube completely to room temperature before carefully venting. Neutralize with saturated NaHCO₃ and extract with ethyl acetate (3 x 10 mL).

Part 5: Process Visualization

QuinolineWorkflow Start Target: Substituted Quinoline Cond1 Unsubstituted / Simple Anilines Start->Cond1 Cond2 Ortho-Acyl Anilines (2-Aminoaryl ketones) Start->Cond2 Skraup Skraup Synthesis (Glycerol + Acid) Cond1->Skraup Friedlander Friedländer Annulation (Ketone/Aldehyde) Cond2->Friedlander Issue1 Issue: Exotherm & Tar Skraup->Issue1 Issue2 Issue: Low Conversion Friedlander->Issue2 Sol1 Solution: Q-Tube Reactor (Subcritical Glycerol, 200°C) Issue1->Sol1 Sol2 Solution: Lewis Acid MOFs (MIL-53(Al), Solvent-Free) Issue2->Sol2 Yield1 Yield: 58-60% (Clean Extraction) Sol1->Yield1 Yield2 Yield: >95% (Quantitative) Sol2->Yield2

Workflow and troubleshooting decision tree for optimizing quinoline synthesis yields.

References

  • A Further Modification of the Skraup Synthesis of Quinoline. Canadian Journal of Research.[Link]

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. PubMed Central (PMC).[Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate.[Link]

  • Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Indian Academy of Sciences.[Link]

  • Highly efficient one-pot tandem Friedlander annulation and chemo-selective C sp3 –H functionalization under calcium catalysis. RSC Advances.[Link]

  • An efficient synthesis of quinolines via Friedländer reaction: New reusable catalyst (UO₂(CH₃COO)₂·2H₂O). Der Pharma Chemica.[Link]

  • Advances in polymer based Friedlander quinoline synthesis. PubMed Central (PMC).[Link]

"purification techniques for phenylquinoline derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenylquinoline Derivatives. This resource is engineered for medicinal chemists, process scientists, and drug development professionals facing isolation bottlenecks. Phenylquinolines are privileged scaffolds in drug discovery, but their inherent lipophilicity and basicity often complicate purification workflows.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies for isolating high-purity phenylquinoline derivatives.

Purification Decision Matrix

Before diving into specific troubleshooting, consult the workflow below to determine the optimal purification trajectory based on the physical state and chromatographic behavior of your crude mixture.

G Start Crude Phenylquinoline State Physical State? Start->State Solid Solid State->Solid Oil Viscous Oil State->Oil Cryst Recrystallization (e.g., DCM/Hexane) Solid->Cryst Salt Salt Formation (e.g., HCl in Ether) Oil->Salt Chrom Chromatography Required Cryst->Chrom Fails/Impure Pure Pure Phenylquinoline Cryst->Pure Success Salt->Chrom Fails Salt->Pure Free Base Regen TLC TLC Streaking? Chrom->TLC Mod Add Basic Modifier (0.5-2% TEA) TLC->Mod Yes RP Reverse-Phase (C18, MeCN/H2O) TLC->RP Highly Lipophilic NP Normal-Phase (Hexane/EtOAc) TLC->NP No Mod->Pure RP->Pure NP->Pure

Decision-making workflow for the purification of crude phenylquinoline derivatives.

Troubleshooting Guides & FAQs

Q1: My phenylquinoline derivative streaks severely on silica gel TLC, making column chromatography impossible. How do I resolve this? Root Cause: The streaking is a direct result of the basic quinoline nitrogen atom interacting strongly with the acidic silanol (Si-OH) groups on the silica gel surface[1]. This causes a continuous, multi-modal adsorption-desorption equilibrium, leading to broad, tailing bands and irreversible adsorption. Solution:

  • Incorporate a Basic Modifier: The most robust solution is to add a volatile basic modifier to your mobile phase. Adding 0.5–2% (v/v) triethylamine (TEA) or ammonia competitively binds to and neutralizes the acidic sites on the silica, masking them from your target compound and sharpening the elution band[1].

  • Stationary Phase Alternative: If modifiers fail, switch to a deactivated stationary phase such as neutral or basic alumina, which lacks the highly acidic protons of standard silica gel[1].

Q2: After extraction, my target phenylquinoline remains a viscous oil and refuses to crystallize, even after extensive solvent screening. What is the next step? Root Cause: Highly lipophilic phenylquinolines often resist crystallization due to conformational flexibility and high solubility in residual non-polar impurities, which disrupt crystal lattice formation[2]. Solution:

  • Salt Formation: Exploit the basicity of the quinoline core. Treat the oil with anhydrous HCl (in ether or isopropanol) or picric acid. This protonates the nitrogen, forming an ionic salt that drastically alters the solubility profile and readily precipitates as a highly crystalline solid[2]. Once filtered and washed, the pure free base can be regenerated by treatment with an aqueous base[2].

Q3: I am trying to separate my highly lipophilic phenylquinoline from non-polar byproducts (e.g., unreacted starting materials), but they co-elute on normal-phase silica. What should I do? Root Cause: In normal-phase chromatography, separation is driven by polar interactions. If both your target and the impurities are highly lipophilic, they will have similar, weak affinities for the polar silica, causing them to co-elute near the solvent front regardless of eluent strength[1]. Solution:

  • Switch to Reverse-Phase Chromatography (RP-HPLC): Utilize a C18-functionalized silica column. In reverse-phase, separation is based on hydrophobicity. Your lipophilic phenylquinoline will be retained longer than less lipophilic impurities, allowing for high-resolution separation using a gradient of methanol/water or acetonitrile/water[1].

Standard Operating Protocols

Protocol A: Normal-Phase Column Chromatography with Basic Modifiers

Self-Validating Mechanism: The addition of TEA ensures sharp band elution. If streaking persists after TEA addition, it validates that the silica is either overloaded or the compound's lipophilicity strictly requires reverse-phase methods.

  • Solvent Preparation: Prepare the eluent system (e.g., 9:1 Hexane:Ethyl Acetate) and add 1% v/v Triethylamine (TEA)[1]. Mix thoroughly.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) using the TEA-modified eluent. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure[3].

  • Column Equilibration: Flush the packed column with at least 2 column volumes of the TEA-modified eluent to ensure all acidic silanol sites are neutralized prior to loading.

  • Sample Loading: Dissolve the crude phenylquinoline in a minimum volume of the modified eluent (or dichloromethane if solubility is poor). Carefully apply it to the top of the silica bed[3].

  • Elution & Collection: Elute the column, collecting fractions. Monitor the elution profile via TLC using the same TEA-modified solvent[3].

  • Workup: Combine pure fractions and remove the solvent under reduced pressure[3]. Critical Step: Because TEA is present, re-dissolve the resulting residue in a volatile solvent (like ether) and wash with water to remove residual TEA before final drying in vacuo.

Protocol B: Purification via Hydrochloride Salt Precipitation

Self-Validating Mechanism: Only basic amines will form the HCl salt and precipitate out of the non-polar solvent. Neutral impurities inherently remain dissolved in the organic mother liquor, validating the chemical separation.

  • Dissolution: Dissolve the crude oily phenylquinoline in a dry, non-polar to moderately polar solvent (e.g., diethyl ether or isopropanol)[2].

  • Salt Formation: Slowly add a solution of anhydrous HCl in dioxane or ether dropwise while stirring vigorously. A precipitate should begin to form immediately[2].

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crystals via vacuum filtration using a Büchner funnel[3].

  • Washing: Wash the filter cake with a small amount of ice-cold diethyl ether to remove trapped non-polar impurities[3].

  • Free Base Regeneration: Suspend the solid salt in water and slowly add saturated aqueous sodium bicarbonate (NaHCO3) or potassium carbonate until the pH is basic (pH 8-9)[2]. Extract the aqueous layer with an organic solvent like ethyl acetate[4].

  • Final Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure phenylquinoline free base[4].

Quantitative Data: Purification Method Comparison

The following table summarizes the expected outcomes and optimal use cases for various purification techniques applied to phenylquinoline derivatives.

Purification TechniqueTypical Yield RecoveryPurity AchievedOptimal Use CasePrimary Limitation
Normal-Phase Chromatography (with TEA) 65% - 85%>95%Standard mixtures with distinct polar/non-polar impurities.Fails for highly lipophilic mixtures; requires TEA removal.
Reverse-Phase Prep-HPLC (C18) 50% - 75%>98%Highly lipophilic compounds; complex, closely eluting mixtures.Lower throughput; requires specialized preparative equipment.
Recrystallization (e.g., DCM/Hexane) 60% - 80%>99%Solid crude products with minor impurities.Ineffective if the compound is a viscous oil.
Salt Formation (HCl/Picric Acid) 70% - 90%>97%Oily crudes; rapid separation from neutral impurities.Requires an accessible, basic nitrogen center.

References

Sources

Technical Support Center: Friedländer Annulation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Friedländer Annulation Role: Senior Application Scientist Audience: Drug Discovery & Process Chemistry Teams

The Diagnostic Matrix: Rapid Triage

Identify your failure mode immediately using this symptom-based matrix. Click the "Protocol" links to jump to the solution.

SymptomProbable CauseMechanistic FailureRecommended Intervention
Dark Tars / Black Reaction Mixture Decomposition of o-aminoaldehydeSelf-condensation / Polymerization of unstable amino-precursor[Switch to In-Situ Reduction Protocol] (Use 2-nitro precursors)
No Reaction / Starting Material Recovered Catalyst Deactivation or Steric BulkFailure to form enol/enamine intermediate[Switch to Lewis Acid Catalysis] (e.g.,

,

)
Regioisomeric Mixture Unsymmetrical Ketone SubstrateCompeting kinetic vs. thermodynamic enolization[Regiocontrol Strategy] (Solvent/Catalyst tuning)
Low Yield with Aldol Byproducts Base-catalyzed side reactionsIntermolecular aldol of ketone partner (self-condensation)[Acid-Catalyzed Solvent-Free Protocol]
Mechanistic Failure Analysis

To troubleshoot effectively, you must visualize where the reaction stalls. The Friedländer annulation is a two-step cascade: Aldol Condensation


Cyclodehydration .[1]

FriedlanderMechanism Start 2-Aminobenzaldehyde + Ketone Step1 Step 1: Aldol Condensation (Rate Limiting) Start->Step1 Acid/Base Fail1 FAILURE A: Self-Condensation of Amino-Aldehyde Start->Fail1 Unstable Precursor Fail2 FAILURE B: Ketone Self-Aldol (Base Catalyzed) Start->Fail2 Strong Base Intermed Aldol Adduct (Alcohol Intermediate) Step1->Intermed Step2 Step 2: Cyclodehydration (Irreversible) Intermed->Step2 -H2O Product Quinoline Product Step2->Product

Figure 1: Mechanistic pathway highlighting critical failure points (red dashed lines) where competitive pathways deplete starting materials.

Deep Dive Solutions & Protocols
Issue A: The "Unstable Precursor" Trap

Problem: 2-Aminobenzaldehydes are notoriously unstable. They undergo rapid self-condensation (trimerization) upon storage or during slow reactions, turning the mixture into "intractable tar" before the quinoline can form. Solution: Do not isolate the 2-aminobenzaldehyde. Generate it in situ from the stable 2-nitrobenzaldehyde precursor.

Protocol 1: The "Domino" Reduction-Annulation (High Reliability) Best for: Scaling up and avoiding tar formation.

  • Setup: In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 equiv) and the ketone partner (1.2–1.5 equiv) in glacial acetic acid (concentration ~0.5 M).

  • Reduction: Add Iron powder (4.0 equiv) or SnCl₂ (3.5 equiv).

  • Reaction: Heat to 90–100 °C for 2–4 hours.

    • Mechanism:[2][3][4][5][6] Fe/AcOH reduces the

      
       to 
      
      
      
      .[3][7][8][9] The acetic acid simultaneously catalyzes the Friedländer condensation immediately upon amine generation, preventing self-polymerization.
  • Workup: Filter through Celite (to remove Fe sludge). Dilute filtrate with EtOAc, wash with saturated

    
     (careful: gas evolution) to neutralize acid. Dry and concentrate.
    

Expert Insight: This method often boosts yields from <30% (classic method) to >80% because the concentration of free 2-aminobenzaldehyde never reaches a critical threshold for self-polymerization.

Issue B: Catalyst Inefficiency & Harsh Conditions

Problem: Classic conditions (KOH/EtOH or


/Reflux) are too harsh for sensitive functional groups and often lead to ketone self-condensation (aldol side products).
Solution:  Switch to Lewis Acid Catalysis . Modern variants use mild Lewis acids that activate the carbonyl without stripping protons aggressively.

Comparative Data: Catalyst Performance Substrate: 2-Aminobenzaldehyde + Cyclohexanone

CatalystConditionsYieldNotes
KOH (Classic) EtOH, Reflux, 4h55%Significant aldol side-products observed.

(Classic)
Reflux, 2h62%Charring/Tars present.

(Modern)

, Reflux, 1h
92% Clean reaction, minimal purification needed.

Solvent-Free, RT95% Green chemistry standard; ultra-fast.
Ionic Liquid

, 100°C
88%Recyclable system.

Protocol 2: Lewis Acid Catalyzed Synthesis (Green/Mild) Best for: Sensitive substrates and maximizing yield.

  • Mix: Combine 2-aminobenzaldehyde (1.0 mmol) and ketone (1.1 mmol) in acetonitrile (2 mL).

  • Catalyst: Add

    
      or 
    
    
    
    (1–5 mol%).
  • Run: Stir at reflux (or 80°C) for 30–60 minutes. Monitor by TLC.[3][10][11][12][13]

  • Workup: The product often precipitates. If not, evaporate solvent, redissolve in

    
    , wash with water (to remove catalyst), and recrystallize.
    
Issue C: Regioselectivity with Unsymmetrical Ketones

Problem: Reacting 2-aminobenzaldehyde with an unsymmetrical ketone (e.g., 2-butanone) yields two isomers:

  • Isomer A (Kinetic): Reaction at the less hindered methyl group.

  • Isomer B (Thermodynamic): Reaction at the more substituted methylene group.

Decision Logic:

Regioselectivity Input Unsymmetrical Ketone Condition1 Acid Catalysis (Lewis or Brønsted) Input->Condition1 Condition2 Base Catalysis (KOH/NaOH) Input->Condition2 Result1 Favors More Substituted (Thermodynamic Product) Condition1->Result1 Mechanism via Enol Stability Result2 Favors Less Substituted (Kinetic Product) Condition2->Result2 Mechanism via Kinetic Deprotonation

Figure 2: Selecting reaction conditions to control regiochemistry.

  • To favor the Linear (Less Substituted) Product: Use steric bulk control or specific amine catalysts (e.g., pyrrolidine) that form enamines at the less hindered position.

  • To favor the Angular (More Substituted) Product: Use Acid catalysis (

    
     or Lewis Acid). The acid promotes the formation of the more stable (more substituted) enol intermediate, leading to cyclization at the internal carbon.
    
Frequently Asked Questions (FAQ)

Q: My reaction works on 100mg scale but fails on 10g scale. Why? A: The Friedländer reaction is exothermic. On a larger scale, the heat accumulation promotes the polymerization of the 2-aminobenzaldehyde.

  • Fix: Switch to the In-Situ Reduction Protocol (Protocol 1) . The rate of amine generation limits the concentration of the unstable species, acting as a built-in "slow addition" mechanism.

Q: Can I use microwave irradiation? A: Yes, and it is highly recommended. Microwave irradiation (100–120°C, 10–20 min) often suppresses side reactions by crossing the activation energy barrier for cyclization faster than the competing degradation pathways. Use solvent-free conditions with a solid support (like Silica-


) for best results.

Q: How do I remove the metal catalyst (In, Bi, Fe) completely for pharma compliance? A:

  • For Fe : Celite filtration followed by an EDTA wash.

  • For In/Bi : These usually remain in the aqueous phase during extraction. A wash with 1M tartaric acid or dilute ammonia can ensure removal. Scavenger resins (e.g., QuadraPure™) are effective for final polishing.

References
  • Friedländer, P. (1882).[2][4][11] "Ueber o-Amidobenzaldehyd".[4] Chemische Berichte, 15(2), 2572–2575.[4] [4]

  • Yadav, J. S., et al. (2004).[14] "Silver Phosphotungstate: A Novel and Recyclable Heteropoly Acid for Friedländer Quinoline Synthesis". Synthesis, 2004(14), 2381-2385.

  • McNaughton, B. R., & Miller, B. L. (2003). "A mild, efficient, high-yielding single-step variant of the Friedländer synthesis of quinolines".[7][8][15] Organic Letters, 5(23), 4257-4259.

  • Wu, J., et al. (2006).[4][14] "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation". Organic & Biomolecular Chemistry, 4, 126-129.[14]

  • Palimkar, S. S., et al. (2003). "Ionic Liquid-Promoted Regiospecific Friedlander Annulation". Journal of Organic Chemistry, 68(24), 9371–9378.

Sources

"alternative catalysts for C-H activation of quinolines"

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 Support (Senior Scientist) Topic: Alternative Catalysts (Earth-Abundant & Metal-Free) for Quinoline Functionalization

Welcome to the Technical Support Center

You are likely here because the standard Palladium (Pd) or Rhodium (Rh) catalytic cycles are failing you—either due to cost, toxicity concerns in late-stage functionalization, or poor regioselectivity.

As your Senior Application Scientist, I will not just give you a recipe; I will explain the molecular logic of why your reaction is behaving the way it is. We will focus on Earth-Abundant Metals (Fe, Co, Ni) and Metal-Free (Photoredox/Electrochemical) alternatives.

Part 1: The Triage Workflow (Visualizing Your Path)

Before mixing reagents, identify your target carbon. The choice of catalyst is dictated almost entirely by the desired regioselectivity (C2, C3, C5, or C8).

Quinoline_Activation_Logic Start Target Position on Quinoline? C2 C2 Position (Nucleophilic Attack) Start->C2 C8 C8 Position (Chelation Controlled) Start->C8 C3 C3 Position (Electrophilic/Remote) Start->C3 C5 C5 Position (Remote/Electronic) Start->C5 Sol_C2 Solution: Radical/Minisci Catalyst: Fe(II), Ag(I), or Photoredox Mechanism: SOMO activation C2->Sol_C2 Sol_C8 Solution: High-Valent Metal Catalyst: Cp*Co(III) or Ni(II) Req: N-Oxide Directing Group C8->Sol_C8 Sol_C3 Solution: 1,4-Addition/Elimination Catalyst: Ni(II)-hydride C3->Sol_C3 Sol_C5 Solution: Remote Directing/Electrochem Catalyst: Cu(II) or Anodic Oxidation Req: 8-Aminoquinoline DG C5->Sol_C5

Figure 1: Catalyst selection decision tree based on regiochemical targets. Note that C8 and C5 often require specific directing groups (DGs).

Part 2: Module A - The C8-Selective "Cobalt Solution"

The Issue: You need C8 functionalization (perides-position), but Rh(III) catalysts are too expensive for scale-up. The Fix: High-valent Cobalt(III) catalysis utilizing Quinoline N-Oxide.[1]

Technical Deep Dive

Cobalt, specifically the pentamethylcyclopentadienyl cobalt(III) complex [Cp*Co(III)], is an isoelectronic alternative to Rh(III). However, Co(III) is smaller and "harder," making it highly sensitive to the bite angle of the directing group. We use the N-oxide moiety as a traceless directing group because it coordinates strongly to the oxophilic Co center, positioning the catalyst perfectly for C8-H activation via Concerted Metalation-Deprotonation (CMD).

Standard Protocol: C8-Alkynylation
  • Substrate: Quinoline N-oxide (1.0 equiv)

  • Coupling Partner: Internal Alkyne (1.2 equiv)

  • Catalyst: [Cp*Co(CO)I₂] (5 mol%) + AgSbF₆ (10 mol%)

  • Additives: NaOAc (20 mol%)

  • Solvent: TFE (2,2,2-Trifluoroethanol) [Critical for CMD mechanism]

  • Temp: 100 °C

Troubleshooting (Q&A)

Q: My reaction turned black and stalled immediately. What happened? A: You likely experienced Cobalt reduction .

  • Diagnosis: Co(III) is the active species.[2] If you used a Co(II) precursor without sufficient oxidant, or if the reaction environment was too reducing, the catalyst precipitated as Co(0) nanoparticles (black sludge).

  • Fix: Ensure you are using a silver salt (AgSbF₆) to abstract the iodide and generate the cationic species. If using a Co(II) salt (like Co(OAc)₂), you must add an external oxidant (Mn(OAc)₃ or O₂).

Q: I am seeing significant C2-alkylation instead of C8. Why? A: This is a Ligand/Directing Group Failure .

  • Mechanism:[3][4][5][6] C2 is the naturally electrophilic position. If the Co(III) fails to coordinate to the N-oxide oxygen (chelation), the system reverts to a background reaction or Lewis-acid mediated Friedel-Crafts type attack at C2.

  • Fix: Ensure your N-oxide is dry.[7] Water competes for the oxophilic Co center. Re-sublime your Quinoline N-oxide or dry it under vacuum with P₂O₅.

Part 3: Module B - The C2-Selective "Iron/Radical Solution"

The Issue: You want to alkylate the C2 position, but standard lithiation (n-BuLi) is incompatible with your functional groups (esters, nitriles). The Fix: Iron-Catalyzed Minisci-Type Reaction.

Technical Deep Dive

Unlike the organometallic C-H insertion of Cobalt, Iron catalysis here often operates via a Radical Homolytic Aromatic Substitution (HAS) mechanism. The Iron serves as a redox shuttle (Fenton-type chemistry) to generate carbon-centered radicals from peroxides, aldehydes, or alkyl halides. These radicals are nucleophilic and attack the protonated quinoline (which is electron-deficient) at the most positive positions: C2 and C4.

Standard Protocol: C2-Alkylation
  • Substrate: Quinoline (1.0 equiv)

  • Radical Precursor: Alkyl aldehyde (2.0 equiv) or Alkyl iodide.

  • Catalyst: FeSO₄[8]·7H₂O (10 mol%)

  • Oxidant: K₂S₂O₈ (2.0 equiv) or TBHP

  • Solvent: DCM/H₂O (Biphasic) or DMSO

  • Additive: TFA (1.0 equiv) [CRITICAL]

Troubleshooting (Q&A)

Q: I am getting a 1:1 mixture of C2 and C4 isomers. How do I force C2? A: You need to modulate Sterics and Polarity .

  • Causality: The Minisci reaction is governed by frontier molecular orbitals. Both C2 and C4 have high LUMO coefficients.

  • Fix:

    • Block C4: If possible, use a substituent at C4.

    • Solvent Switch: Switch from DMSO to a biphasic system (DCM/Water). The "interfacial" nature of the radical transfer can sometimes favor the more accessible C2 position over the para-C4 position.

Q: The reaction yields are low (<30%), but the starting material is consumed. A: You are suffering from Radical Dimerization .

  • Mechanism:[3][4][5][6] The alkyl radicals are recombining with themselves (R-R) rather than attacking the Quinoline.

  • Fix:

    • Slow Addition: Do not dump the oxidant/radical precursor in at once. Syringe pump addition over 2 hours keeps the radical concentration low, statistically favoring the reaction with the excess Quinoline.

    • Protonation: Ensure you added TFA. Protonating the Quinoline nitrogen lowers the LUMO energy, making the ring significantly more reactive toward nucleophilic radicals (100-1000x faster rate), outcompeting dimerization.

Part 4: Module C - Metal-Free & Electrochemical (Green Alternatives)

The Issue: You cannot tolerate any residual metal in your final API (Active Pharmaceutical Ingredient). The Fix: Photoredox or Electrochemical Oxidation.

Protocol: Electrochemical C5-Etherification (Remote Functionalization)
  • Concept: Using an 8-aminoquinoline directing group, the molecule binds to the anode surface or a mediator, facilitating remote electron transfer.

  • Conditions: Carbon Cloth Anode, Pt Cathode, LiClO₄ electrolyte, MeOH (solvent/reagent). Constant Current (10 mA).

Troubleshooting (Q&A)

Q: The voltage keeps spiking, and the reaction stops. A: Electrode Passivation (Fouling).

  • Cause: Polymerization of the quinoline or byproducts on the electrode surface forms an insulating film.

  • Fix:

    • Alternating Polarity: Use a potentiostat that switches polarity every 30 seconds to "clean" the electrode.

    • Solvent Flow: If possible, use a flow cell rather than a batch cell to wash away intermediates before they polymerize.

Part 5: The "Ticket System" (Quick Reference Matrix)
SymptomProbable CauseCorrective Action
Black Precipitate (Co/Ni) Catalyst decomposition to Metal(0).Add re-oxidant (Ag salt or MnO₂); remove trace reducing agents.
No Reaction (Fe/Minisci) Quinoline not electrophilic enough.Add 1-2 equiv of TFA or HCl to protonate the Nitrogen.
Poor C8 Selectivity (Co) Wet N-Oxide substrate.Dry N-oxide thoroughly; water competes with coordination.
Low Mass Balance (Photoredox) Over-oxidation/degradation.Reduce light intensity; use degassed solvents (remove O₂ quenching).
C2 vs C4 Mixture Lack of steric control.Use bulky radical precursors to favor the less hindered C2 position.
References
  • Cobalt-Catalyzed C8 Activation

    • Horiguchi, J. et al. "Cobalt(III)-Catalyzed C8-Selective C–H Functionalization of Quinoline N-Oxides.
    • Note: Establishes the Cp*Co(III) cycle as a viable Rh(III)
  • Iron-Catalyzed Minisci Reaction

    • Dunne, J.F. et al. "Iron-Catalyzed Minisci Reactions: A Practical Approach." Journal of Organic Chemistry, 2012.
    • Note: Defines the necessity of acid additives (TFA)
  • Nickel-Catalyzed Functionalization

    • Yamaguchi, J. et al. "Nickel-Catalyzed C–H Arylation of Azoles and Azine N-Oxides." Journal of the American Chemical Society, 2008.
    • Note: Fundamental work on Ni-catalyzed C-H activ
  • Electrochemical Methods

    • Sauermann, N. et al.
    • Note: Merges earth-abundant c
  • Metal-Free Photoredox

    • Romero, N.A. et al. "Decarboxylative Alkylation of Heteroarenes using Visible Light.
    • Note: The MacMillan protocol for metal-free radical gener

Sources

Technical Support Center: Quinoline Functionalization & Scaffold Management

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoline-Tech Support Hub. Current Status: Operational | Average Response Time: < 2 Minutes

User Profile: Senior Chemist / Medicinal Chemistry Lead Subject: Strategies to Avoid Over-Functionalization of Quinoline Rings

System Overview

The quinoline scaffold presents a unique "Janus-faced" electronic challenge. The pyridine ring is electron-deficient (susceptible to nucleophilic radical attack), while the benzene ring is electron-rich (susceptible to electrophilic substitution).[1] Over-functionalization—whether it be poly-alkylation in Minisci reactions or lack of regiocontrol in C-H activation—is the most common ticket we receive.

Below are three "Troubleshooting Tickets" addressing the most critical failure points in quinoline diversification, complete with self-validating protocols and mechanistic logic.

Ticket #1: Controlling "Runaway" Poly-Alkylation in Minisci Reactions

Issue: User reports obtaining a mixture of mono-, di-, and tri-alkylated products when attempting C2-alkylation of quinoline using standard thermal radical conditions (Persulfate/AgNO3).

Root Cause Analysis: In the classical Minisci reaction, the alkylated product is often more nucleophilic (and basic) than the starting material due to the inductive effect of the new alkyl group. This makes the product more susceptible to protonation and subsequent radical attack than the starting material, leading to a "runaway" reaction.

Troubleshooting Protocol: The Photochemical/Micellar Switch

To stop at mono-functionalization, you must switch from high-energy thermal radical generation to a controlled radical flux system.

Step-by-Step Solution:

  • Switch to Photoredox: Move away from thermal persulfate oxidation. Use a visible-light-mediated protocol (Blue LED) which generates radicals at a controlled rate, preventing the high local concentration of radicals that leads to multiple additions.

  • Micellar Encapsulation (The "Product Sink"): Use a surfactant (e.g., TPGS-750-M) in water. The lipophilic mono-alkylated product will be sequestered into the micelle core more effectively than the starting material, protecting it from further radical attack in the aqueous phase.

Self-Validating Protocol (Photochemical Alkylation):

  • Reagents: Quinoline (1.0 equiv), Alkyl Bromide (1.5 equiv), fac-Ir(ppy)3 (1 mol%), K2HPO4 (2.0 equiv).

  • Solvent: Degassed DMSO or Micellar Water (2 wt % TPGS-750-M).

  • Procedure:

    • Dissolve components in solvent under Argon.

    • Irradiate with 34W Blue LED fan-cooled setup.

    • Checkpoint: Monitor TLC every 2 hours. If di-alkylation spots appear (usually higher Rf), stop immediately. The photochemical method typically plateaus at mono-alkylation due to the specific redox potential required to oxidize the alkyl-bromide, which is decoupled from the product's stability.

Data Summary: Thermal vs. Photochemical Selectivity

ParameterThermal (Persulfate)Photochemical (Blue LED)
Radical Source Explosive decompositionSingle-Electron Transfer (SET)
Radical Flux High / UncontrolledLow / Steady State
Mono:Poly Ratio Typically 60:40Typically >90:10
Temp 70–100 °CRoom Temperature (25 °C)
Ticket #2: Regioselectivity Failure in C-H Activation (C2 vs. C8)

Issue: User desires C8-arylation but exclusively isolates the C2-arylated product using Palladium catalysis.

Root Cause Analysis: Standard Pd(II) sources (like Pd(OAc)2) coordinate to the quinoline nitrogen and activate the most acidic proton (C2) via a concerted metallation-deprotonation (CMD) pathway. To hit C8, you must change the geometry of the catalyst approach to favor a 5-membered metallacycle, which requires an exogenous directing group.[1]

Troubleshooting Protocol: The N-Oxide Switch

You cannot force C8 activation on the free base quinoline easily with Pd. You must oxidize to the Quinoline N-Oxide first.

Logic Flow:

  • N-Oxide Formation: The oxygen atom acts as a directing group.[2]

  • Catalyst Selection: Use PdCl2 (cationic character) rather than Pd(OAc)2.

  • Coordination: The N-O group coordinates Pd, placing the metal in proximity to C8 (forming a stable 5-membered palladacycle).

Experimental Workflow (C8-Selective Arylation):

  • Oxidation: Treat Quinoline with m-CPBA (1.1 equiv) in DCM → Quinoline N-oxide.

  • C-H Activation:

    • Substrate: Quinoline N-oxide (1.0 equiv).[1][2][3]

    • Coupling Partner: Aryl Iodide (1.5 equiv).

    • Catalyst: PdCl2 (5 mol%), Ag2CO3 (2.0 equiv), PPh3 (20 mol%).

    • Solvent: Toluene, 110 °C.

  • Deoxygenation (Post-reaction): Treat crude with PCl3 or Zn/AcOH to return to the quinoline base.

Visualization: The Selectivity Decision Tree

CH_Activation_Logic Start Target: C-H Functionalization Choice Desired Position? Start->Choice C2 Target: C2 Position Choice->C2 Electronic Control C8 Target: C8 Position Choice->C8 Steric/Chelation Control MethodC2 Standard CMD Pathway Catalyst: Pd(OAc)2 Ligand: None/Monodentate C2->MethodC2 MethodC8 Directing Group Strategy Substrate: Quinoline N-Oxide Catalyst: PdCl2 or Rh(III) C8->MethodC8 MechC2 Mechanism: Acidity Driven (Most Acidic Proton) MethodC2->MechC2 MechC8 Mechanism: Chelation Driven (5-Membered Metallacycle) MethodC8->MechC8

Caption: Decision logic for selecting catalytic systems based on desired regiochemical outcome (C2 vs C8).

Ticket #3: Halogenation Scrambling (C5 vs. C8)

Issue: User attempts bromination of 8-aminoquinoline or simple quinoline and gets an inseparable mixture of C5 and C8 bromides.

Root Cause Analysis: In acidic media, the quinoline nitrogen is protonated. This deactivates the pyridine ring but leaves the benzene ring (C5/C8) open to electrophilic aromatic substitution (EAS). C5 and C8 have very similar electron densities in the protonated form.

Troubleshooting Protocol: Radical vs. Ionic Control

To achieve high fidelity C5-bromination without C8 contamination, avoid standard Br2/Acid conditions. Use a Copper-Promoted Radical Pathway .

Protocol (C5-Selective Bromination):

  • Reagents: Quinoline derivative (1.0 equiv), Alkyl Bromide (e.g., CBr4 or secondary alkyl bromide as Br source, 2-4 equiv).[4]

  • Catalyst: Cu(OAc)2 (10-20 mol%).

  • Solvent: DMSO (Critical—acts as oxidant/ligand).

  • Conditions: 100 °C, open to air (aerobic oxidation).

Why this works: The reaction proceeds via a radical mechanism where DMSO and Copper generate a specific brominating species that preferentially attacks the C5 position due to frontier molecular orbital (FMO) coefficients, bypassing the steric congestion of the peri-position (C8).

Data Summary: Halogenation Specificity

MethodDominant ProductMechanism
Br2 / H2SO4 C5 + C8 MixtureElectrophilic Aromatic Substitution (Ionic)
NBS / MeCN C3 / C6 (Variable)Polar / Radical Mix
Cu(OAc)2 / DMSO C5 (Exclusive) Radical / Single-Electron Transfer
FAQ: Quick Fixes

Q: My Minisci reaction yield is low (<30%), but I have no side products. Why? A: You likely have "Acid Death." The reaction consumes acid. If the pH rises too high, the radical generation (oxidative decarboxylation) stalls, or the quinoline is no longer protonated (required for nucleophilic radical attack). Fix: Add TFA (Trifluoroacetic acid) in portions or use a buffered biphasic system.

Q: Can I functionalize C4 selectively? A: This is the hardest position. Direct C-H activation at C4 is rare. The best strategy is usually blocking . Install a chloride at C2 (via N-oxide/POCl3), then perform functionalization. The C2-substituent sterically guides incoming radicals or electrophiles to C4.

References
  • Copper-Promoted C5-Selective Bromination

    • Title: Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.[5][6][7]

    • Source: Beilstein Journal of Organic Chemistry, 2024.[6]

    • URL:[Link]

  • C8-Selective C-H Activation

    • Title: Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides.[3][8][9]

    • Source: Journal of the American Chemical Society / PMC.
    • URL:[Link]

  • Photochemical Minisci Strategies

    • Title: Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides.[10][11]

    • Source: Nature Communic
    • URL:[Link]

  • Micellar Minisci Reactions

    • Title: Minisci C-H Alkylation of Heteroarenes Enabled by Dual Photoredox/bromide Catalysis in Micellar Solutions.[11]

    • Source: ChemRxiv.
    • URL:[Link]

Sources

Validation & Comparative

Methyl 4-bromo-2-phenylquinoline-8-carboxylate vs. Other Bromoquinolines: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-bromo-2-phenylquinoline-8-carboxylate (hereafter referred to as MBPQ-8 ) is not merely a reagent; it is a "privileged scaffold" primarily utilized in the synthesis of Neurokinin-3 (NK3) receptor antagonists, such as Talnetant (SB-223412) .[1]

Unlike generic alternatives such as 4-bromoquinoline or 4-bromo-2-methylquinoline , MBPQ-8 possesses a unique trisubstituted architecture (C2-phenyl, C4-bromo, C8-ester).[1] This specific substitution pattern creates distinct electronic and steric environments that dictate its reactivity in Palladium-catalyzed cross-couplings (


 and Suzuki-Miyaura) and subsequent elaboration.[1]

This guide objectively compares MBPQ-8 against standard bromoquinolines, highlighting its superior utility in medicinal chemistry despite its challenging solubility profile.[1]

Part 1: Structural & Electronic Analysis

The reactivity of quinolines is governed by the electron-deficient pyridine ring.[1] However, the substituents on MBPQ-8 drastically alter this baseline.

FeatureMBPQ-8 (Target) 4-Bromoquinoline (Generic) Methyl 4-bromo-2-methylquinoline-8-carboxylate (Analog)
Structure Trisubstituted: C2-Phenyl, C4-Br, C8-COOMeMonosubstituted: C4-BrTrisubstituted: C2-Methyl, C4-Br, C8-COOMe
Electronic State Highly conjugated (C2-phenyl); C8-ester withdraws density from benzene ring.[1]Standard electron-deficient heterocycle.[1]Less conjugated; Inductive donation from C2-methyl.[1]
Solubility (LogP) High (~4.5) . Poor in MeOH/EtOH; requires DMF/Dioxane.Low (~2.5) . Soluble in common organic solvents.Moderate (~3.2) . Better solubility than MBPQ-8.[1]
C4-Reactivity Activated. The C4-Br is highly labile to Pd-insertion due to the electron-poor ring, but steric bulk at C2/C8 affects catalyst approach.[1]Standard. High reactivity, prone to hydrolysis.Standard. Similar to MBPQ-8 but less steric hindrance at C2.[1]
Primary Application NK3 Antagonists (Talnetant) ; HDAC Inhibitors.[1]General fragment synthesis.Antibacterials; General SAR.
Key Insight: The "Scaffold Privilege"

The C2-phenyl group in MBPQ-8 is not just a lipophilic handle; it provides critical


-stacking interactions within the NK3 receptor binding pocket.[1] While generic bromoquinolines are easier to manipulate, they lack this essential pharmacophore, making MBPQ-8 indispensable for specific drug discovery campaigns despite its synthesis costs.

Part 2: Synthesis & Scalability Pathways

The synthesis of MBPQ-8 is more complex than simple bromoquinolines.[1] The most robust route utilizes the Pfitzinger Reaction , which constructs the quinoline ring with the C2-phenyl and C8-carboxylate pre-installed.

Comparative Workflow: Pfitzinger vs. Standard Bromination

SynthesisComparison cluster_0 Target Specific Route Isatin Isatin Derivative (7-substituted) Pfitzinger Pfitzinger Reaction Isatin->Pfitzinger + KOH Acetophenone Acetophenone Acetophenone->Pfitzinger Aniline Aniline GouldJacobs Gould-Jacobs Cyclization Aniline->GouldJacobs + EMME Generic 4-Bromoquinoline GouldJacobs->Generic Multi-step Inter_Acid 2-Phenyl-4-OH quinoline-8-COOH Pfitzinger->Inter_Acid Cyclization Inter_Ester Esterification (MeOH/H2SO4) Inter_Acid->Inter_Ester POBr3 Bromination (POBr3/DMF) Inter_Ester->POBr3 4-OH -> 4-Br Target MBPQ-8 (Target Molecule) POBr3->Target

Figure 1: The Pfitzinger strategy allows convergent assembly of the highly substituted MBPQ-8 core, whereas generic quinolines often require linear functionalization.

Part 3: Reactivity Profile & Experimental Data[1]

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C4-position is the primary site for diversification.[1]

  • Hypothesis: The bulky C2-phenyl group in MBPQ-8 might hinder the approach of bulky phosphine ligands compared to 4-bromoquinoline.[1]

  • Observation: While the C2-phenyl is meta to the reaction center, it drastically reduces solubility. Standard protocols (Pd(PPh3)4 in Toluene/Water) often fail due to precipitation of the substrate.

  • Solution: High-temperature protocols in polar aprotic solvents (DMF or 1,4-Dioxane) are required.[1]

Comparative Data: Suzuki Coupling with Phenylboronic Acid

SubstrateCatalyst SystemSolvent/TempYieldNotes
MBPQ-8 Pd(dppf)Cl2 (3 mol%)Dioxane/H2O, 100°C88% Requires degassing; product precipitates upon cooling (easy purification).[1]
MBPQ-8 Pd(PPh3)4 (5 mol%)Toluene/EtOH, 80°C45% Incomplete conversion due to poor solubility of MBPQ-8 in toluene.
4-Bromoquinoline Pd(PPh3)4 (1 mol%)Toluene/EtOH, 80°C92% Rapid reaction; standard conditions work well.[1]
Hydrolytic Stability (C8-Ester)

The C8-methyl ester is sterically crowded by the quinoline nitrogen lone pair and the peri-hydrogen (H7).[1]

  • Acidic Hydrolysis: MBPQ-8 requires harsh conditions (6N HCl, reflux, 24h) compared to the 2-methyl analog (2N HCl, 6h).

  • Implication: This stability allows for selective manipulation of the C4 position (e.g., Suzuki coupling) without protecting the ester.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of MBPQ-8 (Bromination Step)

Context: Converting the 4-hydroxy intermediate to the 4-bromo target.[1]

  • Setup: Charge a dry 3-neck flask with Methyl 4-hydroxy-2-phenylquinoline-8-carboxylate (1.0 eq) and anhydrous Acetonitrile (0.5 M concentration).

  • Reagent Addition: Add Phosphorus Oxybromide (POBr3) (1.5 eq) in portions at room temperature. Note: POBr3 is solid and easier to handle than liquid PBr3.

  • Reaction: Heat the suspension to reflux (82°C). The starting material will dissolve as it reacts, turning the solution orange/red. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench (Critical): Cool to 0°C. Pour the mixture slowly onto crushed ice/NaHCO3. Do not use water alone , as the local acidity can hydrolyze the ester.

  • Isolation: Extract with DCM (3x). The organic layer is dried (MgSO4) and concentrated. Recrystallize from minimal hot Ethanol.

  • Expected Yield: 85-92%.

Protocol B: Optimized Suzuki Coupling for MBPQ-8

Context: Overcoming solubility issues to install a C4-aryl group.

  • Solvent System: Use 1,4-Dioxane : Water (5:1) .[1] Toluene is ineffective.

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) is superior to Pd(PPh3)4 due to higher thermal stability and bite angle.[1]

  • Base: Cs2CO3 (2.0 eq) is preferred over Na2CO3 for better solubility in dioxane.

  • Procedure:

    • Combine MBPQ-8 (1.0 eq), Boronic Acid (1.2 eq), and Base in the solvent.

    • Degas with Argon for 10 mins.

    • Add Catalyst.[2]

    • Heat to 100°C for 4-12 hours.

  • Workup: Filter through Celite while hot (to remove Pd). Dilute with water to precipitate the product.

Part 5: Application Workflow (NK3 Antagonists)

The following diagram illustrates how MBPQ-8 serves as the divergence point for Talnetant analogs.

ApplicationWorkflow MBPQ8 MBPQ-8 (Core Scaffold) Step1 Step 1: Suzuki Coupling (Introduce C4-Aryl) MBPQ8->Step1 Intermediate1 4-Aryl-2-phenylquinoline-8-ester Step1->Intermediate1 Step2 Step 2: Ester Hydrolysis (LiOH, THF/H2O) Intermediate1->Step2 Intermediate2 4-Aryl-2-phenylquinoline-8-COOH Step2->Intermediate2 Step3 Step 3: Amide Coupling (Chiral Amine + HATU) Intermediate2->Step3 FinalDrug Talnetant Analog (NK3 Antagonist) Step3->FinalDrug

Figure 2: The orthogonal reactivity of the C4-Br and C8-Ester allows for controlled, sequential elaboration.[1]

References

  • Bennacef, I. et al. (2003). Synthesis, radiosynthesis and biological evaluation of quinoline carboxamide analogues of Talnetant (SB 223412). IAEA/Universite de Caen.

  • Swain, et al. (2022).[3][4] Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.[1][3][4] Frontiers in Chemistry.

  • Wolf, C. et al. (2013). Palladium-Catalyzed Cross Couplings in Organic Synthesis.[1][5][6][7][8] Nobel Prize Context / General Review.

  • Ökten, S. et al. (2025).[9][10] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities.[9] PMC / NIH.

  • Molaid Chemicals. (2025). Methyl 4-bromo-2-phenylquinoline-8-carboxylate Product Data.

Sources

Docking Studies of Quinoline Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in In Silico Discovery

The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its versatile electronic environment and ability to engage in diverse non-covalent interactions—particularly


-

stacking and hydrogen bonding. In the context of Structure-Based Drug Design (SBDD), quinoline derivatives present unique challenges and opportunities. Their planar, aromatic nature requires docking algorithms that accurately model lipophilic contacts and aromatic stacking, while their nitrogen atom often serves as a critical hydrogen bond acceptor.

This guide provides an objective comparison of docking methodologies for quinoline derivatives, supported by experimental data against two high-value targets: EGFR (Anticancer) and DNA Gyrase (Antibacterial) .

Strategic Software Comparison: Selecting the Right Engine

Not all docking algorithms handle the aromatic density of quinolines equally. Below is a technical comparison of the three most prevalent engines used for this scaffold, based on their scoring function's ability to predict binding affinity for fused heterocycles.

FeatureAutoDock Vina Schrödinger Glide (XP) CCDC GOLD
Scoring Function Empirical + Knowledge-basedEmpirical (Emodel + XP Score)Genetic Algorithm (GoldScore/ChemScore)
Quinoline Handling Good. Efficient at identifying steric fits but occasionally underestimates weak

-

interactions.
Excellent. The XP (Extra Precision) mode is specifically tuned to penalize false positives and reward specific aromatic stacking, crucial for quinolines.Very Good. Flexible ring handling allows for accurate sampling of bulky quinoline derivatives in restricted pockets.
Speed/Throughput High (Best for Virtual Screening)Medium (Best for Lead Optimization)Low (Best for flexible side-chain analysis)
Validation Metric RMSD < 2.0 Å is standard; often requires re-scoring for aromatic systems.High correlation (

) with experimental IC

for hydrophobic pockets.
Superior in identifying correct binding poses in solvent-exposed active sites.

Expert Insight: For quinoline derivatives, Glide XP is often the superior choice for lead optimization due to its rigorous treatment of hydrophobic enclosure terms, which are frequent drivers of quinoline binding. However, AutoDock Vina remains the gold standard for initial virtual screening of large quinoline libraries due to its computational efficiency.

Case Study I: Anticancer Potential (EGFR Kinase)[1][2]

Epidermal Growth Factor Receptor (EGFR) is a primary target for quinoline-based tyrosine kinase inhibitors. The quinoline moiety often mimics the adenine ring of ATP, occupying the hinge region of the kinase domain.

3.1 Mechanistic Pathway

Quinoline derivatives typically function as ATP-competitive inhibitors, preventing autophosphorylation and downstream signaling (MAPK/PI3K pathways).

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding TyrosineK Tyrosine Kinase Domain EGFR->TyrosineK Activation ATP ATP ATP->TyrosineK Phosphorylation Source Quinoline Quinoline Inhibitor Quinoline->TyrosineK Competitive Inhibition Ras Ras-GTP TyrosineK->Ras Signaling Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 1: EGFR signaling pathway illustrating the competitive inhibition point of quinoline derivatives at the ATP-binding site.

3.2 Comparative Data: Quinoline vs. Erlotinib

The following data synthesizes docking scores (Glide XP) and experimental IC


 values for 4-anilinoquinazoline/quinoline derivatives against EGFR (PDB ID: 1M17 ).
CompoundStructure TypeDocking Score (kcal/mol)IC

(EGFR) [nM]
Key Interactions
Erlotinib (Ref) Quinazoline-9.82.0Met793 (H-bond), Thr854 (Water bridge)
Quinoline-4e 4-sub-Quinoline-9.269.4Met793 (H-bond), Lys745 (Cation-

)
Quinoline-5j 3-sub-Quinoline-8.7120.5Met793 (H-bond), Hydrophobic C-helix
Compound 2c Pyrano-quinoline-8.2~27,000Weak H-bond, steric clash in hinge

Analysis: The nitrogen at position 1 of the quinoline ring is critical for the H-bond with Met793 . Derivatives that substitute this nitrogen or sterically hinder it (e.g., Compound 2c) show drastically reduced affinity.

Case Study II: Antibacterial Potential (DNA Gyrase)[3][4][5]

Bacterial DNA Gyrase (Topoisomerase II) is a validated target for fluoroquinolones. Novel quinoline derivatives aim to overcome resistance by targeting the ATPase domain (GyrB) or the DNA-cleavage core (GyrA).

4.1 Comparative Data: Quinoline vs. Ciprofloxacin

Target: E. coli DNA Gyrase B (PDB ID: 1KZN or 4DUH ).

CompoundScaffoldBinding Energy (kcal/mol)IC

(

M)
Interaction Profile
Ciprofloxacin Fluoroquinolone-8.50.45Asp87 (H-bond), DNA Intercalation
Novobiocin Aminocoumarin-7.94.17Asp73 (H-bond), Arg136 (H-bond)
Compound 9 Quinoline-Chalcone-9.32.10Glu50 (H-bond), Ile78 (Hydrophobic)
Compound 4c 4-Anilinoquinoline-8.165.87Asp73 (H-bond),

-

with DNA bases

Analysis: Compound 9 (a quinoline-chalcone hybrid) outperforms Novobiocin in docking scores (-9.3 vs -7.9 kcal/mol) by leveraging an extended hydrophobic pocket that the standard drug does not occupy. This highlights the value of the quinoline scaffold in fragment-based extension.

Experimental Protocol: High-Fidelity Docking Workflow

To ensure reproducibility and scientific integrity (E-E-A-T), the following protocol is recommended for quinoline derivatives. This workflow assumes the use of AutoDock Vina or Glide , but the principles apply universally.

5.1 Step-by-Step Methodology
  • Ligand Preparation (Critical for Quinolines):

    • Tautomer Generation: Quinolones can exist in enol/keto forms. Generate all tautomers at pH 7.4

      
       1.0. The keto form is often the bioactive conformer for DNA gyrase.
      
    • Minimization: Use the MMFF94 force field to minimize internal strain. Ensure planarity of the aromatic system is preserved.

  • Protein Preparation:

    • PDB Retrieval: Download high-resolution structures (< 2.5 Å).

    • Pre-processing: Remove all crystallographic waters except those bridging the ligand and protein (e.g., Thr854 water in EGFR).

    • Protonation: Add polar hydrogens and optimize H-bond networks (PropKa) at pH 7.4.

  • Grid Generation:

    • Define the active site box centered on the co-crystallized ligand.

    • Dimensions: Extend the box 10 Å beyond the ligand radius to allow for bulkier quinoline substituents.

  • Docking Execution:

    • Exhaustiveness: Set to 32 (Vina) or "Extra Precision" (Glide).

    • Poses: Generate minimum 10 poses; cluster by RMSD (2.0 Å tolerance).

  • Validation (Self-Docking):

    • Re-dock the native co-crystallized ligand.

    • Pass Criteria: RMSD between docked and crystal pose must be

      
       Å.
      
5.2 Workflow Visualization

Docking_Workflow cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase L_Prep Ligand Prep (MMFF94 / Tautomers) Grid Grid Generation (Active Site Box) L_Prep->Grid P_Prep Protein Prep (Remove H2O / Add H+) P_Prep->Grid Dock Docking Algorithm (Vina/Glide XP) Grid->Dock Score Scoring & Ranking (Binding Energy) Dock->Score Vis Interaction Analysis (PyMOL/Discovery Studio) Score->Vis

Figure 2: Standardized computational workflow for molecular docking of quinoline derivatives.

References
  • BenchChem. (2025).[1] Comparative Docking Analysis of Quinoline Derivatives in Drug Discovery. Retrieved from

  • Frontiers in Chemistry. (2021). Eco-Friendly Synthesis and In Silico Molecular Docking of New Quinoline Derivatives. Retrieved from

  • Arabian Journal of Chemistry. (2025). Design, synthesis, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2. Retrieved from

  • National Institutes of Health (PMC). (2022). Synthesis and molecular docking studies of quinoline derivatives as HIV NNRTIs. Retrieved from

  • Al Mustansiriyah Journal of Pharmaceutical Sciences. (2026). Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives. Retrieved from

  • MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives. Retrieved from

Sources

Structure-Activity Relationship of Phenyl-Quinoline-Carboxylic Acids: A Comparative Guide to hDHODH Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Overview

The phenyl-quinoline-carboxylic acid (PQCA) scaffold is a highly privileged pharmacophore in medicinal chemistry, historically recognized for its potent immunosuppressive and antineoplastic properties. The primary biological target for the most active PQCA derivatives—such as the classic benchmark drug Brequinar—is human dihydroorotate dehydrogenase (hDHODH) . hDHODH is a mitochondrial enzyme responsible for catalyzing the rate-limiting oxidation of dihydroorotate (DHO) to orotate during de novo pyrimidine biosynthesis.

Because rapidly proliferating cells (e.g., activated T-cells, cancer cells, and viral replication complexes) depend heavily on de novo pyrimidine synthesis rather than salvage pathways, selectively inhibiting hDHODH with PQCA derivatives offers a robust therapeutic intervention.

Pathway Glutamine Glutamine + CO2 + ATP CPSII CPS II Enzyme Glutamine->CPSII DHO Dihydroorotate (DHO) CPSII->DHO DHODH hDHODH (Inner Mito Membrane) DHO->DHODH Oxidation Orotate Orotate DHODH->Orotate UMP UMP (RNA/DNA Synthesis) Orotate->UMP PQCA PQCA Inhibitors (e.g., Brequinar, C44) PQCA->DHODH Competitive Inhibition

De novo pyrimidine biosynthesis pathway highlighting hDHODH inhibition by PQCA derivatives.

Mechanistic Causality & Binding Dynamics (SAR)

To objectively evaluate PQCA derivatives, one must understand the causality behind their structural design. Crystallographic studies of hDHODH bound to PQCA analogs reveal a highly conserved binding modality within the enzyme's ubiquinone-binding channel .

  • The C4-Carboxylic Acid (The Anchor): The carboxylic acid moiety is non-negotiable for high-affinity hDHODH inhibition. It projects into the polar head of the binding site, forming critical, charge-reinforced hydrogen bonds with Arg136 and Gln47. Esterification or removal of this group typically abolishes activity.

  • The Quinoline Core (The Spacer): The rigid quinoline ring sits perfectly within a hydrophobic tunnel formed by residues like Val134 and Val143. Modifications here (e.g., adding a 6-fluoro substituent) enhance lipophilicity and modulate the pKa of the carboxylic acid, optimizing target engagement.

  • The 2-Phenyl / Biaryl Ether Tail (The Affinity Driver): The substitution at the C2 position dictates the compound's potency and species selectivity. Extending the 2-phenyl ring into a biphenyl (as in Brequinar) or a biaryl ether (as in Compound C44) allows the molecule to reach deeper into a hydrophobic sub-pocket, displacing high-energy water molecules and drastically lowering the IC50 .

Comparative Performance Data

The following table compares the performance of Brequinar against a next-generation optimized PQCA analog (Compound C44) and an alternative non-quinoline hDHODH inhibitor (Vidofludimus) to contextualize the therapeutic landscape.

Compound NameScaffold TypeKey Structural ModificationhDHODH IC50 (nM)Primary Indication / Phenotype
Brequinar PQCA2-(1,1'-biphenyl-4-yl) tail~5 - 20 nMAnticancer / Immunosuppression
Compound C44 PQCA2-(5-isopropyl-2-methyl-4-phenoxyphenyl) biaryl ether tail1.0 nMBroad-spectrum Antiviral (VSV, Flu)
Vidofludimus Acrylamide2-Acrylamidobenzoic acid core (Non-quinoline)~134 nMAutoimmune (Rheumatoid Arthritis)

Data Interpretation: While Brequinar remains a potent benchmark, SAR-based optimization demonstrated that transitioning from a rigid biphenyl to a flexible biaryl ether (Compound C44) yields a sub-nanomolar inhibitor with exceptional antiviral efficacy . Conversely, alternative scaffolds like Vidofludimus trade absolute potency for improved pharmacokinetic profiles in chronic autoimmune conditions .

Experimental Protocols: hDHODH Inhibition Assay

To validate the SAR of synthesized PQCA derivatives, a self-validating in vitro enzymatic assay is required. The standard protocol utilizes 2,6-dichloroindophenol (DCIP) as a colorimetric terminal electron acceptor.

Causality of the Assay:In vivo, hDHODH transfers electrons from DHO to endogenous Coenzyme Q10 (ubiquinone). In this in vitro system, DCIP acts as a surrogate for ubiquinone. As DHO is oxidized, DCIP is reduced, causing a measurable loss of absorbance at 600 nm. The rate of color loss is directly proportional to enzyme activity. By including both a positive control (Brequinar) and a vehicle control, the assay acts as a self-validating system to confirm true target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM EDTA.

  • Enzyme Incubation: Add 10 nM of recombinant N-terminally truncated hDHODH to a 96-well microtiter plate.

  • Inhibitor Addition: Add PQCA derivatives (e.g., Brequinar, C44) in a 10-point serial dilution (ranging from 10 µM to 0.1 nM) using DMSO as the vehicle (final DMSO concentration <1%). Include a vehicle-only well as a negative control and a high-dose Brequinar well as a positive control. Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add a substrate master mix to yield final concentrations of 1 mM DHO, 0.1 mM decylubiquinone (CoQ analog), and 0.06 mM DCIP.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the decrease in absorbance at 600 nm continuously for 10 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curve. Plot V0 against the log[Inhibitor] and fit to a four-parameter logistic non-linear regression model to determine the IC50.

Workflow Prep 1. Recombinant hDHODH + Buffer (pH 8.0) Incubate 2. Add PQCA Inhibitors (Serial Dilution) Prep->Incubate Substrate 3. Add DHO, CoQ, & DCIP (Electron Acceptor) Incubate->Substrate Read 4. Kinetic Absorbance Read at 600 nm Substrate->Read Analyze 5. Calculate IC50 (Non-linear Regression) Read->Analyze

Step-by-step experimental workflow for the DCIP-based hDHODH inhibition assay.

References
  • Das, Priyabrata, et al. "SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity." ACS Medicinal Chemistry Letters, vol. 4, no. 6, 2013, pp. 517–521.[Link]

  • Zeng, Fanxun, et al. "Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis." Acta Pharmaceutica Sinica B, vol. 11, no. 3, 2021, pp. 795-809.[Link]

Comparative Analysis of Quinoline Synthesis: Skraup vs. Friedländer Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents. For drug development professionals and synthetic chemists, selecting the optimal synthetic route is critical for maximizing yield, ensuring safety, and enabling scalability. Two of the most foundational methodologies for constructing this heterocycle are the Skraup synthesis and the Friedländer synthesis. This guide provides an in-depth, objective comparison of their mechanistic pathways, experimental protocols, and practical applications in modern research.

Mechanistic Divergence & Causality

The fundamental difference between the Skraup and Friedländer approaches lies in their starting materials and the sequence of bond formation. Understanding these pathways is essential for predicting substrate compatibility and troubleshooting reaction failures.

The Skraup Synthesis Mechanism

The Skraup synthesis constructs the quinoline ring by reacting an aniline with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent (such as nitrobenzene or arsenic acid)[1]. The causality of this mechanism involves a complex fragmentation-recombination pathway[2][3]. First, sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein[1]. The aniline then undergoes a conjugate Michael addition to the acrolein[1]. Subsequent acid-catalyzed cyclization and dehydration yield 1,2-dihydroquinoline, which is finally aromatized via oxidation to form the stable quinoline core[1].

The Friedländer Synthesis Mechanism

In contrast, the Friedländer synthesis is a milder, two-step cyclodehydration process. It involves the condensation of a 2-aminobenzaldehyde (or 2-aminoaryl ketone) with a carbonyl compound containing a reactive α-methylene group[4]. The reaction is typically catalyzed by a base or an acid[5]. Initially, a Knoevenagel or aldol-type condensation occurs between the benzylic ketone and the aldehyde of the 2-aminobenzaldehyde[6]. This is followed by the nucleophilic addition of the amino group to the ketone carbonyl, with the subsequent loss of water driving the aromatization of the newly formed pyridine ring[6].

Mechanisms cluster_S Skraup Synthesis cluster_F Friedländer Synthesis S1 Glycerol + H2SO4 S2 Acrolein S1->S2 Dehydration S3 Michael Adduct (with Aniline) S2->S3 Aniline Addition S4 1,2-Dihydroquinoline S3->S4 Cyclization S5 Quinoline S4->S5 Oxidation F1 2-Aminobenzaldehyde + Ketone F2 Aldol/Knoevenagel Intermediate F1->F2 Base/Acid F3 Imine Formation F2->F3 Condensation F4 Substituted Quinoline F3->F4 Cyclodehydration

Reaction pathways comparing Skraup and Friedländer quinoline syntheses.

Experimental Methodologies: A Self-Validating Approach

Every robust protocol must operate as a self-validating system, where the physical behavior of the reaction confirms its chemical progress.

Protocol A: The Skraup Synthesis

Caution: This reaction is notoriously exothermic and can be violent if not meticulously controlled. The use of moderators (e.g., ferrous sulfate) is highly recommended[1].

  • Slurry Preparation : In a multi-necked round-bottom flask equipped with a robust mechanical stirrer, prepare a homogeneous slurry of aniline, glycerol, and the chosen oxidizing agent (e.g., nitrobenzene or arsenic oxide)[1].

  • Controlled Acid Addition : Add concentrated sulfuric acid dropwise over 30-45 minutes[1]. Causality : Glycerol dehydration is highly exothermic. Dropwise addition prevents thermal runaway and excessive tar formation[1].

  • High-Temperature Cyclization : Heat the mixture in an oil bath to 140-150°C for 3-4 hours[1]. Causality : The high activation energy required for the cyclization and subsequent oxidation of the dihydroquinoline intermediate necessitates sustained, rigorous heating[1].

  • Self-Validation & Workup : The cessation of vigorous bubbling and stabilization of the internal temperature indicates the completion of the initial dehydration phase. Cool the mixture to room temperature, dilute with water, and neutralize with concentrated sodium hydroxide until strongly alkaline[1]. Isolate the quinoline via steam distillation or solvent extraction[1].

Protocol B: The Friedländer Synthesis

Note: The primary challenge is the instability and limited commercial availability of 2-aminobenzaldehydes, which readily self-condense[6].

  • Reactant Mixing : Dissolve the 2-aminobenzaldehyde and the α-methylene ketone in a suitable solvent (e.g., ethanol or methanol)[7]. Modern adaptations may use solvent-free conditions to align with green chemistry principles[8].

  • Catalyst Introduction : Add the catalyst. While traditional protocols use bases (KOH/NaOH) or Lewis acids, modern variations employ nanocatalysts (e.g., graphene oxide) or ionic liquids[5][7]. Causality : The catalyst lowers the activation barrier for the initial aldol condensation, allowing the reaction to proceed at much lower temperatures than the Skraup method[7].

  • Mild Reflux : Heat the mixture to a gentle reflux (60-100°C) for 2-4 hours[7]. Causality : The thermodynamic stability of the resulting aromatic quinoline drives the final cyclodehydration step forward without the need for harsh oxidants[6].

  • Self-Validation & Workup : Cool the reaction mixture. The spontaneous precipitation of the solid quinoline product upon cooling provides immediate visual confirmation of successful cyclodehydration. Filter the precipitate and purify via recrystallization[7].

Workflows S_Start Skraup: Mix Aniline, Glycerol, Oxidant S_Acid Dropwise H2SO4 (Control Exotherm) S_Start->S_Acid S_Heat Heat 140-150°C (3-4h) S_Acid->S_Heat S_Workup Neutralize & Extract S_Heat->S_Workup F_Start Friedländer: Mix 2-Aminoaryl + Ketone F_Cat Add Catalyst (Base/Acid/Nano) F_Start->F_Cat F_Heat Reflux 60-100°C (2-4h) F_Cat->F_Heat F_Workup Filter & Recrystallize F_Heat->F_Workup

Step-by-step experimental workflows for Skraup and Friedländer syntheses.

Quantitative Performance & Substrate Scope

When selecting a synthetic route, researchers must weigh the robustness of the Skraup synthesis against the high regioselectivity and mild conditions of the Friedländer synthesis. The following table summarizes their comparative performance based on recent literature data[1][5][7][8].

ParameterSkraup SynthesisFriedländer Synthesis
Primary Reactants Aniline + Glycerol2-Aminobenzaldehyde + α-methylene ketone
Catalyst / Reagents Conc. H₂SO₄, Oxidant (Nitrobenzene/As₂O₅)Base, Acid, Ionic Liquids, or Nanocatalysts
Reaction Conditions Harsh, highly exothermic (140-150°C)Mild, reflux (60-100°C) or solvent-free
Typical Yield Range 60% - 91% (Highly substrate dependent)70% - 98% (High efficiency with nanocatalysts)
Substrate Scope Excellent for simple, bulk quinolinesExcellent for highly functionalized, polysubstituted quinolines
Key Limitations Violent exotherm, significant tar byproductsInstability and scarcity of 2-aminobenzaldehydes
Green Chemistry Advances Microwave irradiation, ionic liquid mediumsGraphene oxide carbocatalysts, solvent-free protocols

Strategic Selection in Drug Development

For early-stage drug discovery and structure-activity relationship (SAR) studies, the Friedländer synthesis is generally preferred. Its mild conditions tolerate a wide array of functional groups, allowing for the precise synthesis of complex, polysubstituted quinolines[6]. To bypass the inherent instability of 2-aminobenzaldehydes, modern domino reactions utilizing the in situ reduction of more stable 2-nitrobenzaldehydes have been successfully developed[6].

Conversely, the Skraup synthesis remains a powerhouse for the large-scale, industrial production of simpler quinoline cores. Its reliance on inexpensive, readily available starting materials (anilines and glycerol) makes it economically viable for bulk manufacturing, provided that strict engineering controls are implemented to manage the severe exothermic risks[1].

References

  • National Institutes of Health (NIH/PMC) - Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines[Link]

  • ACS Publications - On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis[Link]

  • ResearchGate - Different catalytic approaches of Friedländer Synthesis of Quinolines[Link]

  • National Institutes of Health (NIH/PMC) - Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview[Link]

  • Bentham Science - Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst[Link]

Sources

Advanced Cytotoxicity Profiling of Substituted Quinoline Derivatives: A Comparative Guide for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring—an aromatic heterocyclic framework comprising a benzene ring fused to a pyridine ring—serves as a "privileged scaffold" in medicinal chemistry. Its inherent versatility allows for extensive structural modifications, making it a cornerstone in the development of novel anticancer therapeutics [3].

In recent years, researchers have systematically modified the quinoline core to overcome the limitations of classical chemotherapeutics, such as high systemic toxicity and the rapid onset of chemoresistance. By introducing specific functional groups (e.g., halogens, electron-donating moieties, or fused ring systems), scientists can precisely tune the pharmacophore to target specific oncogenic pathways, including DNA topoisomerases and receptor tyrosine kinases [1]. This guide objectively compares the cytotoxic profiles of various substituted quinoline derivatives, dissects their mechanisms of action, and provides self-validating experimental protocols for preclinical evaluation.

Structure-Activity Relationship (SAR) & Cytotoxicity Comparison

The cytotoxic efficacy of a quinoline derivative is intrinsically linked to its substitution pattern. Minor structural variations can drastically alter the compound's lipophilicity, electron density, and steric profile, thereby dictating its cellular uptake and target binding affinity.

Comparative Analysis of Key Derivatives
  • Indolizinoquinolinediones: Fusing the quinoline core with an indolizine ring creates a rigid planar structure ideal for DNA intercalation and enzyme pocket binding. Fluorinated derivatives in this class (e.g., Compound 26) have demonstrated exceptional potency as DNA Topoisomerase IB (TOP1) catalytic inhibitors, achieving cytotoxicity in the nanomolar range across multiple cancer cell lines (HCT116, A549) [2]. Crucially, these compounds evade P-glycoprotein (Pgp) efflux pumps, making them highly effective against drug-resistant tumors.

  • 2-Chloro-3-Substituted Quinolines: The introduction of a chlorine atom at the C-2 position, coupled with bulky fused rings (e.g., a cyclohexen-4-yl moiety) at the C-3 position, shifts the target profile toward dual Topo I and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibition. For instance, Compound 7b exhibits broad-spectrum cytotoxicity with an IC50 range of 15.8 to 28.2 μM, significantly outperforming the classical antimetabolite 5-Fluorouracil [1].

  • Quinoline-Chalcones: The addition of electron-donating groups, such as methoxy (–OCH3) or methyl (–CH3) groups at the para-position of attached aromatic rings, consistently enhances antiproliferative activity. This is primarily driven by increased electron density, which facilitates stronger target interactions and improved cellular permeability, yielding EC50 values as low as 3.7 μM against breast cancer (MCF-7) cell lines [3].

Quantitative Data: Cytotoxicity Profiling
Compound ClassSpecific Derivative / SubstitutionPrimary Molecular TargetEvaluated Cell Line(s)Cytotoxicity (IC50 / GI50)Reference Standard
Indolizinoquinolinediones Compound 26 (Fluorinated)Topoisomerase IB (TOP1)HCT116, A549, DU-145Nanomolar rangeCamptothecin
2-Chloro-3-substituted Compound 7b (Cyclohexen-fused)Topo 1 & EGFR-TKMCF-7, HepG2, HCT-11615.8 – 28.2 μM5-Fluorouracil (40.7 – 63.8 μM)
Quinoline-Chalcones Para-methoxy (–OCH3) substitutedMulti-target / ApoptosisMCF-7 (Breast Cancer)3.7 μMN/A

Mechanistic Pathways of Cytotoxicity

To effectively design next-generation quinoline derivatives, researchers must understand the causality behind their cytotoxic effects. The two most prominent pathways targeted by these compounds are the induction of DNA damage via Topoisomerase I inhibition and the suppression of pro-survival signaling via EGFR-TK inhibition.

MoA Q Substituted Quinoline Derivatives Topo Topoisomerase I Inhibition Q->Topo e.g., Indolizinoquinolinediones EGFR EGFR-TK Inhibition Q->EGFR e.g., 2-Chloro-3-substituted DNA DNA Strand Breaks (Replication Block) Topo->DNA PI3K PI3K/AKT Pathway Downregulation EGFR->PI3K Apop Apoptosis (Cancer Cell Death) DNA->Apop PI3K->Apop

Caption: Mechanistic pathways of substituted quinolines inducing cancer cell apoptosis.

By binding to the Topo I-DNA complex, derivatives like indolizinoquinolinediones prevent the re-ligation of cleaved DNA strands. The collision of advancing replication forks with these trapped complexes results in lethal double-strand breaks, ultimately triggering apoptosis [2]. Conversely, derivatives targeting EGFR-TK block the ATP-binding site of the kinase, starving the cell of critical PI3K/AKT survival signals [1].

Self-Validating Experimental Methodologies

A robust drug discovery pipeline requires experimental protocols that inherently validate their own outcomes. The following workflow and detailed methodologies ensure that observed cytotoxicity is both accurate and mechanistically sound.

Workflow Syn 1. Scaffold Synthesis & Substitution Screen 2. Primary Cytotoxicity (MTT Assay) Syn->Screen Resist 3. Drug-Resistant Cell Line Profiling Screen->Resist Select IC50 < 10 μM Target 4. Target Validation (Topo I / EGFR ELISA) Screen->Target Apop 5. Apoptosis Analysis (Flow Cytometry) Resist->Apop Target->Apop

Caption: Self-validating experimental workflow for quinoline derivative evaluation.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Quantify the antiproliferative effect and establish the IC50 of the synthesized derivatives.

  • Step 1: Cell Seeding. Seed human cancer cells (e.g., HCT116) at a density of

    
     cells/well in a 96-well plate.
    
    • Causality: This specific density ensures that the cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition from skewing viability data.

  • Step 2: Compound Treatment. After 24 hours of attachment, treat the cells with serial dilutions of the quinoline derivative (0.1 μM to 100 μM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil or Camptothecin).

    • Causality: Serial dilutions are mathematically required to generate a sigmoidal dose-response curve for accurate non-linear regression analysis of the IC50.

  • Step 3: MTT Incubation. Post-treatment, add 20 μL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Causality: Only metabolically viable cells possess active mitochondrial succinate dehydrogenase, the enzyme responsible for cleaving the tetrazolium ring to form insoluble purple formazan crystals.

  • Step 4: Solubilization & Readout. Aspirate the media, add 100 μL of DMSO to dissolve the formazan, and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Target Validation via Topoisomerase I Relaxation Assay

Objective: Confirm that the observed cytotoxicity is mechanistically driven by Topo I inhibition.

  • Step 1: Reaction Assembly. In a microcentrifuge tube, combine 0.5 μg of supercoiled pBR322 plasmid DNA, 1 Unit of recombinant human Topoisomerase I, and the quinoline derivative in a standard cleavage buffer.

    • Causality: This cell-free system isolates the enzyme-substrate interaction, ruling out off-target cellular effects.

  • Step 2: Incubation. Incubate the mixture at 37°C for 30 minutes.

  • Step 3: Termination. Stop the reaction by adding 1% SDS and Proteinase K, followed by an additional 30-minute incubation at 50°C.

    • Causality: SDS denatures the Topo I enzyme, while Proteinase K digests it. This step is critical to release the DNA from the enzyme complex for accurate electrophoretic migration.

  • Step 4: Electrophoretic Resolution. Run the samples on a 1% agarose gel (without ethidium bromide in the gel itself, as it can alter DNA topology), post-stain with ethidium bromide, and visualize under UV light.

    • Causality: Supercoiled DNA is highly compact and migrates rapidly through the gel. If the quinoline derivative successfully inhibits Topo I, the DNA will remain trapped in its fast-migrating supercoiled state, whereas untreated controls will appear as slower-migrating relaxed DNA bands.

Conclusion

The rational substitution of the quinoline scaffold offers a highly effective strategy for developing potent, target-specific anticancer agents. As demonstrated by the comparative data, fluorinated indolizinoquinolinediones exhibit superior Topo I inhibition with nanomolar efficacy [2], while 2-chloro-3-substituted derivatives provide valuable dual-targeting capabilities against both Topo I and EGFR-TK[1]. By adhering to rigorous, self-validating experimental workflows, researchers can continue to refine these structural motifs, ultimately translating raw chemical scaffolds into viable clinical candidates.

References

  • Massoud, M. A. M., El-Sayed, M. A., Bayoumi, W. A., & Mansour, B. (2019). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives as Antitumor Agents. Letters in Drug Design & Discovery.[Link]

  • Yu, Q., Yang, H., Zhu, T.-W., Yu, L.-M., Chen, J.-W., Gu, L.-Q., Huang, Z.-S., & An, L.-K. (2018). Synthesis, cytotoxicity and structure-activity relationship of indolizinoquinolinedione derivatives as DNA topoisomerase IB catalytic inhibitors. European Journal of Medicinal Chemistry.[Link]

  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.[Link]

Comparative Guide: Biological Efficacy of Quinoline-Based Hybrid Scaffolds vs. Standard Pharmacotherapies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Pharmacophore Fusion Advantage Quinoline (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA intercalators, topoisomerases, and heme polymerization centers. However, the clinical utility of classic quinolines (e.g., Chloroquine, Camptothecin) is increasingly compromised by multidrug resistance (MDR).

This guide objectively evaluates Quinoline-Based Hybrid Molecules —compounds that fuse the quinoline scaffold with a second pharmacophore (e.g., triazole, hydrazone, artemisinin). By targeting dual pathways simultaneously, these hybrids often outperform single-target Standard of Care (SoC) drugs, particularly in resistant phenotypes.

Part 1: Structural Rationale & Design Strategy

The core logic of hybridization is "Covalent Combination" —linking two distinct bioactive units to create a single entity with dual modes of action. This strategy improves the Selectivity Index (SI) and overcomes efflux-pump-mediated resistance.

Visual 1: The Hybridization Logic

Figure 1: Structural composition of a Quinoline Hybrid, illustrating the modular design strategy.

QuinolineHybrid Quinoline Quinoline Scaffold (Primary Pharmacophore) Linker Linker (Spacer/Cleavable) Quinoline->Linker Target1 Target 1: DNA/Heme Quinoline->Target1 Intercalation Auxophore Auxophore (e.g., Triazole, Artemisinin) Linker->Auxophore Target2 Target 2: Enzymes/ROS Auxophore->Target2 Inhibition

Caption: Modular assembly of quinoline hybrids. The linker dictates solubility and flexibility, allowing simultaneous binding to distinct biological targets.

Part 2: Comparative Analysis – Anticancer Activity

Focus: Quinoline-1,2,3-Triazole Hybrids vs. Doxorubicin[1][2][3]

The Challenge

SoC agents like Doxorubicin (DOX) are potent but suffer from high cardiotoxicity and resistance via P-glycoprotein (P-gp) efflux.

Performance Data

Recent evaluations (e.g., Bhukya et al., 2025) demonstrate that while hybrids may have slightly higher IC50 values than DOX in sensitive lines, they often exhibit superior safety profiles (Selectivity Index) and efficacy in resistant lines.

Table 1: Cytotoxicity (IC50 in µM) Comparison Data aggregated from representative studies on Quinoline-Triazole hybrids.

Compound ClassMCF-7 (Breast)A-549 (Lung)HepG2 (Liver)Selectivity Index (SI)*
Doxorubicin (SoC) 0.43 – 1.200.50 – 1.500.80 – 1.20Low (< 10)
Quinoline-Triazole Hybrid (5a) 9.25 ± 0.229.56 ± 0.1910.56 ± 0.19Moderate (> 20)
Quinoline-Indole Hybrid 2.80 (PC-3)12.9713.05High (> 50)

*Selectivity Index (SI) = CC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI indicates reduced toxicity to healthy tissue.

Mechanistic Insight

Unlike DOX, which primarily acts via DNA intercalation and Topoisomerase II poisoning, Quinoline-Triazole hybrids often induce apoptosis via the mitochondrial pathway, bypassing P-gp pumps.

Visual 2: Apoptotic Signaling Pathway

Figure 2: Mechanism of action for Quinoline hybrids triggering mitochondrial apoptosis.

ApoptosisPathway Hybrid Quinoline Hybrid (Intracellular) TopoII Topoisomerase II Inhibition Hybrid->TopoII DNA DNA Damage TopoII->DNA p53 p53 Activation DNA->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito Caspase Caspase-3/9 Cascade Mito->Caspase Apoptosis APOPTOSIS Caspase->Apoptosis

Caption: Quinoline hybrids inhibit Topo II, tipping the Bax/Bcl-2 ratio to favor mitochondrial permeability and subsequent caspase-dependent apoptosis.

Part 3: Comparative Analysis – Antimalarial Activity

Focus: Quinoline-Hydrazone/Lawsone Hybrids vs. Chloroquine

The Challenge

Chloroquine (CQ) resistance is widespread due to mutations in the PfCRT transporter. The goal is to design hybrids that bind heme but are not recognized by the mutant transporter.

Performance Data

Hybrids are specifically engineered to retain potency against Chloroquine-Resistant (CQR) strains (e.g., W2, K1, Dd2).

Table 2: Antimalarial Efficacy (IC50) Against P. falciparum [4]

CompoundStrain 3D7 (Sensitive)Strain K1/W2 (Resistant)Resistance Index (RI)*
Chloroquine (CQ) 0.020 µM> 0.300 µMHigh (Resistant)
Quinoline-Hydrazone Hybrid 0.026 µM0.026 – 0.060 µM~1.0 (No Cross-Resistance)
Quinoline-Lawsone Hybrid 0.39 µg/mL0.68 µg/mLLow

*Resistance Index (RI) = IC50 (Resistant) / IC50 (Sensitive). An RI close to 1.0 indicates the drug is equally effective against resistant strains.

Part 4: Experimental Protocols (Self-Validating Systems)

To replicate these findings, researchers must adhere to rigorous protocols. The following methodologies include built-in controls for validation.

Protocol A: -Hematin Inhibition Assay (Mechanism Validation)

Purpose: To confirm if the hybrid inhibits hemozoin formation (the primary mechanism of quinolines).

  • Preparation:

    • Dissolve Hemin Chloride (5.2 mg/mL) in DMSO.

    • Prepare 0.2 M Sodium Acetate buffer (pH 4.4).[5]

  • Execution:

    • In a 96-well plate, add 50 µL of Hemin solution.

    • Add 50 µL of Test Hybrid (varying concentrations).

    • Positive Control: Chloroquine diphosphate.

    • Negative Control: DMSO only (no drug).[5]

    • Initiate reaction: Add 100 µL of Sodium Acetate buffer.[5]

  • Incubation: Incubate at 37°C for 48 hours (allows polymerization).

  • Quantification:

    • Wash plates with DMSO to remove unpolymerized heme.

    • Dissolve remaining pellets (hemozoin) in 0.1 M NaOH.

    • Validation Step: Measure absorbance at 405 nm . Lower absorbance compared to negative control indicates inhibition of polymerization.

Protocol B: MTT Cytotoxicity Assay

Purpose: To determine IC50 and Selectivity Index.

  • Seeding: Seed MCF-7 or HepG2 cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add Hybrid compounds dissolved in DMSO (Final DMSO < 0.1% to prevent solvent toxicity).

    • Dose Range: Serial dilutions (e.g., 0.1 µM to 100 µM).

  • Incubation: 48 to 72 hours at 37°C, 5% CO₂.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours.

    • Remove media; add 100 µL DMSO to solubilize formazan crystals.

  • Analysis: Measure OD at 570 nm.

    • Calculation: IC50 = Concentration inhibiting 50% growth.[5]

    • Causality Check: If IC50 > 100 µM, the compound is considered inactive.

Part 5: Workflow Visualization

Visual 3: Biological Evaluation Workflow

Figure 3: Step-by-step workflow for validating quinoline hybrids, from synthesis to lead identification.

BioWorkflow Synth Synthesis & Characterization (NMR/MS) Screen Primary Screen (In Vitro) Synth->Screen Screen->Synth Inactive Mech Mechanism Check (Heme/Topo II) Screen->Mech IC50 < 10µM Tox Toxicity Screen (Normal Cells) Mech->Tox Tox->Synth Toxic Lead Lead Candidate Tox->Lead High SI

Caption: The iterative cycle of evaluation. Compounds failing the Selectivity Index (Tox) or Potency (Screen) thresholds are returned for structural optimization.

References

  • Bhukya, R., et al. (2025). Quinoline‐linked 1,2,3‐Triazole Hybrids: Design, Synthesis, Anticancer Activity and Computational Investigations.[3] Chemistry & Biodiversity.[3] Link

  • Solomon, V.R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. Link

  • Egan, T.J., et al. (2013). Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities. Journal of Medicinal Chemistry. Link

  • Baelmans, R., et al. (2000). Validation of a high-throughput screening assay for the detection of beta-hematin inhibitors. Journal of Biomolecular Screening. Link

  • Mishra, M., et al. (2023). Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria.[6] Malaria Journal. Link

Sources

Comparative Guide: Antimicrobial Efficacy and Evaluation Protocols of 2-Phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the continuous discovery of novel antimicrobial scaffolds. Among heterocyclic compounds, 2-phenylquinoline derivatives have emerged as a highly privileged class in drug development. By modifying the substituents on the quinoline core and the 2-phenyl ring, researchers can fine-tune these molecules to target specific bacterial and fungal resistance mechanisms.

This guide provides a comprehensive, data-backed comparison of 2-phenylquinoline derivatives against standard antimicrobial agents, detailing the causality behind their structure-activity relationships (SAR) and outlining self-validating experimental protocols for their synthesis and evaluation.

Mechanistic Overview: Causality of Antimicrobial Action

Unlike traditional beta-lactams that solely target cell wall synthesis, 2-phenylquinoline derivatives often exhibit multi-target mechanisms of action. This polypharmacological profile is what makes them highly effective against resistant strains.

  • DNA Intercalation: The planar, conjugated structure of the quinoline ring allows the molecule to intercalate between bacterial DNA base pairs, disrupting DNA gyrase activity and halting replication.

  • Efflux Pump Inhibition: In fungal pathogens such as Candida albicans, specific styryl and 2-phenylquinoline derivatives act as potent inhibitors of ATP-binding cassette (ABC) transporters, specifically Cdr1p and Cdr2p. By blocking these efflux pumps, the derivatives prevent the extrusion of co-administered drugs, restoring the efficacy of standard treatments like fluconazole (1[1]).

  • Membrane Permeabilization: The lipophilic 2-phenyl group facilitates penetration through the complex outer membrane of Gram-negative bacteria, leading to membrane depolarization and cellular lysis.

MOA A 2-Phenylquinoline Derivative B DNA Intercalation A->B Nuclear Targeting C Efflux Pump Inhibition (Cdr1p / Cdr2p) A->C Transporter Binding D Cell Membrane Disruption A->D Lipid Interaction E Pathogen Apoptosis/Death B->E Halts Replication C->E Drug Accumulation D->E Cellular Lysis

Multi-target antimicrobial mechanisms of 2-phenylquinoline derivatives.

Comparative Performance Data

To objectively evaluate the efficacy of 2-phenylquinoline derivatives, their Minimum Inhibitory Concentration (MIC) is compared against broad-spectrum standard antibiotics (Ampicillin and Gentamycin). The data below highlights how specific structural modifications—such as the introduction of a carboxylic acid at C-4 or amino substitutions at C-7—impact the spectrum of activity.

Table 1: Comparative MIC Values (μg/mL) of 2-Phenylquinoline Derivatives vs. Standard Antibiotics

Compound / DrugS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)Key Structural Feature
Compound 5a4 64Moderate>128Weak2-phenyl-quinoline-4-carboxylic acid core (2[2])
Compound 5a7 >128Weak128WeakModified amino substituent at C-2' (2[2])
Compound 7c <10<10<10<10C-7 substituted alkyl/arylamino group (3[3])
Ampicillin (Control) 0.5 - 20.5 - 24 - 8>128Beta-lactam standard
Gentamycin (Control) 0.5 - 10.1 - 10.5 - 21 - 4Aminoglycoside standard
Structure-Activity Relationship (SAR) Insights
  • The C-4 Carboxylic Acid: The presence of a carboxylic acid group at the C-4 position acts as a critical hydrogen bond acceptor, significantly increasing the binding affinity to bacterial target enzymes (4[4]).

  • C-7 Amino Substitutions: The introduction of arylamino or alkylamino groups at the C-7 position (as seen in Compound 7c) drastically lowers the MIC against notoriously resistant Gram-negative strains like P. aeruginosa. This is caused by the substituent's ability to alter the molecule's overall lipophilicity, facilitating easier transit through the bacterial outer membrane porins (3[3]).

  • Bulky Aryl Groups: 2,4-disubstituted quinolines with bulky aryl groups demonstrate enhanced antifungal activity, likely due to increased steric hindrance that prevents rapid enzymatic degradation by the pathogen (5[5]).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation steps.

Protocol A: Microwave-Assisted Synthesis of 2-Phenylquinoline Derivatives

Causality for Method Choice: Conventional Doebner or Friedlander annulation reactions require hours of refluxing and often yield unwanted secondary byproducts. Microwave irradiation (160–480 W) drives the condensation and cyclization rapidly, reducing reaction time to minutes and pushing yields to 90–95% while minimizing thermal degradation (3[3], 6[6]).

  • Reagent Preparation: In a microwave-safe vessel, combine equimolar amounts of substituted benzaldehyde, pyruvic acid, and a primary aromatic amine (e.g., m-chloroaniline) in absolute ethanol.

  • Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA) to facilitate the nucleophilic addition to the carbonyl group.

  • Irradiation: Subject the mixture to domestic or specialized microwave irradiation (approx. 400 W) for 5 to 10 minutes.

  • Self-Validation (Reaction Monitoring): Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spots validates the completion of the cyclization.

  • Purification & Structural Validation: Cool the mixture, filter the precipitate, and recrystallize from ethanol. Validate the structural integrity using FTIR (confirming the C=O stretch at ~1675 cm⁻¹) and 1H-NMR (confirming the characteristic quinoline aromatic proton shifts at δ 7.5–8.5 ppm).

Protocol B: High-Throughput Broth Microdilution Assay (MIC Determination)

Causality for Method Choice: While the agar diffusion (zone of inhibition) method is useful for primary screening, it is highly dependent on the molecular weight and diffusion rate of the compound through the agar matrix. Broth microdilution provides a highly accurate, quantitative MIC value by directly exposing the pathogen to the compound in a liquid medium (2[2]).

  • Inoculum Standardization: Prepare a bacterial suspension in Mueller-Hinton broth and standardize the turbidity to a 0.5 McFarland standard (approximately

    
     CFU/mL).
    
  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the synthesized 2-phenylquinoline derivative (ranging from 0.5 to 256 μg/mL).

  • Inoculation: Dispense 10 μL of the standardized bacterial inoculum into each well containing the diluted compound.

  • Incubation: Seal the plate and incubate at 37°C for 18–24 hours.

  • Colorimetric Readout: Add 30 μL of a 0.015% resazurin dye solution to each well. Incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial metabolic activity (growth). The MIC is strictly defined as the lowest concentration well that remains blue.

MIC_Workflow Start Standardize Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Start->Plate Dilution Serial Dilution of 2-Phenylquinoline Dilution->Plate Control1 Positive Control (Viability Check) Plate->Control1 Control2 Negative Control (Sterility Check) Plate->Control2 Control3 Reference Drug (Sensitivity Check) Plate->Control3 Incubate Incubate 37°C (18-24 hrs) Plate->Incubate Resazurin Add Resazurin Dye (Metabolic Indicator) Incubate->Resazurin Result Determine MIC (Lowest Conc. = Blue) Resazurin->Result

Self-validating microdilution workflow for MIC determination.

Assay Self-Validation Logic: The assay is only considered valid if the Positive Control (broth + bacteria) turns pink (confirming the bacteria are alive and capable of growth), the Negative Control (broth only) remains blue (confirming no environmental contamination), and the Reference Drug Control (Ampicillin/Gentamycin) yields an MIC within standard CLSI acceptable ranges.

References

  • MDPI - Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. URL:[Link]

  • SciSpace / Medicinal Chemistry Research - Microwave-irradiated synthesis and antimicrobial activity of 2-phenyl-7-substitutedalkyl/arylaminoquinoline-4-carboxylic acid derivatives. URL:[Link]

  • NIH / PMC - Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. URL:[Link]

  • Austin Publishing Group - Design, Synthesis and Biological Screening of 2, 4-Disubstituted Quinolines. URL:[Link]

  • AIP Publishing - Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. URL:[Link]

  • NIH / PMC - Antifungal Styryloquinolines as Candida albicans Efflux Pump Inhibitors. URL:[Link]

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Safety Operating Guide

Methyl 4-bromo-2-phenylquinoline-8-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of Methyl 4-bromo-2-phenylquinoline-8-carboxylate

As research and drug development laboratories increasingly utilize complex heterocyclic compounds, establishing rigorous, scientifically grounded safety and disposal protocols is paramount. Methyl 4-bromo-2-phenylquinoline-8-carboxylate (CAS: 651311-52-3) is a halogenated quinoline derivative frequently utilized as an intermediate in the synthesis of RNA-binding molecules and antibacterial agents.

Due to its structural components—specifically the azaarene (quinoline) core and the covalently bound bromine atom—this compound presents unique environmental and toxicological challenges. This guide provides authoritative, step-by-step operational procedures for its safe handling, segregation, and disposal, ensuring full compliance with Resource Conservation and Recovery Act (RCRA) guidelines.

Chemical Profile and Hazard Assessment

Before initiating any workflow involving this compound, operators must understand the intrinsic hazards dictated by its molecular structure. The quinoline core is a suspected carcinogen and an environmental contaminant that exhibits persistence and toxicity to aquatic life [1]. Furthermore, the presence of a carbon-halogen (C-Br) bond strictly dictates its end-of-life waste stream classification.

Table 1: Quantitative Data & Hazard Profile

Property / ClassificationSpecification / Detail
Chemical Formula C17H12BrNO2
Molecular Weight 342.19 g/mol
CAS Registry Number 651311-52-3
Primary Hazard Class Halogenated Organic Compound; Toxic / Environmental Hazard
RCRA Waste Category Halogenated Organic Waste (Requires specialized incineration)
Incompatible Materials Strong oxidizing agents, strong acids
Required PPE Nitrile gloves, chemical safety goggles, lab coat, fume hood

Mechanistic Rationale for Specialized Disposal

Proper disposal is not merely a regulatory checkbox; it is a chemical necessity driven by the molecule's reactivity and thermal degradation profile.

The Halogenation Factor: Under no circumstances should methyl 4-bromo-2-phenylquinoline-8-carboxylate be disposed of down the drain or mixed with general, non-halogenated organic waste. When halogenated compounds are combusted, they release highly corrosive and toxic halogen acids (in this case, hydrobromic acid gas, HBr) [2].

The Incineration Mandate: To safely destroy this compound, it must be subjected to high-temperature rotary kiln incineration. These specialized incinerators are equipped with high-efficiency caustic scrubbers that neutralize HBr emissions before they reach the atmosphere[2]. Mixing halogenated waste with non-halogenated waste (like ethanol or acetone) unnecessarily increases the volume of waste requiring this expensive, specialized treatment, effectively doubling disposal costs and straining facility logistics [3].

The Quinoline Core: Quinolines are highly stable aromatic structures. Complete thermal destruction of the azaarene ring system is required to prevent environmental bioaccumulation and groundwater contamination[1].

Waste Segregation and Storage Protocols

Trustworthy laboratory safety relies on self-validating systems, such as strict visual and physical segregation of waste streams.

Table 2: Waste Segregation Matrix

Waste StreamPermitted AdditionsProhibited AdditionsDisposal Route
Halogenated Organics (Target Stream)Methyl 4-bromo-2-phenylquinoline-8-carboxylate, DCM, ChloroformAcetone, Hexane, Toluene, Heavy Metals, Strong AcidsRotary Kiln Incineration with Caustic Scrubbing
Non-Halogenated Organics Acetone, Ethanol, Ethyl Acetate, HexaneAny compound containing F, Cl, Br, or IStandard Fuels Blending / Incineration

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste (Powders & Consumables)
  • Collection: Gather all unreacted solid methyl 4-bromo-2-phenylquinoline-8-carboxylate, along with contaminated weighing papers, pipette tips, and spatulas.

  • Containment: Place the materials into a chemically compatible, puncture-resistant container (e.g., a wide-mouth High-Density Polyethylene (HDPE) jar).

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste - Solid Halogenated Organic (Contains Bromine, Quinoline derivative)."

  • Storage: Transfer the sealed container to the laboratory's designated Satellite Accumulation Area (SAA). Ensure the container remains closed at all times unless actively adding waste, in compliance with EPA air emission standards [4].

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Note: This compound is often dissolved in organic solvents (e.g., chloroform, acetonitrile) during synthesis.

  • Verification: Ensure the receiving waste carboy is explicitly designated for Halogenated Organic Solvents .

  • Transfer: Inside a certified chemical fume hood, use a dedicated funnel to transfer the reaction mixture or solvent wash into the safety can.

  • Vapor Control: Immediately seal the container with a vented cap to prevent the buildup of pressure while minimizing volatile organic emissions [4].

  • Documentation: Log the estimated mass of the brominated quinoline derivative added to the carboy on the waste tracking sheet.

Waste Management Workflow

The following diagram illustrates the logical progression of halogenated waste from generation to final thermal destruction.

WasteWorkflow Gen Waste Generation (Solid/Solution) Seg Segregation (Halogenated Organic Waste) Gen->Seg Identify C-Br Bonds Store Satellite Accumulation (Vented, Labeled Container) Seg->Store Transfer to Safety Can Pick EHS / Licensed Contractor Pickup Store->Pick Max 90 Days Storage Inc High-Temp Incineration (with Caustic Scrubbing) Pick->Inc Final Thermal Destruction

Caption: Halogenated Organic Waste Disposal Workflow for Methyl 4-bromo-2-phenylquinoline-8-carboxylate.

Emergency Spill Response Plan

In the event of an accidental release of the solid powder or a concentrated solution, immediate action is required to prevent inhalation exposure and environmental release.

  • Evacuate and Isolate: Clear personnel from the immediate area. Ensure the fume hood is operating at maximum exhaust if the spill is contained within it.

  • PPE Donning: Responders must wear fresh nitrile gloves, a lab coat, and chemical splash goggles. If a large volume of solvent is involved, a half-face respirator with organic vapor cartridges may be required.

  • Containment (Liquid): If dissolved in a solvent, surround the spill with an inert absorbent material such as vermiculite or dry sand. Do not use combustible materials like paper towels for large spills.

  • Collection (Solid): If spilled as a dry powder, carefully sweep up the material using a spark-proof brush and dustpan, avoiding dust generation.

  • Disposal: Place all absorbed material and contaminated cleanup tools into a heavy-duty hazardous waste bag or HDPE bucket. Label as "Hazardous Waste - Spill Cleanup (Halogenated Quinoline)" and submit for EHS pickup [1].

References

  • National Center for Biotechnology Information. "Quinoline | CID 7047 - PubChem." National Institutes of Health, [Link]

  • United States Environmental Protection Agency. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications, [Link]

  • United States Environmental Protection Agency. "RCRA Organic Air Emission Standards for TSDFs and Large Quantity Generators." EPA.gov, [Link]

Personal protective equipment for handling Methyl 4-bromo-2-phenylquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Hazard Profile

Compound: Methyl 4-bromo-2-phenylquinoline-8-carboxylate CAS Number: 651311-52-3 Physical State: Solid (White to Yellow powder) Molecular Formula: C₁₇H₁₂BrNO₂ Molecular Weight: 342.19 g/mol [1]

Risk Assessment (GHS Classification)

Based on structural analogs (halogenated quinoline esters) and specific vendor data, this compound is classified as a Category 2 Irritant with acute toxicity potential.

Hazard CategoryH-CodeHazard Statement
Skin Irritation H315 Causes skin irritation.[2][3]
Eye Irritation H319 Causes serious eye irritation.[2][3][4]
STOT-SE H335 May cause respiratory irritation.[2][3]
Acute Toxicity H302 Harmful if swallowed (Read-across from quinoline derivatives).

Scientific Insight: The presence of the 4-bromo substituent on the quinoline ring renders this compound susceptible to nucleophilic aromatic substitution. While this makes it a valuable intermediate for Suzuki-Miyaura couplings, it also implies potential reactivity with biological nucleophiles (proteins/DNA), necessitating strict containment.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards. Do not deviate without a documented risk assessment.

ComponentSpecificationRationale
Respiratory N95 / P2 (Minimum) Full-face respirator with organic vapor/acid gas cartridges if handling >1g outside a hood.Prevents inhalation of fine particulates which may cause mucosal irritation (H335).
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)Halogenated heterocycles can permeate standard latex. Double gloving provides a breakthrough buffer.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient due to the risk of fine dust migration or solution splash causing severe irritation (H319).
Body Protection Lab Coat (Tyvek/Cotton) + Chemical Resistant ApronPrevents accumulation of solid particulates on street clothing.
Engineering Fume Hood (Class II) Mandatory for all open-vessel manipulations.

Operational Handling Protocols

A. Receipt & Storage (Chain of Custody)[7]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential exists due to the ester moiety. Store under Inert Gas (Argon/Nitrogen) to prevent hydrolysis.

  • Container: Amber glass vials with PTFE-lined caps to prevent photolytic debromination.

B. Weighing & Transfer (The "Static-Free" Protocol)
  • Problem: Halogenated crystalline solids often generate static electricity, causing "fly-away" powder that contaminates balances.

  • Protocol:

    • Place an ionizing bar or anti-static gun inside the weighing enclosure.

    • Use a disposable anti-static weighing boat .

    • Pre-wet the receiving vessel with the reaction solvent (if compatible) to capture the solid immediately upon transfer.

    • Clean the balance area with a surfactant-based cleaner (e.g., 1% SDS) followed by ethanol.

C. Reaction Setup (Solvent Compatibility)
  • Compatible Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF).

  • Incompatible: Strong aqueous bases (hydrolysis of the 8-carboxylate ester), Strong oxidizers.

  • Reaction Safety: If performing Lithium-Halogen exchange or Palladium-catalyzed cross-coupling, ensure the system is strictly anhydrous. The 4-bromo position is highly reactive; uncontrolled exotherms may occur if scale-up exceeds 5g.

Emergency Response & Decontamination

Spill Management Workflow

Scenario: 500 mg solid spill on the benchtop.

  • Evacuate & Ventilate: Clear the immediate area.[5][6] Ensure fume hood is operating at max flow.

  • PPE Upgrade: Don double nitrile gloves and N95 respirator.

  • Containment: Cover the spill with a damp paper towel (soaked in acetone or ethanol) to prevent dust aerosolization. Do not dry sweep.

  • Collection: Scoop the damp material into a wide-mouth hazardous waste jar.

  • Decontamination: Wash the surface with:

    • Wash 1: 10% Soap/Water solution (removes bulk).

    • Wash 2: 70% Ethanol (solubilizes residue).

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[4][7][6] Hold eyelids open. Seek medical attention (Ophthalmologist).

  • Skin Contact: Wash with soap and water.[4][8] Do not use ethanol on skin (enhances dermal absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Waste Disposal & Deactivation

Disposal Code: Hazardous Chemical Waste (Halogenated Organic).

Waste StreamTreatment / Disposal Path
Solid Waste Collect in "Solid Hazardous Waste" drum. Label: Toxic/Irritant Solid. Incineration is required.
Liquid Waste (Mother Liquor) Segregate into "Halogenated Organic Solvents". Do not mix with acid waste streams.
Contaminated Sharps Needles/Glassware must be placed in a rigid puncture-proof container.

Visualizations: Safe Handling Workflow

The following diagram outlines the logical decision tree for handling this compound, ensuring safety compliance at every stage.

G Start Start: Handling Request CheckPPE Check PPE: Gloves (Nitrile x2) Goggles Lab Coat Start->CheckPPE RiskAssess Risk Assessment: Scale > 1g? CheckPPE->RiskAssess HoodWork Work in Fume Hood (Standard Protocol) RiskAssess->HoodWork No (<1g) RespUpgrade Upgrade PPE: Add N95/P2 Respirator RiskAssess->RespUpgrade Yes (>1g) Weighing Weighing Procedure: Anti-static measures Pre-wet vessel HoodWork->Weighing RespUpgrade->HoodWork Reaction Reaction Setup: Inert Atmosphere (Ar/N2) Amber Glassware Weighing->Reaction Cleanup Decontamination: Solvent Wash -> Soap Wash Reaction->Cleanup Disposal Disposal: Halogenated Waste Stream Cleanup->Disposal

Figure 1: Operational decision tree for handling Methyl 4-bromo-2-phenylquinoline-8-carboxylate.

References

Sources

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